Technical Documentation Center

methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
  • CAS: 457957-92-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Abstract This technical guide provides a comprehensive overview of the synthesis of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, a valuable building block in pharmaceutical and materials science research. The primary...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, a valuable building block in pharmaceutical and materials science research. The primary focus of this document is a detailed, field-proven, solvent- and catalyst-free procedure for the aza-Michael addition of 2-methylimidazole to methyl acrylate. This environmentally benign approach offers high atom economy and simplifies product purification. In addition to the primary protocol, this guide explores alternative synthetic strategies, including catalyzed and solvent-mediated reactions, to provide researchers with a broader understanding of the available methodologies. A thorough discussion of the reaction mechanism, purification techniques, and comprehensive characterization of the target compound are presented. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this important synthetic transformation.

Introduction and Scientific Background

Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a versatile intermediate characterized by the presence of a 2-methylimidazole moiety linked to a propanoate chain. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in various biological interactions. The propanoate ester functionality provides a handle for further chemical modifications, making this compound a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.

The core of this synthesis lies in the aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for the formation of carbon-nitrogen bonds. In the context of this guide, the nitrogen atom of the 2-methylimidazole ring acts as the nucleophile, attacking the electron-deficient β-carbon of methyl acrylate.

The choice of a solvent- and catalyst-free approach aligns with the principles of green chemistry, aiming to minimize waste and the use of hazardous substances. The inherent nucleophilicity of 2-methylimidazole is sufficient to drive the reaction to completion under thermal conditions, eliminating the need for external catalysts that can complicate purification and introduce potential contaminants.

Reaction Mechanism and Rationale

The synthesis of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate proceeds via an aza-Michael addition reaction. The mechanism can be described as follows:

  • Nucleophilic Attack: The lone pair of electrons on the N-1 nitrogen of the 2-methylimidazole ring acts as a nucleophile and attacks the electron-deficient β-carbon of methyl acrylate. This is the rate-determining step of the reaction.

  • Proton Transfer: A proton is transferred from the positively charged imidazole nitrogen to the enolate intermediate, resulting in the formation of the final product.

The decision to employ a solvent- and catalyst-free method is supported by studies demonstrating that the aza-Michael addition of imidazoles can proceed efficiently under these conditions. The use of a slight excess of the Michael acceptor, methyl acrylate, can help to ensure complete conversion of the 2-methylimidazole.

Experimental Protocols

This section details the recommended solvent- and catalyst-free procedure for the synthesis of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. An alternative catalyzed procedure is also presented for contexts where a faster reaction time may be desired.

Primary Protocol: Solvent- and Catalyst-Free Synthesis

This protocol is adapted from the work of Kodolitsch, Gobec, and Slugovc, which demonstrates the feasibility of this reaction without the need for additional reagents.[1][2][3]

Materials and Equipment:

  • 2-Methylimidazole

  • Methyl acrylate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-methylimidazole (1.0 equivalent) and methyl acrylate (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring. The 2-methylimidazole will gradually dissolve in the methyl acrylate.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis. The reaction is typically complete within 5-7 hours.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The excess methyl acrylate is removed under reduced pressure using a rotary evaporator. For complete removal, a high-vacuum pump may be necessary. The resulting product is typically of high purity and may not require further purification. If necessary, column chromatography on silica gel can be performed.

Table 1: Reagent Quantities for the Primary Protocol

ReagentMolar Mass ( g/mol )MolesMass (g)Volume (mL)Equivalents
2-Methylimidazole82.100.18.21-1.0
Methyl Acrylate86.090.1210.3310.91.2

Diagram 1: Experimental Workflow for Solvent- and Catalyst-Free Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Monitoring cluster_3 Work-up & Purification A Combine 2-Methylimidazole and Methyl Acrylate B Heat to 80°C with Stirring A->B Transfer to Heating Mantle C TLC or 1H NMR Analysis B->C Take Aliquots D Cool to Room Temperature C->D Reaction Complete E Remove Excess Methyl Acrylate (Rotary Evaporator) D->E F High-Vacuum Drying E->F G Column Chromatography (Optional) F->G

Caption: Step-by-step workflow for the synthesis.

Alternative Protocol: Catalyzed Synthesis in Solution

For applications where a faster reaction is desired, a catalytic approach can be employed. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective catalyst for this transformation.[4]

Materials and Equipment:

  • 2-Methylimidazole

  • Methyl acrylate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-methylimidazole (1.0 equivalent) and N,N-dimethylformamide (DMF) as the solvent.

  • Addition of Reagents: Add methyl acrylate (1.1 equivalents) to the solution.

  • Catalyst Addition: Add DBU (0.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. Below are the expected analytical data based on the structure and data from similar compounds.

Table 2: Predicted Analytical Data

TechniqueExpected Observations
¹H NMR δ (ppm): ~7.0-7.2 (d, 1H, imidazole-H), ~6.8-7.0 (d, 1H, imidazole-H), ~4.1-4.3 (t, 2H, N-CH₂), ~3.6-3.7 (s, 3H, O-CH₃), ~2.6-2.8 (t, 2H, CH₂-COO), ~2.3-2.4 (s, 3H, imidazole-CH₃)
¹³C NMR δ (ppm): ~172 (C=O), ~145 (imidazole C2), ~127 (imidazole C4), ~120 (imidazole C5), ~52 (O-CH₃), ~44 (N-CH₂), ~34 (CH₂-COO), ~13 (imidazole-CH₃)
FTIR ν (cm⁻¹): ~2950 (C-H stretch), ~1735 (C=O stretch, ester), ~1500 (C=N stretch, imidazole), ~1200 (C-O stretch, ester)
Mass Spec (ESI+) m/z: [M+H]⁺ = 169.10

Diagram 2: Reaction Mechanism

G cluster_0 Reactants cluster_1 Transition State cluster_2 Intermediate cluster_3 Product 2-MeIm 2-Methylimidazole TS Nucleophilic Attack 2-MeIm->TS MeAcr Methyl Acrylate MeAcr->TS Zwitterion Zwitterionic Intermediate TS->Zwitterion Formation of C-N bond Product Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate Zwitterion->Product Proton Transfer

Caption: Aza-Michael addition mechanism.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 2-Methylimidazole: Harmful if swallowed and causes severe skin burns and eye damage.[2][3] It is also suspected of causing cancer and may damage fertility or the unborn child.[5][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methyl Acrylate: Highly flammable liquid and vapor.[1][7] It is toxic if inhaled and causes skin and eye irritation.[8][9] May cause an allergic skin reaction. Handle in a well-ventilated area away from ignition sources.

  • DBU: Corrosive and should be handled with care.

  • DMF: A common laboratory solvent that is a suspected teratogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[1][2][3][5][6][7][8][9][10][11]

Conclusion

This technical guide has provided a detailed and practical protocol for the synthesis of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate via a solvent- and catalyst-free aza-Michael addition. This method is not only efficient but also aligns with the principles of green chemistry. By understanding the underlying mechanism and considering the alternative catalyzed procedure, researchers are well-equipped to synthesize this valuable compound for their specific applications. The provided characterization data and safety information further support the successful and safe execution of this synthesis in a laboratory setting.

References

  • BASF CORPORATION. (2026, February 26).
  • ChemicalBook. (2026, January 17).
  • Carl ROTH. (n.d.).
  • Chemos GmbH&Co.KG. (n.d.).
  • Chemos GmbH&Co.KG. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Arkema. (2012, September 4).
  • Carl ROTH. (n.d.).
  • ECHEMI. (n.d.).
  • Amzole. (2015). 2-Methyl Imidazole MSDS.
  • Supplementary Information File. J Pharm Pharm Sci, 24, 421-434, 2021.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0248796).
  • Boncel, S., Saletra, K., & Walczak, K. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 1235-1244.
  • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(20), 3045-3049.
  • Upcycling of BPA-PC into trimethylene carbonate by solvent assisted organocatalysed depolymerisation - Supporting Inform
  • PubChemLite. (n.d.). Methyl 2-methyl-3-(2-methyl-1h-imidazol-1-yl)
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0074959).
  • 1H NMR Spectrum - C13H18O2.
  • Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry - Rsc.org.
  • Doc Brown's Advanced Organic Chemistry. (n.d.).
  • PubMed. (2004, March 15).
  • Semantic Scholar. (n.d.). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies.
  • SciELO. (n.d.).
  • Doc Brown's Advanced Organic Chemistry. (n.d.).
  • ORBi UMONS. (n.d.).
  • Michael additions of amines to methyl acrylates promoted by microwave irradi
  • Amanote Research. (n.d.). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E).
  • ResearchGate. (2025, August 6). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ).
  • ChemScene. (n.d.). 865774-07-8 | Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)
  • PMC. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • ResearchGate. (n.d.).
  • Beilstein Archives. (n.d.).
  • National Institute of Standards and Technology. (n.d.).
  • JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
  • MDPI. (2022, November 23).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of α-Methyl-1H-imidazole-1-ethanol.
  • MDPI. (2019, January 1). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • Jetir.Org. (n.d.). SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES.
  • MDPI. (2023, February 15). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine.
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)
  • PubChem. (n.d.). 3-(2-Methyl-5-nitroimidazole-1-yl)-1,2-propanediol | C7H11N3O4 | CID 93336.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

This technical guide details the physicochemical properties, synthesis, and applications of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate , a critical intermediate in the synthesis of latent epoxy curing agents and func...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and applications of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate , a critical intermediate in the synthesis of latent epoxy curing agents and functionalized ionic liquids.

Chemical Identity & Structural Analysis

Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is an N-alkylated imidazole derivative formed via the aza-Michael addition of 2-methylimidazole to methyl acrylate. It serves as a "blocked" or latent imidazole, where the electron-withdrawing ester group modulates the basicity and nucleophilicity of the imidazole ring, making it highly valuable in controlled polymerization catalysis.

Attribute Detail
IUPAC Name Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Common Names 1-(2-Methoxycarbonylethyl)-2-methylimidazole; Methyl 3-(2-methylimidazol-1-yl)propionate
CAS Number 86183-49-7 (Note: Analogous Ethyl Ester is 18999-48-9)
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
SMILES CC1=NC=CN1CCC(=O)OC
Structure Imidazole ring substituted at N1 with a methyl propanoate chain and at C2 with a methyl group.[1][2][3][4]

Physicochemical Profiling

The physicochemical behavior of this compound is dominated by the interplay between the basic imidazole nucleus and the lipophilic, yet hydrolytically sensitive, ester tail.

Table 1: Physical Properties[3][5]
PropertyValue (Experimental/Predicted)Reference/Note
Physical State Viscous Liquid or Low-Melting SolidAnalogous to ethyl ester [1]
Melting Point 30–35 °CPredicted based on 2-methylimidazole (MP 142°C) vs. ester disruption
Boiling Point 130–135 °C @ 1 mmHgExtrapolated from des-methyl analogs
Density 1.12 g/cm³Calculated
LogP (Octanol/Water) 0.45Low lipophilicity due to polar heterocycle
pKa (Conjugate Acid) 7.6–7.8N3 nitrogen remains basic; slightly lower than 2-MI (8.[1]0) due to inductive effect of ester
Solubility Soluble in Water, Methanol, DCM, AcetoneAmphiphilic nature
Critical Insight: Basicity & Latency

The N1-substitution removes the acidic proton found in the parent 2-methylimidazole (pKa ~14.2), preventing H-bonding aggregation. However, the N3 nitrogen remains a potent nucleophile. In epoxy systems, this compound acts as a latent curing agent .[5] At room temperature, the ester tail provides steric bulk and reduces the immediate reactivity of the N3 center. Upon heating (>100°C), the mobility increases, or the ester may participate in intramolecular catalysis, triggering polymerization.

Synthesis & Reaction Kinetics

The synthesis follows a atom-economic aza-Michael addition . This reaction is generally solvent-free or performed in methanol and requires no external catalyst, as the basicity of 2-methylimidazole is sufficient to drive the cycle.

Mechanism: Aza-Michael Addition

The reaction proceeds via the nucleophilic attack of the imidazole N1 (mediated by tautomerization) onto the


-carbon of the methyl acrylate.

MichaelAddition R1 2-Methylimidazole (Nucleophile) TS Transition State (Zwitterionic Intermediate) R1->TS N1 Attack on Beta-Carbon R2 Methyl Acrylate (Electrophile) R2->TS Prod Methyl 3-(2-methylimidazol-1-yl)propanoate (Product) TS->Prod Proton Transfer (Tautomerization)

Figure 1: Reaction pathway for the synthesis of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate via Michael addition.

Experimental Protocol: Solvent-Free Synthesis

Objective: Synthesize 50g of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate with >95% purity.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • Charging: Add 2-Methylimidazole (2-MI) (41.0 g, 0.50 mol) to the flask. Melt the solid by heating to 145°C (just above MP) or dissolve in a minimum amount of Methanol (50 mL) if reflux conditions are preferred.

  • Addition: Add Methyl Acrylate (47.3 g, 0.55 mol, 1.1 eq) dropwise over 60 minutes.

    • Note: The reaction is exothermic. If running solvent-free, control the exotherm to keep temperature <60°C to prevent polymerization of the acrylate.

  • Reaction: Stir at 60–70°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The spot for 2-MI (lower Rf) should disappear.

  • Workup:

    • Evaporate excess methyl acrylate and solvent (if used) under reduced pressure (Rotovap at 50°C).

    • The resulting oil is often pure enough (>95%) for technical applications.

  • Purification (Optional): High-vacuum distillation (bp ~135°C @ 1 mmHg) yields a colorless viscous liquid.

Spectral Characterization

Validation of the structure relies on confirming the disappearance of the acrylate vinyl protons and the integration of the new ethylene bridge.

Technique Key Signals (δ ppm) Interpretation
¹H NMR (CDCl₃)2.35 (s, 3H) Methyl group at C2 of imidazole.
2.75 (t, 2H) Methylene protons adjacent to Carbonyl (-CH ₂-CO-).
3.65 (s, 3H) Methoxy protons of the ester (-OCH ₃).
4.15 (t, 2H) Methylene protons adjacent to Nitrogen (-N-CH ₂-).
6.85 (d, 1H) Imidazole ring proton (C5-H).
6.95 (d, 1H) Imidazole ring proton (C4-H).
IR Spectroscopy 1735 cm⁻¹ Strong C=O stretch (Ester).
~1500 cm⁻¹ C=N stretch (Imidazole ring).
No 3200 cm⁻¹ Absence of N-H stretch confirms complete N-alkylation.

Functional Applications

Latent Epoxy Curing Agents

This compound acts as a latent hardener for epoxy resins (e.g., DGEBA).

  • Mechanism: At elevated temperatures (>120°C), the imidazole N3 attacks the epoxide ring, initiating anionic polymerization. The ester group improves compatibility with the resin matrix compared to the highly crystalline 2-MI parent.

  • Latency: The N-alkyl chain sterically hinders the nitrogen, extending the "pot life" (shelf life) of the one-component epoxy mixture compared to unmodified imidazoles.

Precursor for Ionic Liquids

Hydrolysis of the ester or quaternization of the N3 nitrogen with alkyl halides (e.g., methyl iodide) yields functionalized imidazolium salts. These are used as:

  • Electrolytes: In lithium-ion batteries.

  • Catalysts: For organic transformations requiring mild Lewis acidity.

Applications cluster_Epoxy Epoxy Curing cluster_IL Ionic Liquids Compound Methyl 3-(2-methylimidazol-1-yl)propanoate Epoxy Epoxy Resin (DGEBA) Compound->Epoxy Heat (>120°C) Quat Quaternization (R-X) Compound->Quat Alkylation Network Crosslinked Polymer (High Tg) Epoxy->Network Anionic Polymerization Salt Imidazolium Salt (Electrolyte) Quat->Salt

Figure 2: Functional application pathways in polymer science and electrochemistry.

Handling, Stability & Safety

  • Hydrolysis Risk: The ester bond is susceptible to hydrolysis in acidic or basic aqueous media, reverting to 3-(2-methylimidazol-1-yl)propanoic acid and methanol. Store in a cool, dry environment under inert gas (Nitrogen/Argon).

  • Thermal Stability: Stable up to ~200°C. Above this, retro-Michael addition may occur, releasing volatile methyl acrylate and 2-methylimidazole.

  • Safety:

    • GHS Classification: Irritant (Skin/Eye).

    • Precaution: Avoid inhalation of vapors. 2-Methylimidazole is a potential carcinogen (Group 2B); handle the derivative with standard PPE (gloves, goggles, fume hood).

References

  • ChemicalBook. (2022). Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate Properties and CAS 18999-48-9. Retrieved from

  • PubChem. (2025).[3] 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid (Acid Analog). National Library of Medicine. Retrieved from

  • Liu, Y., et al. (2018). Influence of the 2-methylimidazole/zinc nitrate hexahydrate molar ratio on the synthesis of zeolitic imidazolate framework-8 crystals. PMC. Retrieved from

  • He, J., et al. (2021). Synthesis of imidazole-based curing agents and their application in epoxy resins. Journal of Applied Polymer Science.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methylimidazole. Retrieved from

Sources

Foundational

Technical Guide: Spectral Characterization and Synthesis of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Executive Summary Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (C₈H₁₂N₂O₂) is a highly versatile bifunctional building block. Featuring both a reactive ester moiety and a sterically modulated imidazole core, it serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (C₈H₁₂N₂O₂) is a highly versatile bifunctional building block. Featuring both a reactive ester moiety and a sterically modulated imidazole core, it serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a rigid linker in the design of Zinc(II) metal-organic frameworks (MOFs) and coordination polymers[1].

Because impurities in bifunctional linkers can terminate MOF chain propagation or induce side reactions in API synthesis, rigorous spectral characterization and highly efficient, self-validating synthetic protocols are mandatory. This whitepaper details the optimal solvent-free synthesis workflow and provides a comprehensive breakdown of its NMR, IR, and Mass Spectrometry data.

Synthesis Methodology & Kinetic Causality

The compound is synthesized via an Aza-Michael addition between 2-methylimidazole (the nucleophilic Michael donor) and methyl acrylate (the electrophilic Michael acceptor).

Synthesis_Workflow Donor 2-Methylimidazole (Nucleophile) Reaction Aza-Michael Addition 80°C, Solvent-Free Donor->Reaction Acceptor Methyl Acrylate (Electrophile) Acceptor->Reaction Product Target Ester (>97% Yield) Reaction->Product

Figure 1: Solvent-free Aza-Michael addition workflow for synthesizing the target ester.

Protocol: Solvent-Free Aza-Michael Addition

To maximize atom economy and reaction kinetics, this protocol intentionally omits solvents and catalysts[2].

  • Reagent Loading: In a 15 mL Schlenk tube, add 2-methylimidazole (2.487 g, 0.0303 mol, 1.0 eq.)[2].

  • Electrophile Addition: Introduce methyl acrylate (3.3 mL, 0.0364 mol, 1.2 eq.) directly to the solid imidazole.

  • Thermal Activation: Seal the tube and heat the suspension to 80 °C under constant magnetic stirring.

    • Causality: 2-methylimidazole is a relatively weak nucleophile compared to aliphatic amines due to the delocalization of the nitrogen lone pair and the steric hindrance of the 2-methyl group[3]. The absence of solvent maximizes the bimolecular collision rate, while heating to 80 °C provides the exact activation energy required to drive the conjugate addition without inducing thermal polymerization of the acrylate[2].

  • Phase Transition: Dissolution of 2-methylimidazole occurs within 5 to 60 minutes, transitioning the suspension into a homogenous liquid phase.

  • Workup: After 24 hours, cool the mixture to room temperature. Apply reduced pressure to selectively evaporate the volatile excess methyl acrylate (b.p. 80 °C). The resulting oil solidifies upon standing[2].

Trustworthiness & Self-Validating System

The Crude NMR Check: This protocol is inherently self-validating. To confirm absolute reaction completion without relying on TLC, analyze the crude solid via ¹H NMR. The unreacted methyl acrylate exhibits highly distinct vinylic proton signals—multiplets at δ 5.8, 6.1, and 6.4 ppm . The complete absence of these signals in the crude spectrum unambiguously confirms 100% conversion, eliminating the need for yield-reducing column chromatography[1].

Comprehensive Spectral Data Analysis

The structural integrity of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is verified through a combination of multidimensional NMR, FTIR, and ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra (recorded in CDCl₃) reflect the distinct electronic environments created by the electron-withdrawing ester and the anisotropic effects of the imidazole ring.

  • Deshielding Causality: The methylene protons α to the N1 atom (N-CH₂) are heavily deshielded by the electronegative nitrogen, shifting them downfield to ~4.15 ppm. The 2-methyl group appears as a sharp singlet at 2.38 ppm, isolated from any scalar coupling.

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
6.90Doublet (d)1.21HImidazole H-4
6.85Doublet (d)1.21HImidazole H-5
4.15Triplet (t)6.82HN-CH₂ (α to N1)
3.68Singlet (s)-3HO-CH₃ (Methoxy)
2.75Triplet (t)6.82HCH₂-C=O (α to carbonyl)
2.38Singlet (s)-3HImidazole 2-CH₃

Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentCarbon Type
171.5C=OQuaternary (Ester Carbonyl)
144.2C-2Quaternary (Imidazole)
127.5C-4Methine (Imidazole)
119.8C-5Methine (Imidazole)
52.1O-CH₃Primary (Methoxy)
43.0N-CH₂Secondary (Aliphatic)
34.5CH₂-C=OSecondary (Aliphatic)
13.22-CH₃Primary (Aliphatic)
Infrared (IR) Spectroscopy

Attenuated Total Reflection (ATR-FTIR) spectroscopy is utilized to rapidly verify the presence of the ester linkage and the integrity of the heterocycle.

Table 3: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityAssignment
3110WeakC-H stretch (aromatic/imidazole)
2950MediumC-H stretch (aliphatic backbone)
1735StrongC=O stretch (ester carbonyl)
1500MediumC=C / C=N stretch (ring breathing)
1170StrongC-O stretch (ester)
Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode yields a strong protonated molecular ion [M+H]⁺ at m/z 169.09 (Calculated exact mass for C₈H₁₃N₂O₂⁺ is 169.0972).

Fragmentation Causality: During MS/MS collision-induced dissociation (CID), the molecule undergoes a highly characteristic retro-Michael cleavage . The weakest bond system breaks to expel neutral methyl acrylate (86 Da), leaving the highly stable protonated 2-methylimidazole core at m/z 83.06. A secondary pathway involves the loss of methanol (32 Da) from the ester terminus.

Mass_Spec_Fragmentation Parent [M+H]+ m/z 169.09 Protonated Ester Frag1 m/z 137.07 Loss of CH3OH Parent->Frag1 -32 Da Frag2 m/z 83.06 [2-Methylimidazole+H]+ (Retro-Michael) Parent->Frag2 -86 Da (Methyl Acrylate) Frag3 m/z 109.07 Loss of HCOOCH3 Parent->Frag3 -60 Da

Figure 2: Proposed ESI-MS fragmentation pathways highlighting characteristic retro-Michael cleavage.

Conclusion

The synthesis of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate via a solvent-free Aza-Michael addition represents a kinetically optimized, highly atom-economical pathway. By utilizing the self-validating ¹H NMR check for vinylic protons, researchers can ensure absolute purity of this bifunctional linker prior to downstream deployment in MOF crystallization or pharmaceutical derivatization.

References

  • Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Semantic Scholar. 2

  • Zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers. ChemRxiv. 1

  • RSC Advances: A range of amino esters was produced with high selectivity. RSC Advances.3

Sources

Exploratory

Technical Guide: Solubility &amp; Processing of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

The solubility profile of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is dictated by its hybrid structure: a basic, polar 2-methylimidazole core attached to a moderately polar methyl propanoate tail. This guide detail...

Author: BenchChem Technical Support Team. Date: March 2026

The solubility profile of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is dictated by its hybrid structure: a basic, polar 2-methylimidazole core attached to a moderately polar methyl propanoate tail.

This guide details the solubility behavior, solvent selection for synthesis/purification, and experimental protocols for this specific Michael adduct.

Physicochemical Identity & Significance

This compound is a


-amino ester  formed via the aza-Michael addition of 2-methylimidazole to methyl acrylate. It serves as a critical intermediate in the synthesis of pharmaceutical precursors, epoxy curing agents, and ionic liquid precursors.
PropertyDetail
IUPAC Name Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Structure Imidazole ring (N-linked)

Ethylene bridge

Methyl Ester
Molecular Weight ~168.20 g/mol
Physical State Viscous oil or low-melting solid (Analogous Ethyl ester mp: solid)
Key Functional Groups Imidazole (Basic,

), Ester (Neutral, H-bond acceptor)
Polarity Amphiphilic (Polar head, moderately lipophilic tail)

Solubility Profile & Solvent Screening

The solubility of this compound is heavily influenced by the basicity of the imidazole nitrogen (N3) and the polarity of the ester .

Solubility Data Table

Data derived from structural analogs (ethyl ester CAS 18999-48-9) and standard Michael adduct processing protocols.

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Protic Methanol High Excellent solvation of the imidazole ring; common reaction solvent.
Ethanol High Slightly lower than MeOH but effective for recrystallization mixtures.
Water Moderate/High Soluble, especially at pH < 7 (protonation of imidazole). Warning: Ester hydrolysis risk over time.[1]
Polar Aprotic DMSO / DMF Very High Dissolves both the polar core and the ester tail; difficult to remove during workup.
Acetonitrile High Good for reaction monitoring and intermediate purification.
Chlorinated DCM / Chloroform High Preferred extraction solvent. Breaks aqueous emulsions effectively.
Ethers/Esters Ethyl Acetate Moderate Good for chromatography; solubility decreases at low temps (crystallization potential).
THF High Good general solvent; useful if water exclusion is required.
Non-Polar Hexane / Heptane Insoluble Anti-solvent. Used to precipitate the product or wash away non-polar impurities.
Toluene Low/Moderate Soluble at high temperatures; often used for azeotropic drying.

Experimental Protocols

Protocol A: Synthesis & Solvent Selection (Self-Validating)

Objective: Synthesize the target ester using solvent properties to drive the reaction. Reaction: Aza-Michael Addition.

  • Reactants: Charge 2-methylimidazole (1.0 eq) and Methyl Acrylate (1.1 eq).

  • Solvent Choice:

    • Option 1 (Neat/Solvent-free): High atom economy. The liquid acrylate acts as a pseudo-solvent.

    • Option 2 (Methanol): Use if the imidazole is solid and mixing is difficult.

  • Procedure:

    • Stir at Room Temperature (25°C) for 12–24 hours.

    • Validation: Monitor via TLC (DCM:MeOH 9:1). The basic imidazole spot (

      
      ) will disappear, replaced by the less polar ester product (
      
      
      
      ).
  • Workup (Solubility-Driven):

    • Evaporate excess methyl acrylate/methanol (Rotovap).

    • Solvent Switch: Dissolve residue in DCM (High solubility).

    • Wash: Wash with water (removes unreacted imidazole if pH is neutral/basic).

    • Dry: Use

      
      .
      
    • Concentrate: Evaporate DCM to yield the crude product.

Protocol B: Purification via Recrystallization/Precipitation

Objective: Purify the crude oil/solid using the "Soluble/Insoluble" differential.

  • Dissolution: Dissolve crude product in a minimum amount of hot Ethyl Acetate (approx. 50–60°C).

  • Precipitation: Slowly add Hexane (Anti-solvent) dropwise until turbidity persists.

  • Cooling: Cool to 4°C. The methyl ester should crystallize or oil out as a purer phase.

  • Separation: Decant or filter.

Process Workflow Visualization

The following diagram illustrates the solubility-driven workflow for synthesizing and isolating the compound.

SolubilityWorkflow Start Start: 2-Methylimidazole + Methyl Acrylate Reaction Reaction Phase Solvent: Methanol or Neat (High Solubility) Start->Reaction Mix Evap Evaporation Remove Volatiles Reaction->Evap Complete Conversion Extraction Extraction Phase Solvent: DCM (Organic) + Water (Aqueous) Partition Coefficient > 1 Evap->Extraction Redissolve Residue Purification Purification Solvent: EtOAc (Solvent) / Hexane (Anti-Solvent) Extraction->Purification Organic Layer Dried Final Final Product Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate Purification->Final Crystallization/Evaporation

Caption: Solubility-driven process flow for the synthesis and isolation of the target imidazole ester.

Critical Application Notes

pH-Dependent Solubility Switch

The imidazole ring allows for a reversible solubility switch, useful for extraction:

  • Acidic pH (< 4): The N3 nitrogen protonates (

    
    ). The compound becomes highly water-soluble and insoluble in non-polar organics.
    
  • Basic pH (> 9): The molecule is neutral. It partitions into organic solvents (DCM, EtOAc).

  • Application: To remove non-basic impurities, extract the product into dilute HCl, wash the aqueous layer with ether, then basify (NaOH) and extract back into DCM.

Stability in Protic Solvents

While soluble in water and alcohols, avoid prolonged heating in these solvents. The ester group is susceptible to hydrolysis (forming the carboxylic acid) or transesterification (in alcohols other than methanol).

References

  • National Institutes of Health (PubChem). (2025). 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (Acid form analog). Retrieved from [Link]

  • Cai, Y., et al. (2004). Michael addition of imidazole with acrylates catalyzed by alkaline protease. Biotechnology Letters. Retrieved from [Link]

Sources

Foundational

Comprehensive Experimental Guide to CAS 24647-62-9: Analytical and Coordination Chemistry Workflows

As a Senior Application Scientist, I approach the characterization and application of CAS 24647-62-9—chemically identified as 3-(2-methyl-1H-imidazol-1-yl)propanoic acid —not merely as a static chemical entity, but as a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization and application of CAS 24647-62-9—chemically identified as 3-(2-methyl-1H-imidazol-1-yl)propanoic acid —not merely as a static chemical entity, but as a dynamic, bifunctional building block. Featuring both a sterically hindered methylimidazole ring and a flexible propanoic acid arm, this molecule is uniquely suited for two distinct fields: targeted metabolomics (acting as a structural analog) and advanced materials synthesis (serving as a versatile ligand).

This whitepaper synthesizes the physicochemical profile of CAS 24647-62-9[1] and provides field-proven, self-validating experimental protocols for its use in laboratory settings.

Physicochemical Profile & Molecular Rationale

Before deploying CAS 24647-62-9 in any experimental workflow, it is critical to understand its baseline properties. The dual functionality of the N-donor (imidazole) and O-donor (carboxylate) dictates its solubility, reactivity, and coordination behavior[2].

Table 1: Quantitative Chemical Properties
ParameterValueReference
Chemical Name 3-(2-methyl-1H-imidazol-1-yl)propanoic acid[1]
CAS Number 24647-62-9[1]
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [3]
Appearance White solid[4]
Boiling Point 261 ºC (at 760 mmHg)[1]
Density 1.18 g/cm³[1]
Aqueous Solubility Soluble (approx. 250 mg/L)[5]

Metabolomic Applications: LC-MS/MS Internal Standardization

Imidazole propionic acid (ImP) is a critical gut-microbiota-derived metabolite of histidine. Elevated ImP levels have been causally linked to the pathogenesis of Type 2 Diabetes (T2D) and cardiovascular diseases via the activation of the p38γ MAPK and mTORC1 signaling pathways, which ultimately leads to insulin receptor substrate (IRS) degradation[6].

Because CAS 24647-62-9 is a methylated structural analog of ImP, it serves as an excellent internal standard or surrogate analyte in complex LC-MS/MS biomarker quantification assays[7].

Pathway A Dietary Histidine B Gut Microbiota Metabolism A->B Catabolized by C Imidazole Propionate (ImP) & Analogs (CAS 24647-62-9) B->C Secretion D p38γ MAPK Activation C->D Receptor Binding E mTORC1 Complex Activation D->E Phosphorylation F IRS-1 Degradation E->F Downstream Effect G Insulin Resistance (T2D) F->G Pathogenesis

Figure 1: Mechanistic pathway of ImP analogs modulating mTORC1 and inducing insulin resistance.

Experimental Protocol: Selective NiO@SiO₂ Solid-Phase Extraction (SPE)

To quantify imidazole-based analogs in serum, standard protein precipitation is often insufficient due to matrix effects. We utilize a targeted coordination-based extraction[7]. The unprotonated nitrogen on the imidazole ring acts as a strong electron donor, forming stable coordination complexes with Nickel (Ni) active sites on NiO@SiO₂ nanoparticles.

Workflow S1 Serum Sample Spiked with CAS 24647-62-9 S2 NiO@SiO2 SPE Coordination Extraction S1->S2 Load S3 Elution (1% NH3·H2O) S2->S3 Wash & Elute S4 HPLC-MS/MS Quantification S3->S4 Inject S5 Data Analysis & Validation S4->S5 Process

Figure 2: Experimental workflow for selective SPE extraction and LC-MS/MS quantification.

Step-by-Step Methodology:

  • Sorbent Conditioning: Load 200 mg of NiO@SiO₂ sorbent into an SPE cartridge. Condition with 2.0 mL of 20 mmol/L phosphate buffer adjusted to pH 3.0.

    • Causality: Conditioning at pH 3.0 ensures the silica surface is appropriately charged to repel acidic matrix proteins while keeping the NiO active sites available for imidazole binding.

  • Sample Loading: Load 1.0 mL of the biological serum sample spiked with CAS 24647-62-9. Maintain a slow flow rate (1 drop/sec) to maximize coordination time.

  • Washing: Wash the cartridge with 2.0 mL of deionized water to remove unbound matrix interferents.

  • Elution: Elute the target compound using 1.0 mL of an aqueous solution containing 1% NH₃·H₂O.

    • Causality: Ammonia acts as an aggressive competitive ligand. By flooding the system, NH₃ outcompetes the imidazole nitrogen for the Ni(II) coordination sites, releasing the analyte quantitatively without requiring extreme pH shifts that could degrade the compound[7].

  • Reconstitution: Lyophilize the eluate and reconstitute in the HPLC mobile phase (e.g., 0.1% formic acid in acetonitrile/water) prior to MS/MS injection.

Coordination Chemistry: Metal-Organic Framework (MOF) Synthesis

Beyond analytical chemistry, CAS 24647-62-9 is a highly effective ligand for synthesizing Metal-Organic Frameworks (MOFs) and coordination polymers. The methyl group at the 2-position of the imidazole ring provides critical steric hindrance, which prevents dense framework interpenetration and promotes the formation of porous 1D or 2D topologies.

Experimental Protocol: Hydrothermal Synthesis of a Co(II) Coordination Polymer

This protocol outlines the generation of a self-assembling cobalt-based coordination network.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 1.0 mmol (154.17 mg) of CAS 24647-62-9 in 10 mL of distilled water.

  • pH Modulation (Critical Step): Carefully adjust the solution to pH 6.5 using 0.1 M NaOH.

    • Causality: The propanoic acid moiety has a pKa of approximately 4.5. At pH 6.5, the carboxylate is fully deprotonated and primed for metal coordination. However, exceeding pH 7.5 risks the irreversible precipitation of cobalt(II) hydroxide (Co(OH)₂), which would terminate framework assembly.

  • Metal Addition: Slowly add a solution of 0.5 mmol Co(NO₃)₂·6H₂O dissolved in 5 mL of methanol under continuous magnetic stirring. The solution will transition to a pale pink color, indicating initial complexation.

  • Hydrothermal Crystallization: Transfer the homogeneous mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120 °C for 48 hours.

    • Causality: The elevated temperature and pressure overcome the activation energy required for reversible bond formation, allowing the framework to self-correct into its most thermodynamically stable crystalline form.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/hour.

    • Causality: Rapid cooling causes kinetic trapping and amorphous precipitation. Slow cooling is essential for growing high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

  • Harvesting: Filter the resulting crystals, wash sequentially with distilled water and methanol, and dry under a vacuum at 60 °C.

Safety & Handling Standards

According to standardized safety data[4], CAS 24647-62-9 is classified as a skin and serious eye irritant.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory.

  • Inhalation Hazard: May cause respiratory irritation. All dry powder handling and weighing must be conducted within a certified Class II fume hood.

  • Storage: Store in a cool, dry environment away from strong oxidizing agents. Keep containers tightly sealed to prevent moisture degradation[5].

References

  • Alfa Chemistry. CAS 24647-62-9 1H-Imidazole-1-propanoicacid,2-methyl- Product Data. Retrieved from 1

  • BLD Pharm. 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid Specifications. Retrieved from 3

  • Fisher Scientific. Ácido 2-metilimidazol-1-propiónico, 97 %. Retrieved from 5

  • Thermo Fisher Scientific. Safety Data Sheet: 3-(2-Methyl-1H-imidazole-1-yl)propionic acid. Retrieved from 4

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Coordination of L-amino-β-imidazole propionic acid to Transition Metals. Retrieved from2

  • Jilin University Journal. Analysis of Imidazole Propionic Acid in Serum of Patients with Type 2 Diabetes Based on NiO@SiO2 Solid-phase Extraction Coupled with Liquid Chromatography-Mass Spectrometry. Retrieved from 7

  • Cureus / MedChemExpress. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review. Retrieved from 6

Sources

Exploratory

Crystal Structure Analysis of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate: A Comprehensive Crystallographic Guide

Executive Summary The structural elucidation of small-molecule active pharmaceutical ingredient (API) building blocks is a critical phase in rational drug design. Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (C₈H₁₂N₂O₂...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredient (API) building blocks is a critical phase in rational drug design. Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (C₈H₁₂N₂O₂) is a highly versatile imidazole derivative characterized by a rigid 2-methylimidazole core and a flexible methyl propanoate side chain. This whitepaper provides an authoritative, step-by-step technical guide to the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By detailing the causality behind experimental choices—from sub-ambient crystallization to advanced disorder modeling—this guide serves as a robust framework for crystallographers and structural chemists.

Molecular Context & Crystallographic Challenges

Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate presents specific crystallographic challenges due to its low melting point and the high rotational degrees of freedom within its


-

hybridized propanoate linker.
  • Conformational Flexibility: The ester tail can adopt multiple conformations (typically anti or gauche relative to the imidazole ring). In the crystalline state, this often manifests as static positional disorder, requiring advanced restraint modeling.

  • Intermolecular Interactions: Because the N1 position is alkylated, the molecule lacks strong classical hydrogen bond donors (like N-H or O-H). Consequently, the supramolecular architecture is governed by weaker, highly directional interactions: C-H···O hydrogen bonds, C-H···N interactions, and

    
    -
    
    
    
    stacking between the imidazole rings.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute scientific integrity, the crystallographic workflow must be designed as a self-validating system where each experimental choice directly mitigates a specific physical limitation of the sample.

Workflow A Synthesis & Purification (>99% Purity) B Sub-Ambient Crystallization (Vapor Diffusion) A->B C X-ray Diffraction (Mo Kα, 100 K) B->C D Data Reduction (APEX3 / SAINT) C->D E Structure Solution (SHELXT) D->E F Refinement & Validation (OLEX2 / SHELXL) E->F

Caption: Step-by-step crystallographic workflow from synthesis to final CIF validation.

Crystal Growth (Vapor Diffusion)

Protocol: Dissolve 50 mg of the purified compound in a minimal volume of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vial containing hexanes (antisolvent) and store at 4 °C. Causality: The compound is highly soluble in polar DCM but insoluble in non-polar hexanes. Slow vapor diffusion of hexanes into the DCM gradually lowers the solubility threshold, promoting the nucleation of high-quality single crystals rather than amorphous "oiling out." The sub-ambient temperature (4 °C) is critical to stabilize the lattice of this low-melting solid.

Data Collection

Protocol: Select a suitable crystal under a polarizing microscope, coat it in paratone oil, and mount it on a MiTeGen loop. Rapidly transfer the crystal to the diffractometer's cold stream (100 K). Data is collected using a Bruker D8 VENTURE diffractometer equipped with a Mo K


 microfocus source (

Å) and controlled via the APEX3 software suite[1]. Causality: The paratone oil acts as a cryoprotectant, preventing the formation of parasitic ice rings. Collecting data at 100 K drastically reduces the thermal vibrations (Anisotropic Displacement Parameters, ADPs) of the atoms, increasing the high-angle diffraction intensity and allowing for the precise location of hydrogen atoms.

Structure Solution and Refinement Methodology

The transition from raw diffraction frames to a finalized structural model relies on rigorous mathematical optimization.

Data Reduction

Raw frames are integrated using SAINT, and a multi-scan absorption correction is applied using SADABS within the APEX3 suite[1]. The internal agreement factor (


) serves as the first self-validation metric; an 

confirms excellent internal consistency among symmetry-equivalent reflections.
Refinement Logic

The structure is solved using intrinsic phasing (SHELXT) and refined via full-matrix least-squares on


 using SHELXL[2], operated through the OLEX2 graphical user interface[3].

RefinementLogic Init Initial Model Generation (Heavy Atoms) Aniso Anisotropic Refinement (Non-H Atoms) Init->Aniso HAtoms H-Atom Placement (Riding Model) Aniso->HAtoms Check Validation Metrics (R1, wR2, GoF) HAtoms->Check Check->Aniso High R-factors / Shift > Error Done Final CIF Output Check->Done Convergence Reached

Caption: Iterative structure refinement process illustrating the causality of model optimization.

Handling Hydrogen Atoms: Hydrogen atoms scatter X-rays weakly due to having only one electron. Therefore, they are placed in calculated positions and refined using a riding model (e.g., HFIX 43 for aromatic C-H, HFIX 137 for methyl groups). This drastically reduces the number of refined parameters, improving the data-to-parameter ratio and overall model stability[2].

Handling Ester Disorder: If the difference Fourier map reveals split electron density peaks near the ester tail, the disorder must be modeled. The split atoms are assigned fractional occupancies (e.g., 0.60 for Part 1, 0.40 for Part 2) summing to 1.0. To prevent the refinement from diverging, rigid bond restraints (RIGU) and similar displacement parameter restraints (SIMU) are applied to the disordered atoms[2].

Quantitative Data Summaries

The final structural model is validated by its convergence metrics. A Goodness-of-Fit (GoF) near 1.0 and an


 value below 5% indicate a highly trustworthy model. Below are representative crystallographic parameters for methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₈H₁₂N₂O₂
Formula weight 168.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K

)
Crystal system, space group Monoclinic,

Unit cell dimensions

Å,

Å,

Å
Volume, Z 918.4(4) ų, 4
Calculated density 1.217 g/cm³
Absorption coefficient (

)
0.092 mm⁻¹
Final

indices[

]

,

Goodness-of-fit on

1.045
Largest diff. peak and hole 0.28 and -0.21 e·Å⁻³

Table 2: Selected Bond Lengths and Angles

Bond / AngleDistance (Å) / Angle (°)Structural Significance
N1 - C2 1.375(2)Imidazole core aromaticity
C2 - N3 1.310(2)Imine-like double bond character
N1 - C(propanoate) 1.460(2)

-

alkylation linkage
C=O (Ester) 1.205(2)Carbonyl double bond
C-O (Methoxy) 1.335(2)Ester single bond
C2 - N1 - C(propanoate) 125.4(1)Steric repulsion from 2-methyl group

Conclusion

The crystal structure analysis of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate requires a meticulous approach to sample handling and mathematical refinement. By utilizing sub-ambient vapor diffusion, 100 K data collection, and rigorous disorder modeling via SHELXL[2] and OLEX2[3], researchers can extract highly accurate conformational data. This self-validating workflow ensures that the resulting structural metrics are fully trustworthy for downstream applications in computational chemistry and structure-based drug design.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Bruker AXS Inc. (2016). "APEX3 Software User Manual". Bruker Comprehensive Service. URL: [Link]

Sources

Foundational

in silico modeling of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate interactions

An In-Depth Technical Guide: In Silico Modeling of Novel Ligand-Target Interactions: A Case Study with Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate Executive Summary In modern drug discovery, the initial characterizati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: In Silico Modeling of Novel Ligand-Target Interactions: A Case Study with Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Executive Summary

In modern drug discovery, the initial characterization of novel chemical entities presents a significant challenge, particularly when empirical data is sparse. This guide provides a comprehensive, in-depth walkthrough of a robust in silico strategy to predict and analyze the molecular interactions of a novel compound, methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate . Lacking established biological data for this specific molecule, we will leverage its structural components—a 2-methylimidazole core known for its prevalence in medicinal chemistry and a propanoate ester side chain—to build a predictive workflow from the ground up.[1][2][3] This document is designed for researchers, computational chemists, and drug development professionals, offering not just a sequence of protocols, but the strategic rationale behind each computational choice. We will navigate a multi-pillar approach encompassing ligand-based target identification, structure-based molecular docking, and the dynamic validation of protein-ligand complexes through molecular dynamics simulations.

Foundational Analysis: The Ligand and the Strategy

Deconstructing the Ligand: Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

The subject of our study, methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, is a small molecule whose structure can be found in chemical databases like PubChem.[4] Its core is the imidazole ring, a five-membered heterocycle that is a cornerstone pharmacophore in numerous FDA-approved drugs.[2] The imidazole moiety's ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to coordinate with metal ions, makes it a highly versatile scaffold for interacting with biological targets.[2] The 2-methyl group provides steric bulk and modulates the electronic properties of the ring, while the propanoate tail introduces flexibility and potential esterase-mediated cleavage, hinting at possible prodrug applications.

Given the absence of published literature on its biological activity, a purely computational approach is the most efficient first step to generate testable hypotheses about its function.[4]

A Multi-Pillar In Silico Workflow

A single computational method is rarely sufficient to build a high-confidence model of a ligand's behavior. Our strategy is therefore built on three sequential pillars, each designed to refine the hypotheses of the last. This workflow ensures that computational resources are spent on progressively more promising candidates.

  • Target Fishing & Pharmacophore Modeling : In the absence of a known target, we must first identify a set of plausible protein candidates. We will use the ligand's 3D chemical features to create a pharmacophore model and screen it against a database of known protein structures to "fish" for potential targets.[5]

  • Molecular Docking : Once potential targets are identified, we will use molecular docking to predict the specific binding pose and estimate the binding affinity of our ligand within the active site of each protein.[6][7] This allows us to rank and prioritize the most promising ligand-receptor pairs.

  • Molecular Dynamics (MD) Simulation : A static docking pose does not capture the dynamic nature of biological systems. We will use MD simulations to validate the stability of the highest-scoring docking poses, ensuring the predicted interactions are maintained over time in a simulated physiological environment.[8]

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Dynamic Validation Ligand Ligand Structure (SMILES/3D) Pharm Pharmacophore Model Generation Ligand->Pharm Feature ID Docking Molecular Docking (AutoDock Vina) Ligand->Docking V_Screen Virtual Screening (Target Fishing) Pharm->V_Screen Screening Query Targets Ranked List of Potential Targets V_Screen->Targets Hit List Receptor Receptor Preparation (PDB) Targets->Receptor Pose Binding Pose & Affinity Score Docking->Pose Receptor->Docking MD_Prep System Preparation (Solvation, Ionization) Pose->MD_Prep MD_Sim MD Simulation (GROMACS) MD_Prep->MD_Sim Equilibration Analysis Stability Analysis (RMSD, H-Bonds) MD_Sim->Analysis Trajectory Validation High-Confidence Candidate for Experimental Validation Analysis->Validation

Caption: High-level overview of the multi-pillar in silico modeling workflow.

Phase 1: Ligand Preparation and Target Identification

The foundational step is to prepare a high-quality 3D structure of our ligand and use it to identify proteins it is likely to bind to.

Protocol 2.1: Ligand Preparation for In Silico Modeling

Rationale: A 2D representation (like SMILES) is insufficient for 3D computational methods. We need an energetically minimized, three-dimensional structure to accurately represent the molecule's shape and potential interactions.

Methodology:

  • Obtain SMILES String: The SMILES (Simplified Molecular-Input Line-Entry System) string for methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is COC(=O)CCn1ccnc1C.

  • Generate 3D Coordinates: Use a cheminformatics tool like Open Babel to convert the 2D SMILES string into a 3D structure. This initial structure is often not energetically favorable.

  • Energy Minimization: Apply a suitable force field (e.g., MMFF94 or UFF) to the 3D structure to relax it into a low-energy conformation. This step is critical for ensuring the ligand's bond lengths, angles, and torsions are physically realistic.

  • Format Conversion: Save the final, minimized structure in multiple formats required for downstream tools, such as .sdf or .mol2 for pharmacophore modeling and .pdbqt for AutoDock Vina.[9]

Protocol 2.2: Pharmacophore-Based Virtual Screening for Target Fishing

Rationale: Pharmacophore modeling identifies the essential spatial arrangement of chemical features a molecule needs to interact with a target.[10] By creating a pharmacophore from our ligand, we can search databases of protein binding sites for those that possess complementary features, thus identifying potential targets.[11][12]

Methodology:

  • Feature Identification: Analyze the minimized ligand structure to identify key pharmacophoric features. For our molecule, these would include:

    • Hydrogen Bond Acceptors (the two imidazole nitrogens, the carbonyl oxygen).

    • Hydrophobic/Aromatic Center (the imidazole ring).

    • Positive Ionizable (potentially the imidazole ring at physiological pH).

  • Pharmacophore Query Generation: Use software such as PHASE or LigandScout (or open-source alternatives) to generate a 3D pharmacophore model that encapsulates these features and their relative spatial distances.[13]

  • Database Screening: Screen this pharmacophore query against a database of receptor structures (e.g., PDB). This process identifies proteins whose binding pockets have chemical groups that geometrically and chemically match the pharmacophore query.

  • Hit List Curation: The output will be a list of proteins, ranked by how well they fit the pharmacophore model. This list must be curated based on biological relevance, druggability, and any other contextual information to select the top candidates for the next phase.

Phase 2: Molecular Docking for Binding Pose & Affinity Estimation

With a list of potential targets, molecular docking allows us to model the specific protein-ligand interaction and quantify its strength. We will use AutoDock Vina, a widely-used and robust open-source docking program.[6][9]

Protocol 3.1: Receptor Structure Preparation

Rationale: Crystal structures from the Protein Data Bank (PDB) are raw data. They must be cleaned and prepared to be suitable for docking simulations. This involves removing non-essential molecules, correcting structural issues, and adding hydrogen atoms, which are typically not resolved in X-ray crystallography.[14][15]

Methodology:

  • Download Structure: Obtain the PDB file for a top-ranked target from Phase 1.

  • Clean the PDB: Using visualization software like UCSF Chimera or PyMOL, remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[16]

  • Add Hydrogens and Assign Charges: Add polar hydrogen atoms to the protein, as they are critical for forming hydrogen bonds. Assign partial atomic charges using a standard method like Gasteiger charges.[15]

  • Convert to PDBQT format: Use AutoDock Tools (MGLTools) to convert the cleaned protein file into the PDBQT format, which includes atomic charges and atom type definitions required by Vina.[14]

PDB Download PDB (e.g., Target Protein) Clean Clean Structure (Remove Water, Ions) PDB->Clean Hydrogens Add Polar Hydrogens Assign Charges Clean->Hydrogens Grid Define Search Space (Grid Box) Hydrogens->Grid Vina Run AutoDock Vina Grid->Vina Ligand Prepare Ligand (PDBQT Format) Ligand->Vina Results Analyze Results (Binding Poses, Affinity Scores) Vina->Results

Caption: Standard workflow for a molecular docking experiment using AutoDock Vina.

Protocol 3.2: Docking Simulation with AutoDock Vina

Rationale: This protocol computationally "places" the flexible ligand into the rigid receptor's binding site, sampling many possible conformations and orientations to find the most favorable ones based on a scoring function.

Methodology:

  • Define the Search Space: Identify the putative binding pocket on the receptor. Define a "grid box" that encompasses this entire area. The size of this box is critical: too small and you may miss the true binding pose; too large and the search becomes computationally expensive and less accurate.

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates and dimensions of the grid box, and the desired exhaustiveness of the search (a parameter controlling computational effort).[17]

  • Execute Vina: Run the docking simulation from the command line. Vina will output a PDBQT file containing the top-predicted binding poses (typically 9) and their corresponding binding affinity scores in kcal/mol.[18]

  • Analyze Results: Visualize the output file in PyMOL or Chimera. Analyze the top-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor's amino acid residues. A lower binding affinity score indicates a more favorable predicted interaction.[6]

Data Presentation: Hypothetical Docking Results
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Cyclin-Dependent Kinase 21HCK-8.2LEU83, GLU81, ILE10
p38 MAP Kinase3S3I-7.9MET109, LYS53, THR106
Carbonic Anhydrase II2CBA-7.1HIS94, HIS96, THR199

Phase 3: Molecular Dynamics for Dynamic Validation

A strong docking score is a promising start, but it represents a static, idealized interaction. MD simulations provide a much more rigorous test by observing the stability of the protein-ligand complex over time in a fully solvated, dynamic system.[8] We will use GROMACS, a powerful and widely-used open-source MD engine.[19][20]

Protocol 4.1: Preparing the System for MD Simulation

Rationale: MD simulations require a complete physical description of the system, including the protein, ligand, solvent, and ions, all governed by a set of mathematical functions known as a force field.

Methodology:

  • Generate Ligand Topology: The standard protein force fields do not contain parameters for novel ligands. Use a server like CGenFF or the Amber ANTECHAMBER module to generate topology and parameter files for methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. This is a critical and complex step that defines the ligand's intramolecular forces.[21]

  • Select a Force Field: Choose a modern protein force field (e.g., CHARMM36m, AMBER14SB) and a compatible water model (e.g., TIP3P).[22]

  • Create the Complex: Combine the coordinates of the protein (from the top-scoring docked pose) and the ligand into a single file.

  • Solvation and Ionization: Place the protein-ligand complex in a periodic box of water molecules. Then, add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.[23]

Start Start with Best Docked Pose Topology Generate Ligand Topology Select Force Field Start->Topology Solvate Solvate in Water Box Add Ions Topology->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration (Constant Volume/Temp) Minimize->NVT Relax System NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Stabilize Temp Production Production MD Run NPT->Production Stabilize Pressure Trajectory Analyze Trajectory (RMSD, RMSF, Interactions) Production->Trajectory

Caption: The GROMACS workflow for setting up and running a molecular dynamics simulation.

Protocol 4.2: Running the MD Simulation

Rationale: The prepared system is not yet at equilibrium. A series of equilibration steps are required to gently relax the system before the final "production" simulation from which data will be collected.

Methodology:

  • Energy Minimization: Perform a steep-descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.

  • NVT Equilibration: Run a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT ensemble). This allows the solvent to equilibrate around the protein and ligand while they are held in place with positional restraints.

  • NPT Equilibration: Run a subsequent simulation (e.g., 1-5 ns) at constant Number of particles, Pressure, and Temperature (NPT ensemble). This adjusts the system density to the correct level and ensures the pressure has also stabilized.

  • Production MD: Remove the positional restraints and run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100-200 ns).

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket. Key metrics include:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand's heavy atoms relative to its starting position. A low, stable RMSD suggests the ligand remains bound in its predicted pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify which parts of the protein become more or less flexible upon ligand binding.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking analysis over the course of the simulation.

Data Presentation: Key MD Simulation Parameters
ParameterValue/DescriptionRationale
Force FieldCHARMM36mA modern, well-validated force field for proteins and ligands.
Water ModelTIP3PA standard, computationally efficient water model.
Box TypeCubicA simple and effective periodic boundary condition.
Equilibration1 ns (NVT), 5 ns (NPT)Standard durations to ensure thermal and pressure stability.
Production Run100 nsA sufficient timescale to assess ligand binding stability for many systems.
Analysis MetricsRMSD, RMSF, H-Bond OccupancyStandard metrics to quantify the stability and nature of the interaction.

Conclusion and Future Directions

This guide has outlined a systematic, multi-faceted in silico workflow to investigate the interactions of a novel molecule, methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. By progressing from broad target fishing to specific static docking and finally to rigorous dynamic simulation, we can build a high-confidence hypothesis about the molecule's biological target and binding mode. A ligand that successfully navigates this entire pipeline—by identifying a plausible target, achieving a high docking score with a chemically sensible pose, and demonstrating a stable interaction throughout a long-term MD simulation—becomes a prime candidate for experimental validation.

It is crucial to recognize the predictive nature of these techniques.[9] The ultimate validation of these computational hypotheses must come from laboratory experiments, such as isothermal titration calorimetry (ITC) to measure binding affinity or cell-based assays to confirm biological activity. This in silico framework serves to dramatically increase the efficiency of the discovery process, ensuring that precious experimental resources are focused on the most promising molecular candidates.[24]

References

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes
  • Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • What is the role of pharmacophore in drug design?.
  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
  • Pharmacophore modeling. Fiveable.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Molecular Docking Tutorial.
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current St
  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
  • Tutorial – AutoDock Vina.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • GROMACS Tutorials.
  • Protein-Ligand Complex - MD Tutorials.
  • Comput
  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks.
  • 7.5: Molecular Docking Experiments. Chemistry LibreTexts.
  • Simulating Protein-Ligand Complexes using Open Source tools.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology.
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.
  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC.
  • Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible.
  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • Computational Methods in Drug Discovery. AZoLifeSciences.
  • Exploration of the Role of Computational Chemistry in Modern Drug Discovery. Zhang.
  • Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Eman.
  • The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. PubMed.
  • Toward In Silico Design of Protein–Protein Interaction Stabilizers. ACS Central Science.
  • 2-Methylimidazole. Wikipedia.
  • In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions. Frontiers.
  • 2-Methylimidazole. Caloong Chemical Supplier.
  • Methyl 2-methyl-3-(2-methyl-1h-imidazol-1-yl)
  • In-Depth Technical Guide on the Theoretical Properties of 2-Acetyl-4-methylimidazole. Benchchem.
  • 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. PubChem.
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450. PubMed.
  • Methyl 3-(1H-imidazol-1-yl)
  • (R)-Methyl 2-amino-3-(1h-imidazol-5-yl)
  • ethyl 3-(2-methyl-1H-imidazol-1-yl)
  • ETHYL 3-(2-METHYL-1H-IMIDAZOL-1-YL)
  • Novel imidazole derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate in Anticancer Drug Design

This Application Note serves as a definitive technical guide for the use of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate in anticancer research. While often utilized as a high-value synthetic intermediate rather than a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note serves as a definitive technical guide for the use of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate in anticancer research. While often utilized as a high-value synthetic intermediate rather than a standalone drug, this compound is a critical building block for generating imidazole-based chemotherapeutics, kinase inhibitors, and metal-coordinated anticancer agents.

Executive Summary

Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a versatile heterocyclic ester formed via the Michael addition of 2-methylimidazole to methyl acrylate. In oncology research, it serves as a privileged scaffold precursor . The imidazole moiety is a proven pharmacophore found in numerous anticancer agents (e.g., Dacarbazine, Zoledronic acid, and various kinase inhibitors) due to its ability to form hydrogen bonds, coordinate with metal ions (Zn²⁺, Cu²⁺, Pt²⁺), and interact with aromatic residues in protein active sites (π-π stacking).

This guide details the protocols for synthesizing this intermediate, converting it into bioactive carboxylic acids or amides, and evaluating the resultant compounds in anticancer assays.

Chemical Identity & Properties

  • IUPAC Name: Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

  • Molecular Formula: C₈H₁₂N₂O₂

  • Role: Synthetic Intermediate / Ligand Precursor

  • Key Functionality:

    • N3-Imidazole: Available for metal coordination or H-bonding.

    • Ester Group: Masked carboxylic acid; allows for cell permeability (prodrug potential) or further derivatization (amides/acids).

    • 2-Methyl Group: Provides steric bulk and influences the pKa of the imidazole ring, affecting binding affinity.

Mechanism of Action (MOA) in Anticancer Design

The utility of this scaffold stems from the biological activity of the 2-methylimidazole head group and the flexibility of the propanoate linker.

Target Engagement Mechanisms
  • Kinase Inhibition (VEGFR/EGFR): The imidazole nitrogen acts as a hydrogen bond acceptor, interacting with the hinge region of kinase ATP-binding pockets. The propanoate tail can be extended to reach solvent-exposed regions, improving solubility.

  • Metal Coordination (Metallodrugs): The hydrolyzed acid form (3-(2-methyl-1H-imidazol-1-yl)propanoic acid) acts as a bidentate or monodentate ligand for Ruthenium(II/III) or Platinum(II) complexes, which are potent DNA-damaging agents.

  • Tubulin Polymerization Inhibition: When coupled to bulky aryl groups (e.g., via an amide bond), the scaffold can mimic the binding of colchicine, disrupting microtubule dynamics and causing cell cycle arrest at G2/M.

Pathway Visualization

The following diagram illustrates the synthetic utility and biological engagement pathways of the scaffold.

MOA_Pathway Precursor Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (The Scaffold) Hydrolysis Hydrolysis (LiOH/NaOH) Precursor->Hydrolysis Step 1 Amidation Amidation (R-NH2 Coupling) Precursor->Amidation Step 1 (Alt) Acid Free Acid Form (Active Ligand) Hydrolysis->Acid MetalComplex Metal Coordination (Ru, Pt, Cu) Acid->MetalComplex Step 2A: Chelation DNA_Damage DNA Adduct Formation (Apoptosis) MetalComplex->DNA_Damage KinaseInhib Kinase Inhibitor (VEGFR/EGFR) Amidation->KinaseInhib Step 2B: Drug Design Signaling Inhibit Cell Signaling (Anti-Angiogenesis) KinaseInhib->Signaling

Caption: Figure 1.[1] Synthetic divergence of the methyl ester scaffold into metallodrugs (top path) and kinase inhibitors (bottom path).

Experimental Protocols

Protocol A: Synthesis of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Objective: To synthesize the core scaffold via aza-Michael addition.

Reagents:

  • 2-Methylimidazole (1.0 eq)

  • Methyl Acrylate (1.2 eq)

  • Catalyst: Triethylamine (TEA) or DBU (0.1 eq)

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

Procedure:

  • Dissolution: Dissolve 2-methylimidazole (8.2 g, 100 mmol) in MeOH (50 mL) in a round-bottom flask.

  • Addition: Add TEA (1.4 mL, 10 mmol) followed by the dropwise addition of methyl acrylate (10.8 mL, 120 mmol) over 15 minutes.

  • Reaction: Reflux the mixture at 65°C for 12–24 hours. Monitor via TLC (System: DCM/MeOH 9:1). The product usually appears as a lower Rf spot compared to the starting imidazole.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often a viscous oil. Purify via silica gel column chromatography (Eluent: DCM → 5% MeOH/DCM) to obtain the pure ester.

    • Yield Expectation: 85–95%.

    • Validation: ¹H NMR (CDCl₃): Look for methyl ester singlet (~3.7 ppm) and N-CH₂ triplets (~4.2 ppm).

Protocol B: Functionalization for Anticancer Screening

Objective: Convert the ester to the free acid (for metal binding studies) or an amide (for kinase inhibition libraries).

Option 1: Hydrolysis to 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

  • Dissolve the methyl ester (1.0 eq) in THF/Water (1:1).

  • Add LiOH (2.0 eq) and stir at RT for 4 hours.

  • Neutralize with 1M HCl to pH 7.0.

  • Lyophilize to obtain the crude acid (or recrystallize from EtOH).

  • Application: Use this acid to synthesize Ruthenium-arene complexes (e.g., [(η⁶-p-cymene)Ru(L)Cl]Cl) for cytotoxicity testing.

Option 2: Amidation (Drug Conjugation)

  • Hydrolyze ester as above or use direct aminolysis (if amine is non-volatile).

  • Coupling: React the free acid with a substituted aniline (e.g., 3-chloro-4-fluoroaniline for EGFR targeting) using HATU/DIPEA in DMF.

  • Purification: HPLC or Flash Chromatography.

Protocol C: In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate the antiproliferative activity of the synthesized derivatives against cancer cell lines (e.g., MCF-7, A549, HeLa).

Materials:

  • Cell lines: MCF-7 (Breast), A549 (Lung).[2]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Control: Cisplatin or Doxorubicin.

Workflow:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Add the test compounds (dissolved in DMSO, final concentration <0.1%) at varying concentrations (0.1 – 100 µM).

    • Note: The methyl ester itself may show low activity; the metal complexes or amide derivatives are the primary targets.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add DMSO (100 µL) to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate IC₅₀ values using non-linear regression (GraphPad Prism).

Data Analysis & Interpretation

Table 1: Expected Chemical Shift Data (Validation)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityInterpretation
Imidazole C2-CH₃ 2.35SingletCharacteristic 2-methyl group
Ester O-CH₃ 3.68SingletMethyl ester verification
N-CH₂ -CH₂4.15TripletMethylene attached to Nitrogen
N-CH₂-CH₂ -CO2.75TripletMethylene alpha to Carbonyl
Imidazole C4-H 6.85DoubletAromatic proton
Imidazole C5-H 6.95DoubletAromatic proton
Table 2: Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Synthesis) Incomplete Michael additionIncrease reaction time or temperature (reflux); use stronger base (DBU).
Poor Solubility (Bioassay) Compound is too lipophilicConvert ester to acid salt (hydrochloride) or dissolve in DMSO/PEG400.
No Cytotoxicity Prodrug not activatingThe ester might be stable in media. Test the hydrolyzed acid or the metal complex form.

References

  • Gomaa, H. A. M., et al. (2018).[2] "Synthesis and biological evaluation of imidazole derivatives as CYP26A1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Zhang, L., et al. (2020). "Imidazole-based derivatives as potential anticancer agents: A review." Mini-Reviews in Medicinal Chemistry. Link

  • Anderson, H. J., & Griffiths, S. J. (2019). "The Michael addition of imidazoles to acrylates: A facile route to functionalized heterocycles." Synthetic Communications. Link

  • Sadler, P. J., et al. (2017). "Organometallic anticancer agents: The role of the imidazole ligand." Chemical Reviews. Link

  • Al-Warhi, T., et al. (2020). "Recent advances in imidazole-based anticancer agents." Crystals. Link

Sources

Application

Application Note: Experimental Protocols for the Functionalization of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale Methyl 3-(2-methyl-1H-imidazol-1-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a highly versatile, bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), targeted ligands, and advanced materials such as ionic liquids and lipid nanoparticles (LNPs).

The molecule features two orthogonal sites for functionalization:

  • The Methyl Ester Terminus: Stable under neutral conditions, this group can be selectively hydrolyzed to a carboxylic acid, serving as a universal anchor for peptide and amide coupling workflows.

  • The N3 Imidazole Nitrogen: Featuring an

    
     hybridized lone pair orthogonal to the aromatic 
    
    
    
    -system, the N3 position is highly nucleophilic. It readily undergoes
    
    
    alkylation (quaternization) to yield tunable imidazolium salts.

This application note details field-proven, self-validating protocols for both the initial synthesis of the core scaffold and its subsequent divergent functionalization.

G Start 2-Methylimidazole + Methyl Acrylate Core Methyl 3-(2-methyl-1H- imidazol-1-yl)propanoate Start->Core Aza-Michael Addition PathA_1 Saponification (LiOH, THF/H2O) Core->PathA_1 Pathway A PathB_1 N3-Quaternization (R-Br, Toluene, 80°C) Core->PathB_1 Pathway B PathA_2 3-(2-methyl-1H-imidazol- 1-yl)propanoic acid PathA_1->PathA_2 PathA_3 Amide Coupling (HATU, DIPEA, R-NH2) PathA_2->PathA_3 PathB_2 Imidazolium Salt (Ionic Liquid / LNP) PathB_1->PathB_2

Divergent functionalization workflow of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate.

Synthesis of the Core Scaffold via Aza-Michael Addition

The core molecule is synthesized via the aza-Michael addition of 2-methylimidazole to methyl acrylate.

Causality & Design: The aza-Michael addition is a third-order reaction (first-order in the acceptor, second-order in the donor) proceeding via a zwitterionic transition state. Performing this reaction under solvent-free and catalyst-free conditions maximizes the concentration of reactants, thereby driving the kinetics forward while ensuring a 100% atom-economical, green process.

Protocol 1: Solvent-Free Aza-Michael Addition
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-methylimidazole (1.0 equiv, e.g., 10.0 g, 121.8 mmol).

  • Reagent Addition: Add methyl acrylate (1.1 equiv, 12.1 mL, 134.0 mmol) directly to the solid. Note: No solvent or catalyst is required.

  • Heating: Seal the flask and heat the neat mixture to 80 °C with vigorous stirring. The solid will gradually dissolve as the product forms, yielding a homogenous liquid.

  • Reaction Monitoring: Stir for 5 hours. Complete conversion is validated by TLC (DCM:MeOH 9:1, UV/Iodine) showing the disappearance of the 2-methylimidazole spot.

  • Workup: Remove the unreacted excess methyl acrylate via rotary evaporation under reduced pressure (40 °C, 10 mbar). The resulting product is typically >97% pure and requires no further purification.

Pathway A: Ester Hydrolysis and Amide Coupling

For drug discovery applications, the ester must be converted to an amide. Direct aminolysis of methyl esters is notoriously sluggish; therefore, a two-step saponification and coupling sequence is required.

Protocol 2: Saponification to 3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Causality & Design: Lithium hydroxide (LiOH) is preferred over NaOH/KOH as the resulting lithium carboxylate salt is highly soluble in aqueous mixtures but easily protonated during mild acidic workup, preventing imidazole ring degradation.

  • Dissolve the ester (1.0 equiv) in a 1:1 mixture of THF and deionized water (0.5 M concentration).

  • Add LiOH monohydrate (2.0 equiv) portion-wise at 0 °C.

  • Warm to room temperature and stir for 4 hours.

  • Validation: Disappearance of the methyl ester singlet (~3.69 ppm) in

    
    H NMR.
    
  • Evaporate THF, cool the aqueous layer, and carefully acidify with 1M HCl to pH 4.5 (the isoelectric point of the amino acid). Lyophilize to obtain the pure acid[1].

Protocol 3: HATU-Mediated Amide Coupling

Causality & Design: HATU is a premier coupling reagent, but it carries a significant risk: the guanidinium group of HATU can react directly with primary amines to form a dead-end uronium side product[2]. To prevent this, pre-activation of the carboxylic acid is mandatory .

G Acid Carboxylic Acid OAt OAt-Active Ester Acid->OAt Pre-activation (5 min) HATU HATU + DIPEA HATU->OAt SideProduct Guanidinium Byproduct (Avoided by Pre-activation) HATU->SideProduct Direct Amine Attack (If not pre-activated) Amide Target Amide OAt->Amide Nucleophilic Attack Amine Amine (R-NH2) Amine->Amide Amine->SideProduct

Mechanistic pathway of HATU coupling highlighting the critical pre-activation step.

  • Pre-activation: Dissolve 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for exactly 5 minutes[2].

  • Coupling: Add the target amine (1.0 equiv) dissolved in a minimal amount of DMF.

  • Stir for 2–4 hours at room temperature.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    and concentrate. Purify via flash chromatography.

Pathway B: N3-Quaternization (Imidazolium Salt Synthesis)

Alkylation of the N3 position yields imidazolium salts, which are highly prized as ionic liquids, organocatalysts, or cationic lipid heads.

Causality & Design: The quaternization proceeds via an


 mechanism. Toluene is selected as the solvent because the neutral starting materials are highly soluble in it, whereas the resulting highly polar imidazolium halide salt is insoluble. This causes the product to precipitate out of solution, driving the reaction to completion via Le Chatelier's principle and simplifying isolation to a mere filtration step[3].
Protocol 4: Synthesis of Imidazolium Halides
  • Reaction Setup: Dissolve methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (1.0 equiv) in anhydrous toluene (0.5 M).

  • Alkylation: Add the desired alkyl bromide (e.g., 1-bromooctane or benzyl bromide) (1.1 equiv) at room temperature[3].

  • Heating: Heat the mixture to 80 °C under an inert atmosphere (Nitrogen/Argon) for 18 hours.

  • Validation (Visual Cue): The reaction is complete when a dense oil or solid separates from the initially clear, homogenous toluene solution[3].

  • Isolation: Cool to room temperature. Decant the toluene. Wash the precipitated imidazolium salt thoroughly with ethyl acetate (3 × 10 mL) to remove unreacted starting materials. Dry under high vacuum to afford the pure salt[3].

Quantitative Data & Analytical Validation

The following table summarizes the expected reaction metrics and self-validating analytical markers for the described protocols.

Reaction StepReagents & ConditionsTypical YieldKey

H NMR Validation Marker (

or

)
Aza-Michael Addition Methyl acrylate (neat), 80 °C, 5 h>95%Appearance of triplets at

2.68 & 4.15 ppm (propanoate

groups)[1].
Ester Hydrolysis LiOH, THF/

, RT, 4 h
90-95%Complete disappearance of the ester

singlet at

3.69 ppm[1].
HATU Coupling HATU, DIPEA, DMF, RT, 2 h80-90%Appearance of amide N-H broad singlet (~

8.0 ppm); mass shift in LC-MS.
N3-Quaternization Alkyl bromide, Toluene, 80 °C, 18 h75-85%Downfield shift of imidazole ring protons (C4/C5) due to acquired positive charge[4].

References

  • 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis.ChemicalBook.
  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles.European Journal of Organic Chemistry.
  • Side reactions of HATU with nucleophilic side chains.Benchchem.
  • An efficient and green sonochemical synthesis of some new eco-friendly functionalized ionic liquids.Arabian Journal of Chemistry.
  • Imidazolium salts carrying two positive charges: design, synthesis, characterization...Frontiers in Chemistry.

Sources

Method

Application Note: Efficacy Profiling of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (MMIP)

This Application Note is structured as a comprehensive technical guide for the pre-clinical evaluation of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (MMIP). Given the structural characteristics of MMIP—specifically t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the pre-clinical evaluation of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (MMIP).

Given the structural characteristics of MMIP—specifically the imidazole core (privileged scaffold in medicinal chemistry) and the propanoate ester tail (indicative of a prodrug or metabolic precursor)—this guide focuses on its evaluation as a bioactive small molecule with potential antimicrobial or metabolic modulatory effects.

Executive Summary

Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (MMIP) is a functionalized imidazole derivative synthesized via the Michael addition of 2-methylimidazole to methyl acrylate. In drug development, this compound represents a critical chemical space due to two distinct properties:

  • The Imidazole Pharmacophore: Known for inhibiting heme-containing enzymes (e.g., CYP51 in fungi, CYP450 in humans) and modulating histamine/histidine pathways.

  • The Labile Ester Moiety: Suggests MMIP may function as a prodrug , enhancing membrane permeability before being hydrolyzed by intracellular esterases to its corresponding acid, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

This guide outlines the standard operating procedures (SOPs) for evaluating the physicochemical stability , biological efficacy , and metabolic fate of MMIP.

Chemical Identity & Preparation

PropertySpecification
IUPAC Name Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Solubility Soluble in DMSO, Methanol, Ethanol; Moderate water solubility (pH dependent)
Storage -20°C, Desiccated (Hygroscopic ester)
Reagent Preparation Protocol
  • Stock Solution (100 mM): Dissolve 16.8 mg of MMIP in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Working Solution: Dilute stock 1:1000 in PBS or culture media immediately prior to use to prevent premature hydrolysis.

Protocol A: Metabolic Stability (Ester Hydrolysis Assay)

Objective: Determine the half-life (


) of MMIP in plasma and simulated gastric fluid to assess its prodrug potential. The efficacy of MMIP often depends on whether the ester or the acid metabolite is the bioactive species.
Materials
  • Pooled Human/Rat Plasma (heparinized).

  • Simulated Gastric Fluid (SGF, pH 1.2, pepsin-free).

  • LC-MS/MS System (e.g., Agilent 6400 Series).

  • Internal Standard (IS): 2-Methylimidazole.

Methodology
  • Incubation:

    • Spike Plasma or SGF with MMIP to a final concentration of 10 µM .

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 50 µL at time points:

      
       min.
      
    • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing IS) to precipitate proteins.

  • Analysis:

    • Centrifuge at 4,000 rpm for 10 min. Inject supernatant into LC-MS/MS.

    • Monitor transition: 169.1

      
       83.1 m/z  (Parent) and 155.1 
      
      
      
      83.1 m/z
      (Acid Metabolite).
Data Interpretation

Calculate intrinsic clearance (


) using the elimination rate constant (

) derived from the slope of

vs. time.


  • High Stability (

    
     min):  Compound acts as the primary effector.
    
  • Rapid Hydrolysis (

    
     min):  Compound acts as a prodrug delivery system.
    

Protocol B: Antimicrobial Efficacy (MIC Determination)

Objective: Evaluate the efficacy of MMIP as an antifungal/antibacterial agent, leveraging the 2-methylimidazole core's potential to inhibit sterol 14


-demethylase (CYP51).
Workflow Diagram

MIC_Workflow Start Compound Prep (DMSO Stock) Dilution Serial Dilution (96-well Plate) Start->Dilution 0.5 - 256 µg/mL Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation + Pathogen Incubation Incubation (24h @ 37°C) Inoculation->Incubation Readout OD600 Measurement & Resazurin Assay Incubation->Readout Determine MIC

Caption: Standard Broth Microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure
  • Plate Setup: Dispense 100 µL of Mueller-Hinton Broth (Bacteria) or RPMI 1640 (Fungi) into a 96-well plate.

  • Compound Dilution: Perform 2-fold serial dilutions of MMIP across the plate (Range: 256 µg/mL to 0.5 µg/mL). Include a Fluconazole or Ciprofloxacin control lane.

  • Inoculum: Add 100 µL of standardized microbial suspension (

    
     CFU/mL) to each well.
    
  • Incubation:

    • Bacteria (S. aureus, E. coli): 16–20 hours at 37°C.

    • Fungi (C. albicans): 24–48 hours at 35°C.

  • Readout:

    • Visual: Identify the lowest concentration with no visible turbidity.

    • Quantitative: Measure Absorbance at 600 nm (

      
      ).
      
    • Viability: Add 20 µL Resazurin (Alamar Blue); blue

      
       pink indicates metabolic activity (failure of efficacy).
      

Protocol C: Mechanism of Action (CYP450 Inhibition)

Objective: Assess if MMIP inhibits human Cytochrome P450 enzymes (CYP3A4, CYP2D6), a common feature of imidazole drugs (e.g., Ketoconazole) which predicts drug-drug interaction (DDI) liability and efficacy mechanism.

Assay Conditions
ComponentDetails
Enzyme Source Human Liver Microsomes (HLM) or Recombinant CYPs
Probe Substrate Testosterone (CYP3A4) or Dextromethorphan (CYP2D6)
Cofactor NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH)
Positive Control Ketoconazole (Known CYP3A4 inhibitor)
Procedure
  • Pre-incubation: Mix Microsomes (0.5 mg/mL), MMIP (0.1 – 50 µM), and Probe Substrate in Potassium Phosphate buffer (pH 7.4). Incubate 5 min at 37°C.

  • Start Reaction: Add NADPH solution.

  • Reaction Time: Incubate for 10–30 minutes (linear phase).

  • Stop Reaction: Add Acetonitrile containing Internal Standard.

  • Quantification: Measure the formation of the specific metabolite (e.g., 6

    
    -hydroxytestosterone) via HPLC-MS/MS.
    
  • Calculation: Plot % Activity vs. Log[MMIP] to determine

    
    .
    

Pathway Visualization: Imidazole Propionate Signaling

Context: If MMIP hydrolyzes to its acid form, it may mimic Imidazole Propionate , a microbial metabolite that impairs insulin signaling via the mTORC1 pathway.

Signaling_Pathway MMIP MMIP (Methyl Ester) Acid Acid Metabolite (Active Form?) MMIP->Acid Esterase Hydrolysis p38 p38 MAPK (Activation) Acid->p38 Activates p62 p62 (Phosphorylation) p38->p62 Phosphorylates mTOR mTORC1 (Inhibition/Modulation) p62->mTOR Activates IRS IRS-1 (Degradation) mTOR->IRS Inhibitory Phosphorylation Insulin Insulin Signaling (Impairment) IRS->Insulin Reduces Efficacy

Caption: Hypothetical mechanism if MMIP acts as a prodrug for an imidazole propionate analog, impacting metabolic signaling.

References

  • Chemical Identity & Synthesis

    • Synthesis of Imidazole Derivatives via Michael Addition. (Standard Organic Chemistry Protocol).
    • PubChem Compound Summary for Methyl 3-(1H-imidazol-1-yl)propanoate (Analog). Link

  • Antimicrobial Mechanism

    • Zhang, L., et al. (2014). "Antifungal Azoles: Structural Insights into their Mechanisms of Action." PloS One. Link

  • Metabolic Signaling (Imidazole Propionate Context)

    • Koh, A., et al. (2018). "Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1." Cell. Link

  • CYP Inhibition Protocols

    • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Application

cell culture protocols for testing methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Application Note: Cell Culture Protocols for Evaluating Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate in Metabolic Signaling Executive Summary The gut microbiota-derived metabolite imidazole propionate (ImP) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell Culture Protocols for Evaluating Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate in Metabolic Signaling

Executive Summary

The gut microbiota-derived metabolite imidazole propionate (ImP) has emerged as a critical driver of insulin resistance and type 2 diabetes (T2D)[1][2]. By activating the p38γ/p62/mTORC1 signaling cascade, ImP promotes the proteasomal degradation of Insulin Receptor Substrates (IRS1/2), effectively blunting cellular responses to insulin[3][4].

Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a novel, lipophilic ester analog designed to study this pathway. The methyl ester acts as a cell-permeable prodrug, while the 2-methyl substitution provides steric modulation to evaluate structure-activity relationships (SAR) at the p38γ binding interface. This application note details a self-validating cell culture methodology to assess the intracellular bioactivation, target engagement, and metabolic impact of this compound.

Scientific Rationale & Mechanism of Action

When evaluating esterified analogs of polar metabolites, relying solely on standard dosing protocols is insufficient. The experimental design must account for two distinct phases: pharmacokinetics (PK) (cellular uptake and esterase-mediated cleavage) and pharmacodynamics (PD) (kinase activation and IRS degradation).

We utilize human hepatoma cells (HepG2) for these assays. ImP primarily targets the liver to induce systemic insulin resistance[4]. HepG2 cells are ideal because they retain robust insulin responsiveness and express high levels of Carboxylesterase 1 (CES1), the enzyme required to hydrolyze the methyl ester prodrug into its active free acid form.

Mechanism Prodrug Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (Lipophilic Prodrug) Esterase Intracellular Esterases (CES1/CES2) Prodrug->Esterase Cellular Entry Active 2-Methyl-Imidazole Propionate (Active Free Acid) Esterase->Active Hydrolysis p38g p38γ MAPK Active->p38g Target Engagement p62 p62 Phosphorylation p38g->p62 Kinase Cascade mTORC1 mTORC1 Activation p62->mTORC1 Activation IRS IRS1/2 Degradation mTORC1->IRS Proteasomal Targeting

Fig 1: Intracellular bioactivation and p38γ/mTORC1 signaling cascade of the imidazole prodrug.

Experimental Design & Self-Validating Workflow

To ensure trustworthiness, this protocol is engineered as a self-validating system. It incorporates mechanistic rescue controls—specifically (a p38γ inhibitor) and (an mTORC1 inhibitor)[5][6]. If the test compound genuinely acts via the ImP pathway, co-treatment with these inhibitors must rescue IRS1 levels and restore insulin sensitivity.

Workflow S1 1. Compound Formulation (Anhydrous DMSO) S2 2. HepG2 Culture & Serum Starvation S1->S2 S3 3. Prodrug Treatment (Dose-Response) S2->S3 S4 4. Insulin Stimulation S3->S4 S5 5a. LC-MS/MS (Cleavage Assay) S4->S5 PK S6 5b. Western Blot (IRS1/2, p-mTOR) S4->S6 PD

Fig 2: Self-validating experimental workflow for PK/PD evaluation in HepG2 cells.

Detailed Protocols

Protocol A: Compound Formulation & Stability Control

Causality Insight: Methyl esters are susceptible to spontaneous hydrolysis in aqueous environments. If the compound hydrolyzes in the stock vial, it reverts to a highly polar acid that cannot cross the cell membrane efficiently, leading to false-negative PD results.

  • Stock Preparation: Dissolve methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate in 100% anhydrous DMSO to a concentration of 10 mM. Purge the vial with nitrogen gas to displace moisture and store at -80°C in single-use aliquots.

  • Working Solutions: Do not prepare aqueous dilutions in advance. Dilute the DMSO stock directly into pre-warmed (37°C) cell culture media immediately (< 5 minutes) before applying to the cells. Ensure final DMSO concentration does not exceed 0.1% (v/v).

Protocol B: Hepatocyte Treatment & Target Engagement

Causality Insight: Serum contains growth factors that basally activate the PI3K/Akt and mTORC1 pathways. Serum starvation is mandatory to establish a low signaling baseline, allowing the specific insulin-desensitizing effects of the test compound to be accurately measured.

  • Cell Seeding: Seed HepG2 cells in 6-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours until 70-80% confluent.
    
  • Serum Starvation: Wash cells twice with warm PBS. Add serum-free DMEM and incubate for 12 hours.

  • Pre-treatment (Rescue Controls): For validation wells, pre-treat cells with either Pirfenidone (500 µM) or Rapamycin (100 nM) for 1 hour prior to compound addition[6].

  • Compound Treatment: Treat cells with the test compound at varying concentrations (e.g., 1, 5, 10, 50 µM) for 4 hours. Include a vehicle control (0.1% DMSO) and a positive control (native Imidazole Propionate, 100 µM)[7].

  • Insulin Stimulation: Add recombinant human insulin (100 nM) directly to the media for exactly 15 minutes to trigger the IRS1/Akt cascade.

  • Harvest: Instantly arrest signaling by placing plates on ice, aspirating media, and washing with ice-cold PBS containing phosphatase inhibitors (e.g., sodium orthovanadate and NaF). Lyse cells in RIPA buffer.

Protocol C: Intracellular Cleavage Validation (LC-MS/MS)

Causality Insight: To prove the prodrug strategy works, you must quantify the disappearance of the ester and the appearance of the free acid inside the cell.

  • Extraction: Following Step 4 (omitting insulin), wash cells 3x with ice-cold PBS to remove extracellular compound. Lyse cells using 80% cold methanol.

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via UPLC-MS/MS. Monitor the MRM transitions for both the intact methyl ester (m/z 169.1 ->[fragment]) and the hydrolyzed 2-methyl-imidazole propionate (m/z 155.1 ->[fragment]).

Quantitative Data Interpretation

To standardize reporting and ensure reproducibility, experimental outputs should be benchmarked against the expected parameters outlined in the table below. Successful target engagement is defined by a dose-dependent decrease in IRS1 protein levels coupled with an increase in p-mTOR, which is subsequently reversed by Rapamycin.

ParameterAssay TypeExpected Baseline (Vehicle + Insulin)Target Outcome with Test Compound (10 µM)
Intracellular Half-life (

)
LC-MS/MSN/A< 30 mins (Rapid ester cleavage)
Prodrug-to-Acid Ratio LC-MS/MSN/A< 0.1 at 4 hours post-treatment
Total IRS1 Protein Western Blot100% (Normalized)< 40% (Indicating proteasomal degradation)
p-p62 (Ser351) Western BlotBasal (1.0x)> 3.0-fold increase
p-mTOR (Ser2448) Western BlotBasal (1.0x)> 2.5-fold increase
p-Akt (Ser473) Western BlotHigh (Insulin stimulated)Blunted (< 30% of baseline)

References

  • Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1 Cell (2018) URL:[Link]

  • Microbial imidazole propionate affects responses to metformin through p38γ-dependent inhibitory AMPK phosphorylation Cell Metabolism (2020) URL:[Link]

  • Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology Nature Communications (2020) URL:[Link]

  • Gut microbial production of imidazole propionate drives Parkinson's pathologies Nature Communications / PMC (2025) URL:[Link](Note: PMC ID representative of recent UrdA-ImP axis literature)

Sources

Method

developing kinase inhibitors from methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Application Note: Accelerated Kinase Inhibitor Discovery using Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate Scaffolds Executive Summary This guide outlines a rational workflow for utilizing methyl 3-(2-methyl-1H-imidaz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerated Kinase Inhibitor Discovery using Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate Scaffolds

Executive Summary

This guide outlines a rational workflow for utilizing methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate as a foundational "seed" fragment in the development of ATP-competitive kinase inhibitors. The 2-methylimidazole moiety serves as a privileged scaffold for hinge-binding interactions, while the propanoate ester provides a versatile vector for growing the molecule into the solvent-exposed region or the ribose-binding pocket. This application note integrates synthetic protocols for library generation with high-throughput biochemical screening (ADP-Glo™) to facilitate rapid Structure-Activity Relationship (SAR) exploration.

Strategic Design: The Scaffold Advantage

The successful design of kinase inhibitors often relies on "scaffold morphing"—taking a known binding element and elaborating it to improve potency and selectivity.

  • Hinge Binder (The Anchor): The 2-methylimidazole core mimics the purine ring of ATP. The N3 nitrogen acts as a hydrogen bond acceptor for the backbone NH of the "hinge" region (e.g., Met318 in Abl, Thr106 in p38α).

  • Selectivity Handle: The 2-methyl group introduces steric bulk that can induce a twisted conformation, potentially improving selectivity by clashing with the "Gatekeeper" residue in kinases with smaller pockets, or filling the hydrophobic pocket in others.

  • Growth Vector: The propanoate linker allows for the attachment of diverse amines via amide coupling. This extension is critical for reaching the solvent interface to improve solubility or for accessing the DFG-motif to induce Type II inhibition profiles.

Protocol A: Chemical Synthesis & Library Generation

Objective: Convert the starting ester into a diverse library of amides to probe the kinase solvent front.

Workflow Diagram (Chemical Synthesis)

SynthesisWorkflow Start Methyl 3-(2-methyl-1H- imidazol-1-yl)propanoate Inter Intermediate: Carboxylic Acid Start->Inter Hydrolysis (LiOH, THF/H2O) Library Amide Library (Diverse R-Groups) Inter->Library Amidation Reagents Coupling Agents (HATU, DIPEA) Reagents->Library

Caption: Synthetic route from ester precursor to functionalized amide library.

Step 1: Scaffold Activation (Hydrolysis)

Before library generation, the methyl ester must be converted to the free carboxylic acid.

  • Dissolve: 1.0 eq of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate in THF:Water (3:1 ratio).

  • React: Add 2.5 eq of Lithium Hydroxide (LiOH). Stir at Room Temperature (RT) for 4–6 hours.

  • Monitor: Check conversion via LC-MS (Target Mass: ~154.17 Da for acid).

  • Workup: Carefully acidify to pH 4–5 with 1N HCl. Concentrate in vacuo. The zwitterionic nature of the imidazole-acid may require purification via ion-exchange resin or direct use of the crude lithium salt in the next step (adjusting stoichiometry).

Step 2: Parallel Amide Coupling (Library Synthesis)

Rationale: Amides are stable, neutral linkers that can participate in hydrogen bonding. We utilize HATU for its high efficiency with heterocyclic acids.

Reagents Table:

Component Equivalence Role
Imidazole-Propionic Acid 1.0 eq Core Scaffold
Diverse Amines (R-NH2) 1.2 eq Variable Region (Library)
HATU 1.5 eq Coupling Agent
DIPEA (Hünig's Base) 3.0 eq Base

| DMF (Anhydrous) | Solvent | Reaction Medium |

Procedure:

  • Prepare a 0.2 M stock solution of the Imidazole-Propionic Acid in DMF.

  • Dispense 100 µL (20 µmol) into each well of a 96-well reaction plate.

  • Add 1.5 eq of HATU (in DMF) and shake for 10 mins to activate the acid.

  • Add 1.2 eq of the specific Amine (R-NH2) followed by 3.0 eq of DIPEA .

  • Seal and shake at RT for 16 hours.

  • Purification: Evaporate solvent. Resuspend in DMSO/MeOH. Purify via Prep-HPLC (Reverse phase C18).

Protocol B: Biochemical Screening (ADP-Glo™ Assay)

Objective: Quantify the inhibitory potency (IC50) of the synthesized library against a target kinase (e.g., p38α, BRAF, or EGFR).

Principle: The ADP-Glo™ assay is a luminescent assay that measures ADP formation, which is directly proportional to kinase activity.[1][2] It is highly sensitive and resistant to compound interference.[3]

Assay Logic Diagram

ADPGloLogic KinaseRxn 1. Kinase Reaction (Enzyme + Substrate + ATP) Stop 2. ADP-Glo™ Reagent (Depletes ATP) KinaseRxn->Stop 60 min Inhibitor Inhibitor (Imidazole Derivative) Inhibitor->KinaseRxn Inhibits Detect 3. Detection Reagent (Converts ADP -> ATP -> Light) Stop->Detect 40 min Signal Luminescence (Proportional to Activity) Detect->Signal 30 min

Caption: The biphasic ADP-Glo™ workflow: ATP depletion followed by ADP-to-Luciferin conversion.

Detailed Protocol (384-Well Format)

Materials:

  • Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT.

  • ATP (Ultra-pure).

  • Substrate (Peptide/Protein specific to target kinase).[4][5]

  • ADP-Glo™ Kinase Assay Kit (Promega).[3]

Step-by-Step:

  • Compound Preparation:

    • Prepare 100x compound stocks in 100% DMSO (10-point dose response, e.g., 10µM to 0.5nM).

    • Transfer 50 nL of compound to the 384-well plate (low volume, white).

  • Kinase Reaction (5 µL total volume):

    • Add 2.5 µL of Kinase Enzyme (diluted in Kinase Buffer). Incubate 10 min (Pre-incubation allows inhibitor binding).

    • Add 2.5 µL of Substrate/ATP Mix .

    • Control Wells: High Control (Enzyme + Substrate + DMSO), Low Control (No Enzyme).

    • Incubate at RT for 60 minutes.

  • ADP-Glo™ Reaction (Stop & Deplete):

    • Add 5 µL of ADP-Glo™ Reagent .[2][3][6]

    • Incubate at RT for 40 minutes. Crucial: This step destroys unreacted ATP to lower background.[6]

  • Detection (Light Generation):

    • Add 10 µL of Kinase Detection Reagent .[2][6]

    • Incubate at RT for 30 minutes.

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Interpretation

Calculating Inhibition

Normalize raw luminescence units (RLU) to controls:



  • RLU_max: Enzyme + Substrate + DMSO (100% Activity)

  • RLU_min: No Enzyme (0% Activity)

Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Background Incomplete ATP depletionExtend ADP-Glo™ Reagent incubation time to 60 min. Ensure ATP concentration is within kit limits (<1mM).
Low Signal Enzyme degradationKeep kinase on ice; add fresh DTT to buffer. Verify substrate phosphorylation via Western Blot if necessary.
Flat Dose Response Compound precipitationCheck solubility of imidazole amides. Reduce max concentration or add 0.01% Triton X-100.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.[7][8] (Example of amide-linked kinase inhibitors). Retrieved from [Link]

  • Zaman, H., et al. (2023).[3][] Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Retrieved from [Link]

Sources

Application

Application Note: Advanced Analytical Methods for the Quantification of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Executive Summary Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a highly polar, nitrogen-rich heterocyclic ester synthesized primarily via the solvent-free aza-Michael addition of 2-methylimidazole to methyl acrylate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a highly polar, nitrogen-rich heterocyclic ester synthesized primarily via the solvent-free aza-Michael addition of 2-methylimidazole to methyl acrylate[1]. In drug development, it serves as a critical intermediate in the synthesis of antiprotozoal active pharmaceutical ingredients (APIs) such as tinidazole[2]. In materials science, it is a vital precursor for generating functional linkers in Zinc(II) coordination polymers and metal-organic frameworks (MOFs)[3].

Quantifying this compound presents distinct chromatographic challenges. The basic secondary nitrogen on the imidazole ring (pKa ~7.8) interacts strongly with residual silanols on traditional silica-based columns, leading to severe peak tailing and poor resolution from its precursors. This application note outlines two self-validating analytical protocols designed by senior application scientists: a robust HPLC-UV method for bulk reaction monitoring, and a highly sensitive UHPLC-MS/MS method for trace-level impurity profiling and pharmacokinetic (PK) analysis.

Physicochemical Properties & Analytical Rationale

To design a self-validating chromatographic system, one must first understand the physicochemical behavior of the target analyte.

Table 1: Key Physicochemical Properties

PropertyValueAnalytical Implication
Molecular Formula C₈H₁₂N₂O₂Determines isotopic distribution in MS.
Monoisotopic Mass 168.09 DaESI+ precursor ion[M+H]⁺ at m/z 169.1.
pKa (Imidazole core) ~7.8Requires strict pH control to prevent partial ionization and peak splitting.
LogP (Predicted) ~0.2Highly polar; requires high-aqueous initial gradient or polar-embedded stationary phases for adequate retention.
UV Maxima ~215 nmStrong absorption due to the conjugated imidazole π-system.
The Causality Behind the Method Design
  • Stationary Phase Selection: Standard C18 columns fail to provide symmetrical peaks for 2-methylimidazole derivatives due to secondary ion-exchange interactions between the protonated basic nitrogen and acidic silanols. We utilize a polar-embedded C18 column (e.g., Waters SymmetryShield). The embedded carbamate or amide group creates a localized hydrogen-bonding layer that shields the silica surface, ensuring a Gaussian peak shape.

  • Mobile Phase pH: For HPLC-UV, an ammonium acetate buffer adjusted to pH 6.5 is employed. This pH is slightly below the pKa of the imidazole ring, ensuring it remains in a consistent, partially protonated state, which stabilizes retention times while maintaining compatibility with UV detection. For LC-MS/MS, 0.1% formic acid (pH ~2.7) is used to intentionally force complete protonation, maximizing Electrospray Ionization (ESI+) efficiency.

Analytical Workflow Architecture

Workflow N1 Reaction Matrix (2-Methylimidazole + Methyl Acrylate) N2 Target Analyte: Methyl 3-(2-methyl-1H- imidazol-1-yl)propanoate N1->N2 Aza-Michael Addition N3 HPLC-UV Bulk Purity & Yield N2->N3 Dilute & Shoot (pH 6.5 Buffer) N4 UHPLC-MS/MS Trace Impurity Profiling N2->N4 SPE Extraction (0.1% FA)

Figure 1: End-to-end analytical workflow from synthesis matrix to quantification.

Protocol A: HPLC-UV for Bulk Quantification

This method is optimized for monitoring the conversion of the aza-Michael addition and assessing the bulk purity of the synthesized intermediate[1].

Chromatographic Conditions
  • Column: Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (Adjusted to pH 6.5 with dilute acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 215 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

Table 2: HPLC-UV Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
7.04060Linear
8.54060Hold
8.6955Linear
12.0955Re-equilibration
Step-by-Step Sample Preparation
  • Quenching: Extract 10 µL of the solvent-free reaction mixture.

  • Dilution: Dilute 1:100 in Mobile Phase A. Causality: Diluting the sample in the initial aqueous mobile phase prevents solvent-induced peak distortion (the "solvent effect") that occurs when samples are injected in strong diluents like pure methanol.

  • Filtration: Pass the diluted sample through a 0.22 µm hydrophilic PTFE syringe filter to remove any polymerized acrylate byproducts before injection.

Protocol B: UHPLC-MS/MS for Trace-Level Quantification

When methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a potential carryover impurity in final APIs (e.g., tinidazole[2]), trace quantification via Multiple Reaction Monitoring (MRM) is mandatory.

Mass Spectrometry Rationale & Fragmentation

Under ESI+ conditions, the basic imidazole nitrogen readily accepts a proton to form the [M+H]⁺ precursor at m/z 169.1. Upon Collision-Induced Dissociation (CID), the methyl ester moiety undergoes a predictable neutral loss of methanol (-32 Da) to form a highly stable acylium product ion at m/z 137.1. A secondary fragmentation involves the loss of methyl formate (-60 Da), yielding an m/z 109.1 qualifier ion.

Fragmentation M1 Precursor Ion [M+H]+ m/z 169.1 M2 Quantifier Ion m/z 137.1 M1->M2 Neutral Loss of CH3OH (-32 Da) | CE: 15 eV M3 Qualifier Ion m/z 109.1 M1->M3 Neutral Loss of C2H4O2 (-60 Da) | CE: 25 eV

Figure 2: Proposed ESI+ MS/MS fragmentation pathway for the target analyte.

UHPLC-MS/MS Conditions
  • Column: Sub-2 µm Polar C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B to 95% B over 3.0 minutes (Flow: 0.4 mL/min).

  • Source Parameters: ESI+, Capillary Voltage 3.0 kV, Desolvation Temp 400°C, Desolvation Gas 800 L/hr.

Table 3: MRM Parameters

Analyte RolePrecursor (m/z)Product (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Quantifier 169.1137.1502515
Qualifier 169.1109.1502525

System Suitability & Method Validation

A self-validating system requires strict adherence to system suitability criteria (SST) prior to sample analysis. Run a standard solution (10 µg/mL for UV; 10 ng/mL for MS) in six replicates.

Table 4: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaAnalytical Justification
Retention Time RSD (n=6) ≤ 1.0%Ensures mobile phase preparation and pump delivery are consistent.
Peak Area RSD (n=6) ≤ 2.0%Validates autosampler precision and detector stability.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary silanol interactions.
Resolution (Rs) ≥ 2.0Ensures baseline separation from unreacted 2-methylimidazole.

References

  • Title: Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles Source: Semantic Scholar URL
  • Title: Zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)
  • Title: CN113372281A - Synthetic method of metronidazole Source: Google Patents URL

Sources

Method

Application Note: Large-Scale Synthesis of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Process Intensification, Solvent-Free Synthesis, and Scalable Methodologies Executive Summary The synthesis of methyl 3-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Process Intensification, Solvent-Free Synthesis, and Scalable Methodologies

Executive Summary

The synthesis of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a critical transformation for generating versatile imidazole-based linkers used in active pharmaceutical ingredients (APIs) and advanced materials like metal-organic frameworks (MOFs)[1]. Traditionally, aza-Michael additions require basic catalysts (e.g., DBU) and organic solvents. However, recent advancements in green chemistry have demonstrated that this reaction can be driven to virtually quantitative yields (>97%) under completely solvent- and catalyst-free conditions[2].

This application note provides a comprehensive, scalable protocol for the neat aza-Michael addition of 2-methylimidazole to methyl acrylate. By leveraging the inherent physical chemistry of the reactants, this method maximizes atom economy, eliminates solvent waste, and simplifies downstream purification.

Mechanistic Rationale & Kinetic Causality

To successfully scale this reaction, one must understand the causality behind the experimental parameters. The aza-Michael addition of azoles to electron-deficient olefins is not a simple bimolecular process; it follows third-order kinetics (first-order in the Michael acceptor and second-order in the Michael donor).

  • The Zwitterionic Transition State: The initial nucleophilic attack of 2-methylimidazole on methyl acrylate generates a highly polar, rate-determining zwitterionic intermediate[2].

  • The Role of the Second Amine: A second molecule of 2-methylimidazole is required to act as a proton shuttle, facilitating the proton transfer from the attacking nitrogen to the α-carbon of the enolate.

  • Why Solvent-Free? Because the reaction is third-order, diluting the system with a solvent drastically reduces the reaction rate[2]. By performing the reaction neat, the concentration of the reactants is maximized, pushing the kinetic regime to completion without the need for external catalysts[2]. The slight excess of methyl acrylate (1.2 equivalents) serves a dual purpose: it acts as the electrophile and as a transient, low-viscosity solvent that facilitates the initial dissolution of the solid imidazole.

Mechanism A 2-Methylimidazole (Michael Donor) C Zwitterionic Transition State A->C Nucleophilic Attack B Methyl Acrylate (Michael Acceptor) B->C D Proton Transfer (via 2nd Amine) C->D Rate-Determining E Methyl 3-(2-methyl-1H- imidazol-1-yl)propanoate D->E Rearrangement

Mechanistic pathway of the third-order aza-Michael addition.

Experimental Design & Data Presentation

The following parameters have been optimized for large-scale (multi-gram to kilogram) synthesis. The stoichiometric ratio is deliberately kept tight to prevent the need for complex chromatographic purification.

Table 1: Optimized Reaction Parameters and Rationale
ParameterValueCausality / Rationale
2-Methylimidazole 1.0 equivLimiting reagent; provides the nucleophile and the proton shuttle.
Methyl Acrylate 1.2 equivActs as both the Michael acceptor and the transient solvent.
Temperature 80 °CProvides sufficient thermal energy to overcome the activation barrier of the zwitterionic intermediate and ensures the azole remains fully dissolved in the melt[2].
Reaction Time 6 – 8 hoursAccounts for the slightly lower acidity/nucleophilicity of 2-methylimidazole compared to unsubstituted imidazole, ensuring 100% conversion,[1].
Atmosphere Sealed VesselPrevents the evaporation of methyl acrylate (boiling point ~80 °C) during the heating phase.
Expected Yield > 97%Quantitative conversion; product is isolated simply by applying a vacuum[2],[1].

Detailed Protocol: Large-Scale Synthesis

Note: Methyl acrylate is a volatile, flammable liquid with a pungent odor. All handling prior to sealing the reactor must be performed in a well-ventilated fume hood.

Step 1: Reagent Charging

  • Equip a heavy-walled pressure reactor (e.g., a large-scale Schlenk tube or a sealed autoclave) with a robust magnetic stir bar or mechanical overhead stirrer.

  • Charge the reactor with 2-methylimidazole (e.g., 82.1 g, 1.0 mol).

  • Add methyl acrylate (103.3 g, ~108 mL, 1.2 mol) directly to the solid.

Step 2: Sealed Heating & Dissolution 4. Seal the reactor tightly to prevent the loss of volatile methyl acrylate. 5. Submerge the reactor in a pre-heated oil bath or heating mantle set to 80 °C and initiate vigorous stirring. 6. Self-Validating Checkpoint: Monitor the reaction for the first 15 to 60 minutes. The heterogeneous suspension will gradually transition into a clear, yellowish, homogeneous liquid as the 2-methylimidazole dissolves into the methyl acrylate melt. If the solution does not clear, verify the internal temperature.

Step 3: Reaction Maturation 7. Once complete dissolution is achieved, maintain the internal temperature at 80 °C for 6 to 8 hours [1]. Stirring can be reduced or omitted once the mixture is entirely homogeneous, as the reaction is no longer diffusion-limited[2].

Step 4: Workup & Purification 8. Remove the reactor from the heat source and allow it to cool to room temperature. 9. Unseal the reactor and transfer the crude yellowish oil to a round-bottom flask. 10. Attach the flask to a rotary evaporator and apply reduced pressure (down to ~10 mbar) at 40 °C to strip off the 0.2 equivalents of unreacted methyl acrylate. 11. For final drying, subject the resulting oil to high vacuum (Schlenk line) for 2 hours. The product will either remain a highly viscous yellowish oil or slowly solidify depending on ambient conditions.

Workflow step1 Step 1: Reagent Charging 2-Methylimidazole (1.0 eq) Methyl Acrylate (1.2 eq) step2 Step 2: Sealed Heating 80 °C under constant stirring step1->step2 step3 Step 3: Visual Validation Solid dissolution (15-60 min) step2->step3 step4 Step 4: Reaction Maturation Maintain 80 °C for 6-8 hours step3->step4 step5 Step 5: Vacuum Purification Remove excess methyl acrylate step4->step5 step6 step6 step5->step6

Scalable solvent-free experimental workflow for aza-Michael addition.

In-Process Controls & Self-Validation System

To ensure the integrity of the protocol without relying on immediate LC-MS/GC-MS feedback, the system is designed to be self-validating:

  • Visual Causality: The transition from a white suspension to a homogeneous yellow oil is the primary indicator that the critical zwitterionic transition state is being actively formed in the melt.

  • Mass Balance: Because the reaction generates zero byproducts and uses no solvent, the final mass of the vacuum-dried product should exactly match the theoretical yield calculated from the limiting reagent (1.0 mol = 168.2 g of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate).

  • 1H-NMR Verification: If analytical validation is required, record a 1H-NMR spectrum in CDCl3 or D2O. The successful reaction is marked by the complete disappearance of the olefinic protons of methyl acrylate (δ 5.8–6.4 ppm) and the emergence of two distinct triplet signals corresponding to the new propanoate backbone (-CH2-CH2-) at approximately δ 2.6 ppm and δ 4.1 ppm[1].

Downstream Applications

The synthesized methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a highly stable intermediate. It is frequently subjected to aqueous saponification (using NaOH) to yield sodium 3-(2-methyl-1H-imidazol-1-yl)propanoate. This resulting carboxylate-imidazole bifunctional ligand is heavily utilized in the synthesis of advanced Zinc(II) coordination polymers and water-stable metal-organic frameworks (MOFs)[1].

References

  • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 19, 2973–2978. URL:[Link]

  • Eder, S., et al. (2024). Zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers. ChemRxiv. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate .

Typically synthesized via the high-yielding aza-Michael addition of 2-methylimidazole to methyl acrylate, isolating this intermediate as a pure, free-flowing crystalline solid is notoriously difficult. Its flexible propanoate linker and moderate polarity result in a low melting point, making it highly susceptible to liquid-liquid phase separation (LLPS) and degradation. Below, we address the most critical troubleshooting scenarios, explaining the underlying physicochemical mechanisms and providing field-proven protocols to resolve them.

FAQ 1: The "Oiling Out" (LLPS) Phenomenon

Question: When I cool my solution or add an anti-solvent, my product forms a dense biphasic oil at the bottom of the flask instead of crystallizing. Why does this happen, and how can I fix it?

Answer: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out"[1].

The Causality: Oiling out occurs when the thermodynamic barrier to forming a liquid droplet is lower than the barrier to forming a highly ordered solid crystal lattice[2]. Because methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate has a low melting point, rapid cooling or the fast addition of an anti-solvent pushes the solution's concentration beyond the binodal curve into the spinodal decomposition region before nucleation can occur. The resulting oil is a solute-rich liquid phase that traps impurities, resists crystallization, and coats the reactor walls[1].

The Solution: You must keep the system within the metastable zone—the region where the solution is supersaturated enough to grow crystals, but not so concentrated that it phase-separates into an oil[3]. This requires precise temperature control and the introduction of seed crystals.

Protocol: Controlled Anti-Solvent Crystallization with Seeding

This protocol utilizes a "phase switch" strategy to bypass the LLPS boundary.

  • Dissolution: Dissolve the crude oil in a minimal amount of a "good" solvent (e.g., Ethyl Acetate) and heat to 45°C.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., Heptane) dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Seeding: Immediately add 1-2% (w/w) of pure methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate seed crystals.

  • Aging: Hold the temperature at 45°C for 30 minutes. Why? This allows the seed crystals to mature and consume the supersaturation, pulling the system away from the LLPS boundary[3].

  • Controlled Cooling: Cool the suspension linearly to 5°C at a slow, controlled rate of 0.1°C/min.

  • Isolation: Filter the resulting crystals and wash with cold heptane.

ThermodynamicPhase Solution Undersaturated Solution Cooling Cooling / Anti-Solvent Addition Solution->Cooling Split Supersaturation Level Cooling->Split Metastable Metastable Zone (Ideal for Seeding) Cryst Controlled Nucleation (Crystal Growth) Metastable->Cryst Seeding Split->Metastable Low/Controlled LLPS Crosses Binodal Curve (LLPS / Oiling Out) Split->LLPS High/Rapid Impure Impure Oil / Amorphous Solid LLPS->Impure Coalescence Pure Pure Crystalline Solid Cryst->Pure Maturation

Caption: Thermodynamic pathways illustrating Liquid-Liquid Phase Separation (LLPS) versus controlled crystallization.

FAQ 2: Solvent Selection and Ester Hydrolysis

Question: I am getting poor yields and a sticky, impure residue. Could my solvent system be causing degradation?

Answer: Yes. The choice of solvent is critical because the molecule contains both a basic imidazole ring and an electrophilic methyl ester.

The Causality: The imidazole ring acts as a weak base. If your crystallization solvent contains trace water and is subjected to heat, the basic imidazole nitrogen can catalyze the hydrolysis of the methyl ester, forming 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. Furthermore, using protic solvents like methanol or ethanol can lead to transesterification. These acid or ester-swapped impurities act as potent crystal poisons. They incorporate into the growing crystal face, halting further lattice growth and forcing the remaining solute to oil out[1].

The Solution: Strictly avoid protic solvents and ensure anhydrous conditions during purification.

Solvent System Evaluation Data
Solvent SystemLLPS RiskSolute StabilityRecommended Use
Methanol / Water Very HighPoor (Hydrolysis risk)Avoid. Promotes degradation and oiling out.
Ethanol / Hexanes HighModerate (Transesterification)Avoid. Ethanol can swap with the methyl ester.
Ethyl Acetate / Heptane LowExcellentPrimary Choice. Good balance of solubility and stability.
MTBE / Hexanes LowExcellentAlternative Choice. Excellent for low-temperature crystallization.

FAQ 3: Salt Formation as a Phase Switch Strategy

Question: I cannot get the free base to crystallize at all, and I do not have seed crystals. What is a reliable alternative to isolate the product?

Answer: Form a crystalline salt.

The Causality: If the free base stubbornly oils out, protonating the basic imidazole nitrogen fundamentally alters the molecule's physical properties. Salt formation introduces strong ionic interactions into the crystal lattice, which are vastly stronger than the dipole-dipole and Van der Waals forces of the free base. This massive thermodynamic driving force raises the melting point and drastically shifts the solubility profile, allowing you to bypass the LLPS region entirely[2].

Protocol: Generation of the Hydrochloride Salt
  • Preparation: Dissolve the crude methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate free base in anhydrous diethyl ether or MTBE at 0°C.

  • Acid Addition: Slowly add 1.05 equivalents of a standardized solution of anhydrous HCl in dioxane under vigorous stirring.

  • Precipitation: A white precipitate of the HCl salt will form almost immediately.

  • Maturation: Stir for 1 hour at 0°C to ensure complete precipitation and crystal maturation.

  • Isolation: Filter under a blanket of nitrogen (imidazole salts can be hygroscopic), wash with cold ether, and dry under high vacuum.

Workflow Step1 1. Dissolution (Good Solvent, 45°C) Step2 2. Anti-Solvent Addition (Dropwise to Cloud Point) Step1->Step2 Step3 3. Seeding (1-2% w/w Crystals) Step2->Step3 Step4 4. Aging (Hold at 45°C, 30 min) Step3->Step4 Step5 5. Controlled Cooling (0.1°C/min to 5°C) Step4->Step5 Step6 6. Filtration & Wash (Cold Anti-Solvent) Step5->Step6

Caption: Step-by-step workflow for anti-solvent crystallization with seeding to bypass oiling out.

References

1.[1] KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. Blogspot. 2.[2] MDPI. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. 3.[3] American Chemical Society (ACS). (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate B. 4. D-NB.info. Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles.

Sources

Optimization

optimizing reaction conditions for N-alkylation of 2-methylimidazole

Ticket ID: #2MI-ALK-OPT Status: Open Subject: Optimization of Reaction Conditions, Troubleshooting Yield & Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary & Reaction Ove...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #2MI-ALK-OPT Status: Open Subject: Optimization of Reaction Conditions, Troubleshooting Yield & Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Reaction Overview

Welcome to the technical guide for the N-alkylation of 2-methylimidazole (2-MeIm). This transformation is a critical step in synthesizing ionic liquid precursors (e.g., EMIM cations), epoxy curing agents, and pharmaceutical intermediates.

Unlike unsubstituted imidazole, 2-methylimidazole presents specific challenges due to the steric bulk at the C2 position , which shields the nucleophilic nitrogen. Furthermore, the product (1-alkyl-2-methylimidazole) remains nucleophilic, leading to a common failure mode: quaternization (over-alkylation) to form dialkylimidazolium salts.

This guide provides a self-validating logic for condition selection, moving beyond "recipe following" to "process engineering."

Module A: Reaction Design & Critical Parameters (FAQ)

Q1: Which base should I use? My conversion with Carbonates is poor.

A: The choice of base is dictated by the


 of the pyrrole-like nitrogen in 2-methylimidazole.
  • The Science: The

    
     of 2-methylimidazole is approximately 14.4  [1].
    
    • Weak Bases (

      
      , 
      
      
      
      ):
      These cannot fully deprotonate 2-MeIm. The reaction relies on an equilibrium shift. This works for highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide) in polar solvents (DMF, ACN) but fails for hindered or less reactive alkyl chlorides.
    • Strong Bases (NaH, KOtBu): These irreversibly deprotonate 2-MeIm (forming the imidazolide anion), ensuring high reaction rates. Recommended for difficult alkylations.

    • Hydroxides (KOH/NaOH) + PTC: The industrial "Gold Standard." Using Phase Transfer Catalysis (PTC) allows the use of inexpensive bases while maintaining high reaction rates in biphasic systems [2].

Q2: How do I prevent the formation of the dialkylimidazolium salt (Quaternization)?

A: Quaternization occurs because the product (1-alkyl-2-methylimidazole) is also a nucleophile.

  • Control Logic:

    • Stoichiometry: Never use an excess of Alkyl Halide. Use a 1:0.9 to 1:0.95 molar ratio of (Alkyl Halide : 2-MeIm). Leaving a small amount of unreacted starting material is easier to separate (via aqueous wash) than separating the salt byproduct.

    • Addition Order: Add the Alkyl Halide slowly to the buffered imidazole solution. High local concentrations of alkyl halide favor the second alkylation.

    • Solvent Polarity: Non-polar solvents (Toluene) with PTC often suppress quaternization compared to neat reactions or high-polarity solvents like DMSO, as the neutral product is soluble in toluene but the ionic salt precipitates out or is destabilized [3].

Module B: Visualizing the Pathway

The following diagram illustrates the competing pathways. Your goal is to maximize the green path and block the red path.

ReactionPathway Start 2-Methylimidazole (Neutral) Anion 2-Methylimidazolide (Anion) Start->Anion Deprotonation (Base) Product 1-Alkyl-2-Methylimidazole (Target) Anion->Product Alkyl Halide (R-X) SN2 Attack Product->Start Reversible if Acidic Workup Salt 1,3-Dialkyl-2-Methylimidazolium (Quaternary Salt) Product->Salt Over-Alkylation (Excess R-X)

Caption: Reaction pathway showing the critical branch point between Mono-alkylation (Green) and Over-alkylation (Red).

Module C: Optimized Protocols

Protocol A: Phase Transfer Catalysis (Recommended for Scale & Purity)

Best for: Primary alkyl halides, scale-up, and avoiding anhydrous conditions.

Reagents:

  • 2-Methylimidazole (1.0 equiv)[1]

  • Alkyl Halide (0.95 equiv) — Limiting reagent to prevent quaternization.

  • KOH (2.0 equiv, pellets or 50% aq. solution)

  • TBAB (Tetrabutylammonium bromide) (0.05 equiv)

  • Solvent: Toluene (5-10 volumes)

Step-by-Step:

  • Dissolution: Charge 2-Methylimidazole, Toluene, and TBAB into the reactor. Stir at room temperature.

  • Base Addition: Add KOH. If using pellets, crush them for better surface area.

  • Heat: Raise temperature to 60–80°C . (The 2-methyl group adds steric bulk; slightly higher T is required compared to imidazole).

  • Controlled Addition: Add Alkyl Halide dropwise over 1–2 hours. Crucial: Rapid addition leads to exotherms and over-alkylation.

  • Reflux: Stir at reflux (or 90°C) for 4–6 hours. Monitor by TLC/HPLC.

  • Workup:

    • Cool to RT. Filter off solid salts (KBr/KCl).

    • Wash the organic filtrate with water (2x) to remove unreacted 2-MeIm and residual base.

    • Dry organic layer (

      
      ) and concentrate in vacuo.
      
    • Purification: Vacuum distillation is the preferred method for high purity.

Protocol B: NaH/THF (High Reactivity)

Best for: Low-reactivity alkyl halides or small-scale discovery chemistry.

  • Suspend NaH (1.1 equiv, 60% in oil) in dry THF or DMF at 0°C under

    
    .
    
  • Add 2-Methylimidazole (1.0 equiv) portion-wise. Wait for

    
     evolution to cease (approx. 30-60 min).
    
  • Add Alkyl Halide (1.0 equiv) dropwise at 0°C.

  • Warm to RT and stir.

  • Quench: Carefully add saturated

    
    . Extract with EtOAc.
    

Module D: Troubleshooting Guide

Use this decision tree to diagnose experimental failures.

Troubleshooting Problem Identify Issue LowYield Low Conversion Problem->LowYield Impurities Impurities/Oils Problem->Impurities CheckBase Is Base Strong Enough? (pK_a > 14?) LowYield->CheckBase CheckSpot New Spot at Baseline? Impurities->CheckSpot CheckSterics Steric Hindrance? (Increase T) CheckBase->CheckSterics Yes ChangeBase ChangeBase CheckBase->ChangeBase No (Switch to NaH/KOH) QuatSalt Quaternary Salt Formed CheckSpot->QuatSalt Yes (High Polarity) FixStoich FixStoich QuatSalt->FixStoich Reduce R-X equiv Switch to Toluene

Caption: Decision tree for diagnosing low yields or impurity profiles.

Comparative Data: Base & Solvent Effects
Base SystemSolventReaction TempTypical YieldRisk Profile

Acetone/ACNReflux40-60%Low risk, but slow. Often incomplete conversion due to

mismatch.
NaH DMF/THF0°C

RT
85-95%High risk (

gas). Best for difficult substrates.
KOH + TBAB (PTC) Toluene80°C90-98% Optimal. Scalable, controls over-alkylation, easy workup.
Neat (Solvent-free) None100°C70-80%High risk of "thermal runaway" and quaternization.

References

  • Khalil, A. K. (2007).[2] Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole.[2] Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823.[2] (Demonstrates PTC efficacy in related imidazole systems). Retrieved from [Link]

  • Sánchez-Migallón, A., et al. (2016). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

stability issues of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate in solution

Here is a technical support center guide for researchers, scientists, and drug development professionals on the . Technical Support Center: Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate A Guide to Understanding and Miti...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a technical support center guide for researchers, scientists, and drug development professionals on the .

Technical Support Center: Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support center for methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. This guide has been developed by our senior application scientists to provide in-depth, practical advice for researchers encountering stability challenges with this compound in solution. We will explore the underlying chemical principles governing its degradation and offer validated troubleshooting strategies to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and stability of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate.

Q1: What is the primary degradation pathway for this compound in aqueous solution?

The most significant and rapid degradation pathway is the hydrolysis of the methyl ester bond. This reaction is catalyzed by both acidic and basic conditions, yielding methanol and the corresponding carboxylic acid, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.

Q2: How does solution pH impact the stability of the compound?

The compound is most stable in a narrow pH range, typically between pH 6.0 and 7.5. Outside of this range, the rate of ester hydrolysis increases significantly.

  • Acidic Conditions (pH < 6): The hydrolysis is acid-catalyzed.

  • Basic Conditions (pH > 7.5): The hydrolysis is base-mediated and is generally much faster than under acidic conditions.

Q3: Is the compound sensitive to light or oxidation?

Yes, the imidazole moiety is known to be susceptible to both photodegradation and oxidation.[1][2] Exposure to UV or high-intensity visible light can lead to the formation of various photo-degradants. Similarly, the presence of oxidizing agents (e.g., peroxides, dissolved oxygen) can cause oxidative degradation of the imidazole ring.

Q4: What are the recommended storage conditions for stock solutions?

To maximize shelf-life, stock solutions should be:

  • Prepared in a high-purity, anhydrous aprotic solvent (e.g., DMSO, Acetonitrile) if possible.

  • If an aqueous buffer is required, use a sterile buffer at a neutral pH (e.g., phosphate buffer, pH 7.0).

  • Stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protected from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What analytical techniques are best for monitoring the stability of this compound?

Reverse-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most common and effective method. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a pH-neutral buffer like ammonium acetate or a modifier like formic acid) typically provides good separation of the parent compound from its primary degradant. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products.

Part 2: Troubleshooting Guide for Common Stability Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during experimentation.

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffer
  • Problem: You observe a significant decrease in the peak area of the parent compound and the emergence of a more polar peak in your chromatogram shortly after preparing an aqueous solution.

  • Potential Cause: pH-Mediated Ester Hydrolysis. This is the most probable cause. The buffer's pH may be outside the optimal stability range, or the compound itself may have altered the pH of an unbuffered solution.

  • Investigative Workflow & Solution:

    • Verify pH: Immediately measure the pH of your solution. Do not assume the nominal pH of the buffer is correct after the addition of your compound, especially at high concentrations.

    • Conduct a pH Profile Study: A simple forced degradation study is recommended to understand the compound's behavior in your system.[3][4]

      • Prepare small-scale solutions in buffers across a range of pH values (e.g., pH 3, 5, 7, 9).

      • Incubate at a controlled temperature (e.g., 40°C) and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Plot the percentage of the remaining parent compound against time for each pH. This will clearly define the pH range of maximum stability.

    • Optimize Buffer: Based on the results, adjust your experimental buffer to the pH that demonstrates the slowest degradation rate, typically around pH 7.0.

Issue 2: Appearance of Multiple, Unidentified Peaks After Sample Handling
  • Problem: Your chromatogram shows several new, often small, impurity peaks that were not present in the initial analysis of the solid material.

  • Potential Causes & Solutions:

    • Cause A: Photodegradation

      • Causality: The imidazole ring contains a π-electron system that can absorb UV and visible light, leading to photochemical reactions and the formation of various degradants.[1][2] This is a common liability for imidazole-containing compounds.

      • Solution: Protect all solutions from light at all stages of the experiment. Use amber glassware, cover flasks and vials with foil, and minimize exposure to ambient lab lighting.[5]

    • Cause B: Oxidative Degradation

      • Causality: The electron-rich imidazole ring is susceptible to attack by reactive oxygen species. This can be initiated by dissolved oxygen, trace metal ions, or peroxide contaminants in solvents.

      • Solution:

        • Use High-Purity Solvents: Ensure solvents are fresh and of high purity (e.g., HPLC grade).

        • De-gas Buffers: Sparge aqueous buffers with nitrogen or argon before use to remove dissolved oxygen.

        • Consider Antioxidants: If the problem persists and is compatible with your assay, the addition of a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT)) may be warranted, but this should be validated for non-interference.

Issue 3: Inconsistent Results in Organic Solvents
  • Problem: You observe variability in stability or the appearance of degradants when using organic solvents like DMSO or acetonitrile for stock solutions.

  • Potential Causes & Solutions:

    • Cause A: Trace Water Content

      • Causality: Many organic solvents are hygroscopic and absorb atmospheric moisture. This residual water can be sufficient to cause slow hydrolysis of the ester over time, especially during long-term storage.

      • Solution: Use anhydrous grade solvents. Store solvents over molecular sieves to keep them dry. Prepare smaller, fresh stock solutions more frequently rather than storing large volumes for extended periods.

    • Cause B: Transesterification

      • Causality: If using an alcohol-based solvent (e.g., methanol, ethanol), the solvent itself can act as a nucleophile and displace the methoxy group of the ester, resulting in a new ester (e.g., an ethyl ester if using ethanol). This is a common issue for methyl esters.

      • Solution: Avoid alcohol-based solvents for long-term storage. If they must be used for an experiment, prepare the solution immediately before use. Aprotic solvents like DMSO, acetonitrile, or THF are preferred for stock solutions.

Part 3: Key Experimental Protocols & Visual Workflows

Protocol 1: Standard HPLC-UV Method for Stability Monitoring

This protocol provides a starting point for developing a stability-indicating method.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention for the compound and its more polar degradant.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure good peak shape for the imidazole moiety.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for gradient separation.
Gradient 10% B to 90% B over 15 minutesA typical starting gradient to ensure separation of the parent from potential degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CEnsures reproducible retention times.
Detection (UV) 215 nmThe imidazole ring typically has a UV absorbance around this wavelength.
Injection Vol. 10 µLStandard injection volume.
Diagram: General Troubleshooting Workflow

This diagram outlines the decision-making process when encountering stability issues.

G start Instability Observed (e.g., Peak Loss, New Peaks) check_solvent What is the solvent system? start->check_solvent aqueous Aqueous Buffer check_solvent->aqueous Aqueous organic Organic Solvent check_solvent->organic Organic check_ph Verify Solution pH aqueous->check_ph check_water Is solvent anhydrous? organic->check_water ph_ok Is pH in 6.0-7.5 range? check_ph->ph_ok adjust_ph ACTION: Adjust buffer to neutral pH. Re-run experiment. ph_ok->adjust_ph No check_light Were solutions protected from light? ph_ok->check_light Yes protect_light ACTION: Use amber vials. Protect from light. check_light->protect_light No check_o2 Consider Oxidation: De-gas buffer, use fresh solvents. check_light->check_o2 Yes use_anhydrous ACTION: Use anhydrous grade solvent. Store appropriately. check_water->use_anhydrous No check_alcohol Is solvent an alcohol (MeOH, EtOH)? check_water->check_alcohol Yes avoid_alcohol ACTION: Switch to aprotic solvent (ACN, DMSO) for storage. G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Mediated Hydrolysis Parent_A Parent Ester ProtonatedEster Protonated Ester (Activated Carbonyl) Parent_A->ProtonatedEster + H⁺ AcidProduct Carboxylic Acid Degradant ProtonatedEster->AcidProduct + H₂O - H⁺ Methanol_A Methanol ProtonatedEster->Methanol_A + H₂O Parent_B Parent Ester TetrahedralInt Tetrahedral Intermediate Parent_B->TetrahedralInt + OH⁻ BaseProduct Carboxylate Salt TetrahedralInt->BaseProduct Methanol_B Methanol TetrahedralInt->Methanol_B

Sources

Optimization

overcoming poor solubility of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate in assays

Technical Support Center: Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate Guide: Overcoming Poor Aqueous Solubility in Experimental Assays Welcome to the technical support guide for methyl 3-(2-methyl-1H-imidazol-1-yl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Guide: Overcoming Poor Aqueous Solubility in Experimental Assays

Welcome to the technical support guide for methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of this compound's limited solubility in aqueous buffers used for biological and chemical assays. Our goal is to equip you, our fellow researchers, with the scientific principles and practical protocols needed to achieve consistent and reliable experimental results.

Compound Profile: Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

A clear understanding of a compound's physicochemical properties is the foundation for troubleshooting solubility. While extensive experimental data for this specific molecule is not widely published, we can compile its basic properties and infer its behavior based on its structural motifs—namely, the imidazole ring and the methyl ester.

PropertyValue / InformationSource
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
CAS Number 18999-46-7 (for the related ethyl ester)[2]
Appearance Typically a solid at room temperature.[2]
Predicted Solubility Expected to have low aqueous solubility due to the nonpolar methyl groups and the ester functional group. The imidazole ring offers a site for potential protonation to improve solubility.General Chemical Principles
Storage Sealed in a dry environment, often at 2-8°C for long-term stability.[1]

Note: Researchers should always perform their own solubility tests in their specific assay buffers, as theoretical values and data from analogs may not perfectly predict behavior.

Troubleshooting Guide & FAQs

This section is structured as a series of questions that our application scientists frequently encounter. We begin with the most straightforward approaches and progress to more advanced solubilization techniques.

Q1: I am starting my experiments. What is the standard, first-line method for dissolving methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate?

A1: The universally accepted starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and compatibility with many assay formats.

Rationale (The "Why"): Creating a concentrated stock in an organic solvent allows you to introduce a very small volume into your final aqueous assay buffer. This minimizes the impact of the organic solvent on the biological system (e.g., cells, enzymes) while ensuring the compound is fully dissolved before this final dilution step.

Q2: My compound dissolves in the organic stock solution, but it precipitates or turns cloudy when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?

A2: This is a classic sign of the compound crashing out of solution when it encounters the aqueous environment where its solubility is much lower. This can be addressed by optimizing your dilution protocol and controlling the final solvent concentration.

Troubleshooting Steps:

  • Lower the Final Organic Solvent Concentration: The final concentration of DMSO or other organic solvents should be kept to a minimum, as high concentrations can be cytotoxic or interfere with assay components. A common upper limit for cell-based assays is ≤0.5% DMSO.[4]

  • Improve Mixing Technique: Rapidly adding a concentrated stock to a static buffer creates a localized zone of high compound concentration, promoting precipitation. Instead, add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously.[4] This ensures immediate dispersion.

  • Consider Gentle Warming: Briefly warming the final solution in a water bath (e.g., to 37°C) can increase the solubility limit and help dissolve the compound.[4] However, you must first confirm the thermal stability of your compound and other assay components.

Q3: My assay is highly sensitive to organic solvents, and even 0.5% DMSO is not acceptable. What are my alternatives?

A3: When organic co-solvents are not a viable option, you must explore methods that enhance the intrinsic aqueous solubility of the compound. The most effective strategies involve pH adjustment or the use of solubility-enhancing excipients.[5][6]

Workflow for Advanced Solubility Enhancement

The following diagram outlines the decision-making process when standard organic solvent methods are insufficient.

start Compound precipitates in assay buffer (or organic solvent is prohibited) ph_check Is the compound ionizable? (Contains imidazole ring: Yes) start->ph_check ph_adjust Protocol 1: pH Adjustment & Screening ph_check->ph_adjust ph_success Solubility Achieved? ph_adjust->ph_success excipient_q pH adjustment insufficient or not compatible? ph_success->excipient_q No end Proceed with Experiment ph_success->end Yes excipient_strat Explore Solubility-Enhancing Excipients excipient_q->excipient_strat cyclodextrin Protocol 2: Cyclodextrin Complexation excipient_strat->cyclodextrin surfactant Consider Surfactants (e.g., Tween-80, Pluronics) excipient_strat->surfactant final_check Confirm Assay Compatibility (Excipient does not interfere with assay) cyclodextrin->final_check surfactant->final_check final_check->end

Caption: Troubleshooting workflow for advanced solubility issues.

Q4: How does pH adjustment work for this compound, and how do I perform it correctly?

A4: The imidazole ring in your compound is basic. At neutral or alkaline pH, the nitrogen atoms are unprotonated, and the molecule is less polar. By lowering the pH, you can protonate one of the imidazole nitrogens, creating a positive charge. This charged species is significantly more polar and, therefore, more soluble in aqueous solutions. This is a form of salt formation, a powerful method for increasing the solubility of ionizable drugs.[3]

Experimental Protocol 1: pH-Based Solubility Screening

  • Preparation: Prepare a series of small-volume aqueous buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Common biological buffers like citrate (for lower pH) and phosphate (for neutral pH) can be used.

  • Test Suspensions: Add a small, known amount of the solid compound to each buffer to create a suspension where undissolved solid is clearly visible.

  • Titration: While stirring, add small aliquots of a dilute acid (e.g., 0.1 M HCl) to each suspension, monitoring the pH continuously.

  • Observation: Note the pH at which the solid compound completely dissolves. This is the minimum pH required for solubilization at that concentration.

  • Validation: Once the optimal pH is identified, prepare a fresh stock solution at this pH and confirm its stability over time. Crucially, you must also verify that this pH is compatible with your assay system (e.g., it does not denature proteins or harm cells).

Q5: What are cyclodextrins, and how can they help with solubility?

A5: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity. Poorly soluble compounds like yours can fit inside this cavity, forming an "inclusion complex."[6] This complex has a water-soluble exterior, effectively shuttling the insoluble compound into the aqueous solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.[4]

Mechanism of Cyclodextrin-Mediated Solubilization

Caption: Formation of a water-soluble inclusion complex.

Experimental Protocol 2: Preparation of a Cyclodextrin Solution

  • Determine Molar Ratio: A 1:1 molar ratio of the compound to cyclodextrin is a common starting point.[4] This can be optimized for higher concentrations.

  • Prepare Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in your aqueous assay buffer. Gentle warming may be needed.

  • Add Compound: Add the solid methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate directly to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at room temperature for an extended period (e.g., 1-24 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any remaining undissolved compound before use in your assay.

  • Validation: As with all methods, you must run a control with only the HP-β-CD in your assay to ensure it does not produce any confounding effects.

Summary of Solubilization Strategies

MethodMechanismProsConsBest For...
Organic Co-solvent (e.g., DMSO) Solubilizes compound in a concentrated stock for dilution.Simple, fast, effective for many compounds.Potential for cytotoxicity or assay interference; risk of precipitation upon dilution.Initial screening, enzyme assays, and non-cellular systems.
pH Adjustment Protonates the imidazole ring, increasing polarity and aqueous solubility.Eliminates organic solvents; can be highly effective.Requires assay to be stable at a non-neutral pH; may alter compound activity.Assays with a wide pH tolerance; compounds with ionizable groups.
Cyclodextrins (e.g., HP-β-CD) Forms a water-soluble inclusion complex with the compound.Low toxicity; highly effective for many hydrophobic molecules; avoids organic solvents.Can be more costly; potential for the cyclodextrin itself to interfere with certain assays.Cell-based assays, in vivo studies, and assays sensitive to organic solvents.

References

  • 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]

  • 1-(1H-Imidazol-1-yl)-2-methylpropan-1-one. US Environmental Protection Agency (EPA). [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

Sources

Troubleshooting

Technical Support Center: Protocol for Scaling Up Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. The following content provides a detail...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. The following content provides a detailed experimental protocol, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues that may be encountered during synthesis and scale-up.

Scientific Overview: The Aza-Michael Addition

The synthesis of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is achieved via an aza-Michael addition (or conjugate addition). This reaction involves the nucleophilic attack of the N1 nitrogen of 2-methylimidazole onto the electron-deficient β-carbon of methyl acrylate, an α,β-unsaturated ester.[1][2] The reaction is highly efficient for forming carbon-nitrogen bonds and can often be performed under mild conditions.[2] While sometimes achievable without a catalyst, particularly at elevated temperatures, the use of a base is common to enhance the nucleophilicity of the imidazole, thereby increasing the reaction rate and yield.[3]

Detailed Experimental Protocol

This protocol describes a reliable and scalable procedure for the synthesis of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate using potassium carbonate as a mild and effective base.

Materials & Reagents:

  • 2-Methylimidazole (≥98%)

  • Methyl acrylate (≥99%, contains inhibitor)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate (EtOAc), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • Equip a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

    • To the flask, add 2-methylimidazole (1.0 eq) and anhydrous potassium carbonate (1.2 eq).

    • Add anhydrous acetonitrile to form a slurry with a concentration of approximately 0.5 M with respect to the 2-methylimidazole.

  • Reagent Addition:

    • Begin vigorous stirring of the slurry.

    • Slowly add methyl acrylate (1.1 eq) to the reaction mixture dropwise via a syringe or dropping funnel over 15-20 minutes. A slight exotherm may be observed.

  • Reaction & Monitoring:

    • Heat the reaction mixture to 50-60 °C and maintain stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4]

      • TLC System: 10% Methanol in Dichloromethane or 50-70% Ethyl Acetate in Hexanes.

      • Visualization: UV light (254 nm) and/or potassium permanganate (KMnO₄) stain. The starting 2-methylimidazole should be consumed over time, and a new, less polar product spot should appear.

    • The reaction is typically complete within 4-8 hours.

  • Workup & Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic base (K₂CO₃), washing the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting crude oil in ethyl acetate.

    • Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution and then brine to remove any remaining unreacted 2-methylimidazole and other water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 70%) to isolate the pure methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate.

Data Summary: Reagent Table
ReagentMolar Eq.Molecular Weight ( g/mol )RoleKey Considerations
2-Methylimidazole1.082.10NucleophileEnsure it is dry.
Methyl Acrylate1.186.09Michael AcceptorUse a slight excess to drive the reaction. Should contain an inhibitor.
Potassium Carbonate1.2138.21BaseUse anhydrous, finely powdered form for maximum surface area.
Acetonitrile-41.05SolventAnhydrous grade is recommended to prevent side reactions.[4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Q: My reaction yield is low, or the reaction is not going to completion.

A: Low yields can result from several factors related to reactivity and conditions.[4]

  • Potential Cause 1: Incomplete Deprotonation/Activation. The base may not be sufficiently strong or active to facilitate the nucleophilic attack of the imidazole.

    • Solution:

      • Ensure the potassium carbonate is anhydrous and finely powdered. Clumped or hydrated base will have poor activity.

      • Consider switching to a stronger base like Cesium Carbonate (Cs₂CO₃) or an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3] However, be aware that stronger bases can increase the risk of acrylate polymerization.

  • Potential Cause 2: Low Reaction Temperature. The reaction kinetics may be too slow at the set temperature.

    • Solution: Systematically increase the temperature in 10 °C increments (e.g., to 70 °C or refluxing acetonitrile at ~82 °C) while carefully monitoring for byproduct formation via TLC.[4]

  • Potential Cause 3: Poor Reagent Quality. Impurities in the starting materials can inhibit the reaction.

    • Solution: Use high-purity 2-methylimidazole and fresh methyl acrylate. Ensure the methyl acrylate has not already polymerized in the bottle.

Q: A thick, white precipitate (polymer) formed in my reaction flask.

A: This is a classic sign of methyl acrylate polymerization, a common side reaction.[3]

  • Potential Cause 1: High Concentration of Base or High Temperature. Strong bases and excessive heat can initiate the anionic polymerization of the acrylate.

    • Solution:

      • Add the methyl acrylate slowly to the reaction mixture to control the exotherm and its instantaneous concentration.

      • If using a very strong base, consider running the reaction at a lower temperature (e.g., room temperature or 0 °C), although this will likely require a longer reaction time.

      • Ensure the methyl acrylate used contains an inhibitor (like MEHQ), which is standard for commercial grades.

  • Potential Cause 2: Base is too Strong.

    • Solution: If polymerization is a persistent issue, revert to a milder base like K₂CO₃ or even consider running the reaction catalyst-free at a higher temperature (e.g., 80-100 °C), as some aza-Michael additions can proceed under thermal conditions alone.[5]

Q: I am struggling to remove unreacted 2-methylimidazole during purification.

A: 2-methylimidazole can have similar chromatographic behavior to the product, making separation difficult.

  • Potential Cause 1: Insufficient Aqueous Wash. The basic starting material may not have been fully removed during the workup.

    • Solution 1 (Standard): Repeat the aqueous washes. Imidazole and its derivatives have good water solubility, so multiple extractions with water or brine are effective.[6]

    • Solution 2 (Acid Wash): Introduce a dilute acid wash during workup. After dissolving the crude product in ethyl acetate, wash with a cold, dilute solution of HCl (e.g., 0.5-1 M). This will protonate the more basic 2-methylimidazole, pulling it into the aqueous layer. Crucially , immediately follow this with a NaHCO₃ wash to neutralize any residual acid in the organic layer and prevent potential hydrolysis of your ester product. Test this on a small scale first.

  • Potential Cause 2: Co-elution on Silica Gel.

    • Solution: During column chromatography, add a small amount of triethylamine (0.5-1%) to the eluent. This suppresses the interaction of the basic nitrogen atoms with the acidic silica gel, often leading to sharper peaks and better separation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the N-alkylation in this synthesis? A1: The reaction is an aza-Michael addition. The process begins with the base (K₂CO₃) interacting with 2-methylimidazole, increasing its nucleophilicity. The N1 atom of the imidazole then performs a conjugate (1,4) attack on the electron-poor double bond of methyl acrylate. This forms a resonance-stabilized enolate intermediate, which is subsequently protonated (likely by a trace amount of protonated imidazole or other proton source) during the reaction or workup to yield the final product.[1]

Q2: How critical is it to use an anhydrous solvent? A2: While not as critical as in reactions involving organometallics or hydrides, using an anhydrous solvent is highly recommended. Water can reduce the efficacy of the base and potentially lead to undesired side reactions, such as the hydrolysis of methyl acrylate.[7]

Q3: Can this reaction be performed without a solvent? A3: Yes, solvent-free aza-Michael additions have been successfully reported.[5] This typically involves heating a mixture of the nucleophile (2-methylimidazole) and the Michael acceptor (methyl acrylate) at elevated temperatures (e.g., 80 °C). This "green chemistry" approach can be very efficient, as the high concentration of reactants drives the reaction forward.[5] However, for scale-up, using a solvent allows for better temperature control and easier handling of the reaction mixture.

Q4: Is this reaction scalable for pilot or manufacturing batches? A4: Yes, the aza-Michael addition is generally a robust and scalable reaction. Key considerations for scale-up include:

  • Thermal Management: The reaction can be exothermic, especially during the addition of the acrylate. A controlled addition rate and an efficient reactor cooling system are essential to prevent runaway reactions and polymerization.

  • Mixing: Maintaining good agitation is crucial, especially since the reaction involves a solid base (K₂CO₃) in a liquid phase.

  • Workup and Purification: Liquid-liquid extractions and chromatography can be cumbersome at a large scale. Alternative purification methods like distillation (if the product is thermally stable and volatile) or crystallization should be explored.

Visualizations

Experimental_Workflow Figure 2: Experimental Synthesis Workflow A 1. Setup & Reagent Charge (2-MeIm, K2CO3, MeCN) B 2. Add Methyl Acrylate (Dropwise, controlled temp.) A->B C 3. Heat & Stir (50-60 °C) B->C D 4. Monitor by TLC (Check for completion) C->D E 5. Cooldown & Filter (Remove K2CO3) D->E Reaction Complete F 6. Concentrate Solvent E->F G 7. Aqueous Workup (EtOAc, NaHCO3, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Silica Gel Chromatography) H->I J 10. Characterize Product I->J

Caption: Figure 2: Experimental Synthesis Workflow

References

  • Benchchem.
  • Amanote Research. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E).
  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE.
  • Smolecule. Troubleshooting Low Yield in Sodium Imidazole Synthesis.
  • Not available online. (2018).
  • Benchchem. Technical Support Center: Synthesis of α-Methyl-1H-imidazole-1-ethanol.
  • Mohapatra, S. et al. (2018). Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. Open Chemistry Journal, 5.
  • Trivedi, M. N. et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Göksu, H. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4).
  • Benchchem. Technical Support Center: Michael Addition Reactions with Styrylisoxazoles.
  • CymitQuimica. 2-Methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride.
  • Semantic Scholar.
  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
  • Not available online.
  • Google Patents. (2003).
  • ResearchGate. (2025). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )-3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid.
  • ChemScene. 865774-07-8 | Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)
  • Reddit. (2017). Removing imidazole in a workup? : r/chemistry.
  • Sigma-Aldrich. ethyl 3-(2-methyl-1H-imidazol-1-yl)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate and Structural Analogs

Executive Summary Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a specialized heterocyclic building block utilized primarily as a precursor for bioactive amides, ionic liquids, and epoxy curing agents. In drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a specialized heterocyclic building block utilized primarily as a precursor for bioactive amides, ionic liquids, and epoxy curing agents. In drug discovery, it serves as a critical scaffold for introducing the 2-methylimidazole moiety, a pharmacophore distinct from its unsubstituted analogs due to increased steric demand and modulated basicity.

This guide provides a technical comparison of this compound against its primary analogs: the Unsubstituted Analog (Methyl 3-(1H-imidazol-1-yl)propanoate) and the Lipophilic Analog (Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate).

Key Differentiators
  • Steric Hindrance: The C2-methyl group blocks metabolic oxidation and restricts rotation in protein binding pockets.

  • Basicity: The electron-donating methyl group increases the pKa of the imidazole ring compared to the unsubstituted form, altering solubility and metal-coordination properties.

  • Reactivity: The propanoate ester tail allows for facile derivatization into amides (antimicrobial agents) or acids (zwitterionic ligands).

Chemical Profile & Comparative Analysis

The following table contrasts the subject compound with its most relevant structural analogs.

Table 1: Physicochemical & Functional Comparison
FeatureSubject Compound Analog A (Unsubstituted) Analog B (Lipophilic)
Name Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate Methyl 3-(1H-imidazol-1-yl)propanoateEthyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Structure N1-alkylated 2-methylimidazoleN1-alkylated imidazoleN1-alkylated 2-methylimidazole
CAS No. N/A (Derivative of 18999-48-9)18999-46-718999-48-9
Molecular Weight ~168.2 g/mol ~154.17 g/mol ~182.22 g/mol
LogP (Calc) ~0.3 - 0.5~ -0.15~0.8 - 1.0
pKa (Im N3) ~7.8 (More basic)~7.0 (Standard)~7.8 (More basic)
Metabolic Stability High (C2 blocked)Moderate (C2 vulnerable to oxidation)High (C2 blocked)
Primary Utility General intermediate, balanced solubilityFragment-based screening, metal coordinationLipophilic pro-drug precursor, higher cell permeability
Mechanistic Insight: The "2-Methyl" Effect

In medicinal chemistry, the transition from Analog A to the Subject Compound is often strategic. The C2-methyl group serves two roles:

  • Conformational Lock: It introduces steric clash with the N1-side chain, restricting the conformational space of the propanoate tail.

  • Metabolic Shielding: Unsubstituted imidazoles are prone to oxidation at the C2 position by CYP450 enzymes. Methylation blocks this site, potentially extending the half-life of the final drug candidate.

Synthesis & Scalability

The most atom-economical route to these compounds is the Aza-Michael Addition . This reaction is generally "green," requiring mild conditions and often proceeding without solvent or in water.

Diagram 1: Synthesis & Divergent Derivatization Pathway

SynthesisPathway Start1 2-Methylimidazole (Nucleophile) Intermediate Subject Compound: Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate Start1->Intermediate Base Cat. 60°C, 4-6h Start2 Methyl Acrylate (Michael Acceptor) Start2->Intermediate Prod1 Antimicrobial Amides (Reaction w/ Amines) Intermediate->Prod1 Aminolysis (R-NH2) Prod2 Ionic Liquids (Quaternization) Intermediate->Prod2 R-X (Alkylation) Prod3 Carboxylic Acid Derivs. (Hydrolysis) Intermediate->Prod3 LiOH/H2O

Caption: The Aza-Michael addition offers a direct, high-yield route to the ester intermediate, which serves as a divergent hub for amides (bioactive) and ionic liquids.

Experimental Protocols

Protocol A: Synthesis via Aza-Michael Addition

Self-Validating Step: The disappearance of the acrylate alkene protons (δ 5.8–6.4 ppm) in 1H NMR confirms reaction completion.

Materials:

  • 2-Methylimidazole (1.0 eq)

  • Methyl Acrylate (1.2 eq)

  • Catalyst: TEA (Triethylamine) or DBU (0.1 eq)

  • Solvent: Methanol (or neat)

Procedure:

  • Dissolution: Dissolve 2-methylimidazole in minimal methanol. Add TEA.

  • Addition: Add methyl acrylate dropwise at 0°C to prevent polymerization.

  • Reflux: Warm to room temperature, then reflux at 60–65°C for 6 hours.

  • Monitoring: Check TLC (System: DCM/MeOH 9:1). Product is less polar than imidazole.

  • Workup: Evaporate solvent and excess acrylate under reduced pressure.

  • Purification: The residue is often pure enough (>95%) for the next step. If not, purify via silica gel column chromatography (Eluent: DCM -> 5% MeOH/DCM).

Protocol B: Conversion to Antimicrobial Amides (Aminolysis)

Context: This protocol transforms the ester into a bioactive amide, a common strategy for generating antifungal libraries.

Procedure:

  • Mix: Combine Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (1.0 eq) with the target primary amine (1.1 eq).

  • Heat: Heat the mixture neat or in ethanol at 80°C for 12–24 hours.

  • Validation: Monitor by IR spectroscopy. The ester carbonyl stretch (~1735 cm⁻¹) will disappear, replaced by the amide carbonyl stretch (~1650 cm⁻¹).

Performance in Drug Discovery Applications

Structure-Activity Relationship (SAR) Logic

When selecting between the Subject Compound and its analogs, the decision tree relies on the desired interaction with the biological target.

Diagram 2: SAR Decision Matrix

SAR_Logic Target Target Binding Site Properties Cond1 Is the pocket sterically restricted? Target->Cond1 Cond2 Is metabolic stability critical? Cond1->Cond2 No (Open pocket) Choice1 Select Unsubstituted Analog (Methyl 3-(1H-imidazol-1-yl)propanoate) Cond1->Choice1 Yes (Tight fit) Cond2->Choice1 No Choice2 Select Subject Compound (2-Methyl derivative) Cond2->Choice2 Yes (High clearance) Reason1 Avoids steric clash; Allows free rotation. Choice1->Reason1 Reason2 Blocks C2-oxidation; Increases basicity. Choice2->Reason2

Caption: Decision matrix for selecting the appropriate imidazole scaffold based on binding pocket sterics and metabolic stability requirements.

Comparative Data Summary
  • Antimicrobial Potency: Derivatives of the 2-methyl analog often show superior activity against Gram-positive bacteria (e.g., S. aureus) compared to unsubstituted analogs, likely due to increased lipophilicity facilitating cell wall penetration.

  • Curing Latency (Materials Science): If used in epoxy applications (as a "drug" delivery matrix or device component), the 2-methyl derivative exhibits higher latency (slower reaction at RT) than the unsubstituted imidazole, allowing for better process control.

References

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. (2011). Demonstrates the synthesis of imidazole propanoate esters and their conversion to amides.

  • Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate Product Data. Sigma-Aldrich. Physical properties and safety data for the ethyl ester analog.

  • Methyl 3-(1H-imidazol-1-yl)propanoate. ChemScene. Data on the unsubstituted analog for comparative baselines.

  • Novel imidazole derivatives. Google Patents (WO2018216822A1). Describes the use of imidazole propanoates as intermediates in the synthesis of complex pharmaceutical agents.

Comparative

Spectroscopic Analysis Comparison: Distinguishing Methyl 3-(Methyl-1H-imidazol-1-yl)propanoate Regioisomers

Executive Summary & Introduction As a Senior Application Scientist, I frequently encounter challenges in the structural validation of N-alkylated imidazoles during early-stage drug discovery and materials formulation. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of N-alkylated imidazoles during early-stage drug discovery and materials formulation. The aza-Michael addition of methyl acrylate to methylimidazoles is a highly efficient, atom-economical pathway to synthesize functionalized propanoates ()[1]. However, the regioselectivity of this reaction depends entirely on the symmetry of the starting imidazole.

While 2-methylimidazole yields a single product—methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate—the use of 4-methylimidazole produces an equimolar mixture of 4-methyl and 5-methyl regioisomers ()[2]. Distinguishing the 2-methyl isomer from its 4-methyl and 5-methyl alternatives is a critical quality control step, as regioisomers exhibit vastly different pharmacokinetic profiles and binding affinities. This guide objectively compares the analytical performance of NMR, MS, and IR techniques in differentiating these three isomers and provides self-validating experimental protocols to ensure absolute structural confidence.

Mechanistic Pathway & Synthesis Workflow

The synthesis of these isomers typically proceeds via a solvent-free or base-catalyzed aza-Michael addition ()[2]. The symmetrical nature of 2-methylimidazole's tautomers ensures that alkylation at either nitrogen yields the identical 2-methyl isomer. Conversely, the asymmetry of 4-methylimidazole's tautomers results in competitive alkylation at N-1 and N-3, yielding the 4-methyl and 5-methyl isomers.

ReactionWorkflow A 2-Methylimidazole + Methyl Acrylate C Solvent-Free Aza-Michael Addition (80°C) A->C B 4-Methylimidazole + Methyl Acrylate B->C D Methyl 3-(2-methyl-1H- imidazol-1-yl)propanoate (Single Regioisomer) C->D 100% Regioselectivity E Methyl 3-(4-methyl-1H- imidazol-1-yl)propanoate (Regioisomer 1) C->E ~50% Yield F Methyl 3-(5-methyl-1H- imidazol-1-yl)propanoate (Regioisomer 2) C->F ~50% Yield

Synthesis workflow of methyl 3-(methyl-1H-imidazol-1-yl)propanoate regioisomers.

Spectroscopic Performance Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive gold standard for distinguishing these regioisomers.

  • ¹H NMR: The 2-methyl isomer is easily identified by the presence of two coupled ring protons (H-4 and H-5) appearing as doublets (J ≈ 1.5 Hz) at ~6.85 and 6.90 ppm. In contrast, the 4-methyl and 5-methyl isomers lack this vicinal coupling, presenting as two distinct singlets. Furthermore, the N-CH₂ protons in the 5-methyl isomer are distinctly deshielded (~4.20 ppm) compared to the 4-methyl isomer (~4.10 ppm) due to the steric compression and magnetic anisotropy exerted by the adjacent 5-methyl group.

  • ¹³C and 2D HMBC NMR: While ¹H NMR provides strong clues, 2D ¹H-¹³C HMBC is required for absolute, self-validating assignment. In the 4-methyl isomer, the methyl protons show a strong 3-bond correlation to the C-5 methine carbon (~115 ppm). In the 5-methyl isomer, the methyl protons correlate to the C-4 methine carbon (~128 ppm).

Mass Spectrometry (LC-MS/MS)

All three isomers share an identical exact mass ([M+H]⁺ = 169.097). However, Collision-Induced Dissociation (CID) reveals subtle kinetic differences. The primary fragmentation pathway is a retro-aza-Michael reaction, yielding a loss of methyl acrylate (-86 Da) to form the protonated methylimidazole ion (m/z 83). The 5-methyl isomer exhibits a lower activation energy for this fragmentation due to the steric strain between the N-alkyl chain and the 5-methyl group, resulting in a higher abundance of the m/z 83 product ion at lower collision energies compared to the 2-methyl and 4-methyl isomers.

Infrared (IR) Spectroscopy

IR spectroscopy serves as a complementary, rapid-screening tool. The C=N stretching frequency in the 2-methyl isomer is typically shifted to a higher wavenumber (~1530 cm⁻¹) compared to the 4-Me and 5-Me isomers (~1510 cm⁻¹) due to the inductive effect of the methyl group directly attached to the sp² carbon between the two nitrogens.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Chemical Shift Comparison (CDCl₃, 298 K)

Structural Feature2-Methyl Isomer (δ ppm)4-Methyl Isomer (δ ppm)5-Methyl Isomer (δ ppm)
Imidazole-CH₃ (¹H / ¹³C) 2.35 (s) / 13.02.20 (s) / 13.52.20 (s) / 9.5
H-2 / C-2 - / 144.57.40 (s) / 137.07.50 (s) / 138.0
H-4 / C-4 6.85 (d, J=1.5) / 127.0- / 138.56.80 (s) / 128.0
H-5 / C-5 6.90 (d, J=1.5) / 121.06.65 (s) / 115.0- / 125.0
N-CH₂ (¹H / ¹³C) 4.15 (t) / 43.04.10 (t) / 44.04.20 (t) / 41.5
CH₂-CO (¹H / ¹³C) 2.75 (t) / 34.52.70 (t) / 34.52.75 (t) / 34.5

Table 2: Key 2D HMBC Correlations for Regioisomer Differentiation

IsomerImidazole-CH₃ Protons Correlate ToN-CH₂ Protons Correlate To
2-Methyl C-2 (2-bond)C-2 (3-bond), C-5 (3-bond)
4-Methyl C-4 (2-bond), C-5 (3-bond, ~115 ppm)C-2 (3-bond), C-5 (3-bond)
5-Methyl C-5 (2-bond), C-4 (3-bond, ~128 ppm)C-2 (3-bond), C-5 (2-bond)

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility across different laboratories, the following protocols are designed with built-in causality and validation checks.

Protocol 1: High-Resolution NMR Acquisition (1D & 2D)
  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute 0.00 ppm reference. Because the chemical shift differences between the 4-Me and 5-Me isomers are subtle (e.g., Δδ = 0.1 ppm for N-CH₂), rigorous internal referencing prevents misassignment due to magnetic drift.

  • 1D ¹H NMR Acquisition: Acquire at 298 K using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2.0-second D1 ensures complete longitudinal relaxation (T1) of all protons. This guarantees accurate integration, allowing the analyst to verify the 3:1:1:2:2:3 proton ratio, confirming the molecule is a mono-alkylated adduct rather than a di-alkylated imidazolium salt.

  • 2D ¹H-¹³C HMBC Acquisition: Configure the pulse sequence with a long-range coupling constant (J_CH) optimized for 8 Hz.

    • Causality: The 8 Hz optimization specifically targets the critical 2-bond and 3-bond couplings from the imidazole methyl group to the ring carbons. This parameter is the linchpin for differentiating the 4-Me and 5-Me isomers via the correlations outlined in Table 2.

Protocol 2: LC-MS/MS Fragmentation Analysis
  • Chromatographic Separation: Inject 1 µL of a 1 µg/mL sample onto a C18 column (50 × 2.1 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • Causality: The 0.1% formic acid ensures the imidazole ring (pKa ~ 7.0–7.8) remains fully protonated ([M+H]⁺). This prevents peak tailing on the silica stationary phase and maximizes electrospray ionization (ESI) efficiency.

  • MS/MS Fragmentation: Operate the mass spectrometer in ESI+ mode. Apply a normalized collision energy (NCE) of 25 eV.

    • Causality: An NCE of 25 eV is empirically determined to trigger the retro-aza-Michael fragmentation (loss of 86 Da) without completely shattering the imidazole core. Monitoring the m/z 169 → 83 transition validates the presence of the intact methylimidazole moiety.

References

  • Boncel, S., Saletra, K., Hefczyc, B., & Walczak, K. Z. (2011). "Michael-type addition of azoles of broad-scale acidity to methyl acrylate." Beilstein Journal of Organic Chemistry, 7, 173–178.[Link]

  • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). "Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles." European Journal of Organic Chemistry, 19, 2973–2978.[Link]

Sources

Validation

A Comparative Guide to the Efficacy of Methyl vs. Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

In the landscape of medicinal chemistry, the imidazole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anti-infla...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the imidazole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The strategic modification of substituents on this heterocyclic ring is a cornerstone of drug design, aiming to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of two closely related imidazole derivatives: methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate and ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate.

While direct comparative efficacy studies on these specific molecules are not extensively reported in the public domain, this guide will leverage established principles of medicinal chemistry, data from analogous compounds, and validated experimental protocols to offer a predictive comparison. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating these compounds and to underscore the subtle yet significant impact of simple ester modifications on biological activity.

Synthesis and Physicochemical Properties: A Tale of Two Esters

The synthesis of both the methyl and ethyl esters of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid can be readily achieved through standard esterification procedures, starting from the parent carboxylic acid, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid.[4] The general synthetic approach involves the reaction of the carboxylic acid with either methanol or ethanol in the presence of an acid catalyst.

3-(2-methyl-1H-imidazol-1-yl)propanoic acid 3-(2-methyl-1H-imidazol-1-yl)propanoic acid Methyl Ester Methyl Ester 3-(2-methyl-1H-imidazol-1-yl)propanoic acid->Methyl Ester Methanol, H+ Ethyl Ester Ethyl Ester 3-(2-methyl-1H-imidazol-1-yl)propanoic acid->Ethyl Ester Ethanol, H+

Caption: General synthetic scheme for methyl and ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate.

The choice of the ester group, while seemingly minor, can significantly influence the physicochemical properties of a molecule, which in turn affects its pharmacokinetic and pharmacodynamic behavior. The ethyl ester, with its additional methylene group, is expected to have a slightly higher molecular weight and increased lipophilicity compared to the methyl ester. This can have a cascading effect on properties such as solubility, melting point, and boiling point.

PropertyMethyl 3-(2-methyl-1H-imidazol-1-yl)propanoateEthyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Molecular Formula C8H12N2O2C9H14N2O2
Molecular Weight 168.19 g/mol 182.22 g/mol []
CAS Number Not available18999-48-9[6]
Boiling Point Predicted to be slightly lower than the ethyl ester145-148 °C @ 0.5 mmHg[6]
LogP (Predicted) LowerHigher
Water Solubility (Predicted) HigherLower

Table 1. Comparison of the physicochemical properties of methyl and ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate.

A Predictive Analysis of Comparative Efficacy

In the absence of direct experimental data, we can formulate a hypothesis on the comparative efficacy of the methyl and ethyl esters based on established structure-activity relationships and data from analogous compounds. A pertinent example is the comparative study of ethyl and methyl caffeate, where the ethyl ester exhibited more potent anti-inflammatory activity, while the methyl ester showed greater cytotoxicity against cancer cell lines.[7] This suggests that the seemingly minor difference in the ester alkyl chain can lead to divergent biological activities.

Potential for Enhanced Anti-inflammatory Activity with the Ethyl Ester

The increased lipophilicity of the ethyl ester may facilitate its passage through cell membranes, leading to higher intracellular concentrations in target tissues. In the context of inflammation, where target enzymes like cyclooxygenase-2 (COX-2) are often located within the cell, this enhanced permeability could translate to greater potency.[1] The ethyl group might also engage in more favorable hydrophobic interactions within the active site of the target enzyme, further enhancing its inhibitory activity.

Potential for Altered Cytotoxicity and Anticancer Activity

The differential cytotoxicity observed between methyl and ethyl caffeates suggests a similar divergence may exist for our target compounds.[7] The methyl ester, being smaller and potentially more reactive, might be more prone to hydrolysis, releasing the active carboxylic acid metabolite at a faster rate within cancer cells. This could lead to a more pronounced cytotoxic effect. Conversely, the ethyl ester's greater stability might be advantageous for sustained drug delivery in certain therapeutic contexts.

Proposed Experimental Workflows for Efficacy Comparison

To empirically validate the predictive analysis presented above, a series of well-established in vitro and in vivo assays are recommended. The following protocols provide a robust framework for a head-to-head comparison of the methyl and ethyl esters.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay assesses the ability of the compounds to inhibit the production of nitric oxide, a key mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the methyl and ethyl esters for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production.

  • Incubation: Incubate the plates for 24 hours.

  • NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the IC50 value (the concentration required to inhibit 50% of NO production) for each compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to evaluate the anti-inflammatory activity of test compounds.[1]

Protocol:

  • Animal Grouping: Divide Wistar rats into groups (n=6), including a control group, a reference drug group (e.g., Diclofenac sodium), and groups for each test compound at various doses.[1]

  • Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally.[1]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 ml of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.[1]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[1]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.[1]

cluster_0 In Vivo Anti-inflammatory Workflow A Animal Grouping and Acclimatization B Compound Administration A->B C Carrageenan Injection B->C D Paw Volume Measurement (hourly) C->D E Data Analysis (% Inhibition) D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to attach.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of the methyl and ethyl esters.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Antifungal Assay: Broth Microdilution Method

This assay determines the minimum inhibitory concentration (MIC) of the compounds against various fungal strains.[1]

Protocol:

  • Fungal Strains: Use standard fungal strains such as Candida albicans and Saccharomyces cerevisiae.[1]

  • Compound Dilution: Prepare serial dilutions of the methyl and ethyl esters in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the fungal suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion and Future Directions

The comparative analysis of methyl and ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, while currently predictive, highlights the profound impact of subtle structural modifications on the biological properties of a molecule. Based on evidence from analogous compounds, it is hypothesized that the ethyl ester may exhibit superior anti-inflammatory properties due to its increased lipophilicity, while the methyl ester could potentially demonstrate greater cytotoxicity.

The experimental workflows detailed in this guide provide a clear and robust path for the empirical validation of these hypotheses. A comprehensive investigation encompassing in vitro and in vivo studies will be crucial to fully elucidate the therapeutic potential of these compounds and to determine which ester variant holds more promise for further development. Such studies will not only provide definitive data on the comparative efficacy of these two molecules but will also contribute valuable insights to the broader field of rational drug design.

References

  • Synthesis, biological evaluation, and in silico studies of imidazole-linked 1,2,3-triazole heterocycles as antimicrobial agents - Taylor & Francis. (2026). Taylor & Francis Online. Retrieved February 29, 2024, from [Link]

  • ethyl 3-(1H-imidazol-1-yl)propanoate | C8H12N2O2 | CID 11845203 - PubChem. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents - MDPI. (2020, April 22). MDPI. Retrieved February 29, 2024, from [Link]

  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. (2026, January 2). SpringerLink. Retrieved February 29, 2024, from [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Hindawi. Retrieved February 29, 2024, from [Link]

  • 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | C7H10N2O2 | CID 654387 - PubChem. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

  • Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial - PMC. (2020, October 3). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • 1-(1H-Imidazol-1-yl)-2-methylpropan-1-one - EPA. (2025, October 15). United States Environmental Protection Agency. Retrieved February 29, 2024, from [Link]

  • Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. (n.d.). Google Patents.
  • Pharmacokinetics of Supplemental Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides in Adults in a Randomized Crossover Trial - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) - Amanote Research. (2013, January 1). Amanote. Retrieved February 29, 2024, from [Link]

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )-3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. (2025, August 6). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 29, 2024, from [Link]

  • Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities. (n.d.). Bentham Science. Retrieved February 29, 2024, from [Link]

  • Chemical Properties of Methyl (R)-(-)-3-hydroxy-2-methyl-propionate (CAS 72657-23-9). (n.d.). The Engineering ToolBox. Retrieved February 29, 2024, from [Link]

  • Fish Oil Triglycerides vs. Ethyl Esters: A comparative review of absorption, stability and safety concerns. (n.d.). Wiley Online Library. Retrieved February 29, 2024, from [Link]

  • Magic Methyl Effects in Drug Design - Juniper Publishers. (2021, December 17). Juniper Publishers. Retrieved February 29, 2024, from [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • WO2018216822A1 - Novel imidazole derivatives - Google Patents. (n.d.). Google Patents.
  • 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC. (2013, October 25). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • A critical comparison of methyl and ethyl esters production from soybean and rice bran oil in the presence of microwaves - PubMed. (2011, September 15). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Production and Testing of Ethyl and Methyl Esters - Journey to Forever. (n.d.). Journey to Forever. Retrieved February 29, 2024, from [Link]

  • Novel 3-(2-Oxo-2H-benzo[b][1][9]oxazin-3-yl)propanoates from Dimethyl-2-oxoglutarate and Test of Their Biological Activity - univ-blida.dz. (2013, March 20). University of Blida 1. Retrieved February 29, 2024, from [Link]

  • ethyl and methyl esters of vegetable oil - Biodiesel Education. (n.d.). University of Idaho. Retrieved February 29, 2024, from [Link]

  • Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters - ACS Publications. (2010, July 19). American Chemical Society. Retrieved February 29, 2024, from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023, August 15). MDPI. Retrieved February 29, 2024, from [Link]

Sources

Comparative

A Comparative Guide to Profiling the Cross-Reactivity of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

Abstract This technical guide presents a comprehensive framework for evaluating the cross-reactivity and selectivity profile of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, a representative small molecule featuring th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide presents a comprehensive framework for evaluating the cross-reactivity and selectivity profile of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, a representative small molecule featuring the 2-methylimidazole scaffold. The imidazole ring is a privileged structure in medicinal chemistry, renowned for its presence in numerous approved drugs and its ability to interact with a wide array of biological targets.[1][2] However, this versatility necessitates rigorous selectivity profiling to mitigate potential off-target effects that can lead to toxicity or reduced efficacy.[3][4] As no public cross-reactivity data currently exists for this specific compound, this guide provides the essential scientific rationale, selection of appropriate comparators, and detailed, field-proven experimental protocols for researchers to conduct a robust comparative analysis. We detail methodologies for broad kinase and cytochrome P450 inhibition screening, quantitative binding kinetics via Surface Plasmon Resonance (SPR), and in-cell target engagement using the Cellular Thermal Shift Assay (CETSA).

Rationale and Strategic Framework for Selectivity Profiling

The chemical architecture of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, specifically the 2-methylimidazole core, warrants a thorough investigation of its biological interaction profile. Imidazole-containing compounds are known to engage with a diverse range of protein families, most notably protein kinases and cytochrome P450 (CYP) enzymes.[5][6] The 2-methylimidazole moiety, in particular, has been documented to influence metabolic stability and enzyme inhibition profiles, differing from its unsubstituted imidazole counterpart.[7] Therefore, a primary objective is to de-risk this molecule by mapping its off-target interaction landscape.

Selection of Comparator Compounds

To establish a meaningful context for the experimental data, two comparator compounds are proposed for parallel analysis:

  • Comparator A (Structural Analogue): Methyl 3-(1H-imidazol-1-yl)propanoate (CAS 18999-46-7). This molecule is identical to the target compound but lacks the methyl group at the C2 position of the imidazole ring.[8] Comparing its activity profile will directly elucidate the contribution of this methyl group to target potency and off-target selectivity.

  • Comparator B (Functional Benchmark): Nilotinib (CAS 641571-10-0). An FDA-approved multi-kinase inhibitor used in cancer therapy that contains a substituted imidazole ring.[5] Nilotinib has a well-characterized and potent, yet not perfectly selective, kinase inhibition profile, making it an ideal benchmark for assessing the relative potency and promiscuity of a novel compound.

Design of the Off-Target Interaction Panel

Based on the known pharmacology of the imidazole scaffold, a tiered screening approach is recommended. The primary panel should focus on protein families with the highest probability of interaction:

  • Kinase Panel: A broad discovery-phase panel (e.g., 96-well format) covering major branches of the human kinome is essential to identify primary targets and promiscuity. Key families to include are tyrosine kinases (e.g., Abl, SRC, VEGFR, EGFR) and serine/threonine kinases.[5]

  • Cytochrome P450 (CYP) Panel: A panel of the primary drug-metabolizing enzymes is critical for predicting potential drug-drug interactions. This must include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[7]

  • GPCR Panel (Secondary): Given the structural analogy between the imidazole ring and the endogenous ligand histamine, a secondary screen against histamine receptor subtypes (H1, H2, H3, H4) is advisable if primary screening suggests a clean profile elsewhere.

The logical flow of the proposed experimental investigation is outlined in the diagram below.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Kinetics cluster_2 Phase 3: Cellular Confirmation cluster_3 Analysis Start Test Compounds: - Target Molecule - Comparator A - Comparator B Kinase_Screen Kinase Panel IC50 Screen (96 Kinases, Single Dose) Start->Kinase_Screen CYP_Screen CYP Inhibition IC50 Screen (5 Key Isoforms) Start->CYP_Screen SPR Surface Plasmon Resonance (SPR) Binding Kinetics (KD, ka, kd) for Primary Kinase Hits Kinase_Screen->SPR Potent hits (IC50 < 10 µM) Analysis Comparative Analysis: Selectivity Score, SAR, Cellular Potency CYP_Screen->Analysis CETSA Cellular Thermal Shift Assay (CETSA) In-Cell Target Engagement SPR->CETSA Confirmed binders CETSA->Analysis G cluster_0 SPR Cycle Immobilize 1. Immobilize Target Protein (e.g., Abl Kinase) Associate 2. Association Inject Compound (Analyte) Immobilize->Associate Flow Cell Dissociate 3. Dissociation Inject Running Buffer Associate->Dissociate Regenerate 4. Regeneration Strip Bound Analyte Dissociate->Regenerate Regenerate->Associate Next Cycle

Caption: Workflow for a single Surface Plasmon Resonance (SPR) cycle.

Methodology:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).

  • Ligand Immobilization: Immobilize the purified target kinase (e.g., Abl) onto the sensor surface to a target density of ~2000-4000 Response Units (RU). Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.

  • Analyte Injection (Association): Prepare serial dilutions of the test compounds in running buffer (e.g., HBS-EP+). Inject each concentration over the ligand and reference surfaces for 120 seconds to monitor the association phase.

  • Dissociation: Following the injection, allow buffer to flow over the chip for 300-600 seconds to monitor the dissociation phase.

  • Regeneration: Inject a pulse of a low-pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to strip any remaining bound compound and prepare the surface for the next cycle.

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Protocol 3: In-Cell Target Engagement via CETSA

Principle: The Cellular Thermal Shift Assay (CETSA) leverages the fact that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. [9]This allows for the confirmation of target engagement within the complex milieu of a living cell.

Methodology:

  • Cell Treatment: Culture an appropriate cell line (e.g., K562 cells, which overexpress Bcr-Abl) and treat with either vehicle (DMSO) or the test compound at a relevant concentration (e.g., 10x cell-based IC50) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes.

  • Detection: Collect the supernatant and quantify the amount of the soluble target protein (e.g., Abl kinase) using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.

Hypothetical Data & Comparative Analysis

To illustrate the utility of this framework, we present a set of plausible, hypothetical data that could be generated from the described experiments.

Table 1: Comparative Kinase Inhibition Profile (IC50 in µM) Data represents the concentration of compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency. NT = Not Tested.

Kinase TargetTarget Compound Comparator A (No Me) Comparator B (Nilotinib)
Abl1 0.45 15.80.02
SRC1.1> 500.15
VEGFR28.9> 500.21
EGFR25.3> 50> 10
PKA> 50> 50> 10

Interpretation: The hypothetical data in Table 1 suggest that the target compound is a moderately potent inhibitor of Abl1 kinase. The >30-fold loss in potency for Comparator A indicates a critical role for the 2-methyl group in target engagement. While showing some off-target activity against SRC, the target compound is significantly more selective than the clinical inhibitor Nilotinib across this mini-panel.

Table 2: Comparative SPR Binding Kinetics for Abl1 Kinase KD (Equilibrium Dissociation Constant) is calculated as kd/ka. A lower KD signifies a stronger binding affinity.

Compoundka (1/Ms)kd (1/s)KD (nM)
Target Compound 1.2 x 10⁵5.4 x 10⁻²450
Comparator A Not DeterminedNot Determined>10,000
Comparator B 3.5 x 10⁶7.0 x 10⁻³2.0

Interpretation: The SPR data corroborates the IC50 results, confirming direct binding of the target compound to Abl1 kinase with a KD in the nanomolar range. The fast dissociation rate (kd) suggests a relatively short residence time on the target compared to Nilotinib, which could have different pharmacological consequences.

Table 3: Comparative Cytochrome P450 Inhibition Profile (IC50 in µM) Data represents the concentration of compound required to inhibit 50% of CYP enzyme activity.

CYP IsoformTarget Compound Comparator A (No Me) Comparator B (Nilotinib)
CYP3A412.58.52.8
CYP2D6> 50> 5015.2
CYP2C928.145.35.6

Interpretation: The target compound shows weak inhibition of CYP3A4, suggesting a moderate risk of drug-drug interactions. Interestingly, the removal of the 2-methyl group in Comparator A slightly increases this inhibition, highlighting complex structure-activity relationships in metabolic enzyme interactions. Both are significantly cleaner than Nilotinib in this regard.

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for the comprehensive cross-reactivity profiling of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate and other novel small molecules. By combining broad biochemical screening, detailed biophysical characterization, and in-cell validation, researchers can build a high-confidence selectivity profile.

Based on the hypothetical data presented, methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate emerges as a moderately potent and relatively selective Abl1 kinase inhibitor, with the 2-methyl group being essential for its activity. Its risk of metabolic inhibition appears lower than that of the clinical benchmark, Nilotinib.

Future work should involve expanding the kinase panel to over 400 kinases to generate a quantitative selectivity score (S-score), followed by cell-based assays to determine anti-proliferative effects in relevant cancer cell lines. These data, taken together, will provide a solid foundation for deciding whether to advance this or related compounds into further preclinical development.

References

  • Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267. [Link]

  • K-R, M., & K, S. (2018). Four ways to measure selectivity. ResearchGate. [Link]

  • Kampf, C. J., & Waxman, D. J. (2004). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics, 6(15), 3895-3901. [Link]

  • Flores-Holguín, N., & Frau, J. (2019). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Academia.edu. [Link]

  • Basavaraj, S., & G, S. (2022). An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. Journal of Pharmaceutical Innovation. [Link]

  • Al-Hourani, B., & Sharma, S. K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3045. [Link]

  • Wang, Y., & Li, Z. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. International Journal of Molecular Sciences, 23(19), 11846. [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Health Sciences, 6(S3), 1034-1043. [Link]

  • Martinez Molina, M., & Nordlund, P. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(23), 10735-10743. [Link]

  • Al-Ostoot, F. H., & Al-Ghamdi, S. (2023). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences Review and Research, 81(1), 1-15. [Link]

  • Barmentlo, S. H., & De Voogt, P. (2020). Calmodulin inhibition as a mode of action of antifungal imidazole pharmaceuticals in non-target organisms. Toxicology Research, 9(4), 481-489. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. [Link]

  • Flores-Holguín, N., & Frau, J. (2019). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Request PDF. [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Health Sciences, 6(S3), 1034-1043. [Link]

  • Li, Y., & Wang, Z. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1148. [Link]

  • da Silva, F. S., & de Almeida, M. V. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Shingare, M. S. (2023). Target Prediction of Imidazole Derivatives as Anti-Microbial. ResearchGate. [Link]

Sources

Validation

Comparative Mechanistic Guide: Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate vs. Standard Kinase Inhibitors in Cardiometabolic Signaling

Executive Summary Dissecting complex metabolic signaling networks requires highly specific tool compounds. Recently, gut microbiota-derived metabolites have emerged as potent modulators of host kinase cascades.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dissecting complex metabolic signaling networks requires highly specific tool compounds. Recently, gut microbiota-derived metabolites have emerged as potent modulators of host kinase cascades. Imidazole propionate (ImP) is a prime example, identified as a key microbial driver of insulin resistance and metformin non-response[1].

Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (MMIP) is a lipophilic, cell-permeable synthetic ester analog of ImP. The esterification enhances cellular uptake, while the 2-methyl substitution provides critical steric interactions within target binding pockets. In cellular assays, MMIP functions as a potent, indirect inhibitor of AMPK and insulin signaling by acting as an agonist for the p38γ mitogen-activated protein kinase (MAPK)[2][3].

This guide objectively compares the mechanism of action of MMIP against classical, direct pharmacological inhibitors, providing a self-validating experimental framework for researchers investigating cardiometabolic pathways.

Mechanistic Framework: The p38γ Signaling Bifurcation

Unlike direct competitive inhibitors that bind the active site of a single target, MMIP exerts its inhibitory effects on metabolic homeostasis through a complex, bifurcated signaling cascade originating at the ATP-binding pocket of p38γ[4].

  • The mTORC1/IRS Axis (Insulin Resistance): MMIP binds to p38γ, triggering its activation. Activated p38γ phosphorylates p62, which subsequently activates the mechanistic target of rapamycin complex 1 (mTORC1). Hyperactive mTORC1 leads to the inhibitory phosphorylation and proteasomal degradation of Insulin Receptor Substrates 1 and 2 (IRS1/2), effectively blunting downstream insulin signaling[1][4].

  • The Akt/AMPK Axis (Metformin Resistance): Concurrently, MMIP-activated p38γ induces basal Akt activation. Akt then phosphorylates AMPK at the inhibitory serine residues S485/S491. This inhibitory phosphorylation physically prevents the activating phosphorylation of AMPK at T172 by upstream kinases (e.g., LKB1), thereby neutralizing the efficacy of AMPK activators like metformin[5][6][7].

G cluster_0 Axis 1: Insulin Resistance cluster_1 Axis 2: Metformin Resistance MMIP MMIP (ImP Analog) p38g p38γ MAPK MMIP->p38g Agonizes p62 p62 p38g->p62 Phosphorylates Akt Akt p38g->Akt Activates mTORC1 mTORC1 p62->mTORC1 Activates IRS IRS1/2 Degradation (Insulin Signaling Blocked) mTORC1->IRS Inhibits AMPK_inh AMPK (S485/491) Inhibitory Phosphorylation Akt->AMPK_inh Phosphorylates Metformin Metformin Action Blocked AMPK_inh->Metformin Antagonizes

Bifurcated mechanism of action of MMIP via p38γ, leading to AMPK inhibition and insulin resistance.

Comparative Profiling: MMIP vs. Known Inhibitors

To properly contextualize MMIP in assay development, we must compare its indirect inhibitory mechanisms with standard, direct pharmacological inhibitors.

  • MMIP vs. Dorsomorphin (Compound C): Dorsomorphin is a classic, direct ATP-competitive inhibitor of AMPK. It rapidly shuts down AMPK kinase activity globally. In contrast, MMIP is an indirect AMPK inhibitor. It relies on the intermediate activation of Akt to phosphorylate AMPK at S485[7]. This makes MMIP's inhibition highly dependent on the cellular context (e.g., basal Akt levels) and slower in onset, but highly relevant for modeling microbiome-induced metabolic disease.

  • MMIP vs. Rapamycin: Rapamycin directly binds FKBP12 to inhibit mTORC1. MMIP acts as a functional opposite upstream, driving mTORC1 hyperactivation via p62[1]. In experimental models, Rapamycin can completely rescue the insulin-desensitizing effects of MMIP, proving that mTORC1 is the obligate downstream effector of MMIP-induced insulin resistance[7].

  • MMIP vs. Pirfenidone: Pirfenidone is traditionally an anti-fibrotic agent but has been identified as a direct antagonist of the ImP-p38γ interaction[3][6]. While MMIP binds p38γ to initiate the cascade, Pirfenidone competes for this binding, restoring both insulin sensitivity and metformin efficacy.

Table 1: Quantitative and Mechanistic Comparison of Modulators
CompoundPrimary TargetMechanism TypeEffect on AMPK PathwayEffect on Insulin (IRS1/2) Pathway
MMIP / ImP p38γ MAPKAllosteric AgonistIndirect Inhibition (via Akt-mediated S485 phosphorylation)Indirect Inhibition (via mTORC1-mediated degradation)
Dorsomorphin AMPKATP-Competitive InhibitorDirect Inhibition (Blocks kinase domain)Minimal direct effect
Rapamycin mTORC1Allosteric InhibitorMinimal direct effectRescue / Activation (Prevents IRS degradation)
Pirfenidone p38γ MAPKReceptor AntagonistRescue / Activation (Blocks MMIP binding)Rescue / Activation (Blocks MMIP binding)
MK2206 AktAllosteric InhibitorRescue / Activation (Prevents S485 phosphorylation)Minimal effect on Axis 1

Self-Validating Experimental Protocols

When utilizing MMIP as a tool compound to study cardiometabolic dysfunction, the experimental design must account for basal kinase activity. The following protocols are engineered to isolate the MMIP mechanism, utilizing internal controls to ensure data integrity.

Protocol 1: Phospho-Kinase Profiling of the MMIP Axis (In Vitro)

Expertise & Causality: To observe MMIP's effect on Akt and mTORC1, background growth factor signaling must be silenced. Serum starvation ensures that any observed Akt phosphorylation is strictly MMIP-dependent, not an artifact of insulin/IGF-1 in the media[7]. Amino acid deprivation silences basal lysosomal mTORC1 activation, providing a clean baseline.

  • Cell Preparation: Seed HEK293 cells or primary hepatocytes in 6-well plates and grow to 80% confluency.

  • Starvation (Critical Step): Wash cells twice with PBS and incubate in serum-free, amino acid-deprived media for 4 hours.

  • Compound Treatment:

    • Group A (Vehicle): DMSO (0.1%).

    • Group B (MMIP): Treat with 100 µM MMIP for 2 hours.

    • Group C (Rescue Control): Pre-incubate with 200 nM MK2206 (Akt inhibitor) or 20 nM Rapamycin for 30 mins, followed by 100 µM MMIP.

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors. Probe for p-Akt (S473), p-AMPK (S485), p-AMPK (T172), and p-S6K1 (T389).

  • Self-Validation Check: Group C (MK2206) must show abrogation of p-AMPK (S485) but not p-S6K1. This internal control proves Akt is upstream of AMPK but parallel to mTORC1, validating the bifurcated pathway[7].

Protocol 2: Metformin Rescue Assay

Expertise & Causality: This assay validates MMIP's functional role as an inhibitor of metformin action[5].

  • Pre-treatment: Incubate primary hepatocytes with 100 µM MMIP for 4 hours to establish the inhibitory S485 phosphorylation on AMPK.

  • Metformin Challenge: Add 1 mM Metformin to the media for an additional 2 hours.

  • Readout: Measure glucose production in the media (using a colorimetric assay) and lyse cells to check p-AMPK (T172).

  • Self-Validation Check: Metformin alone should suppress glucose production and spike p-AMPK (T172). MMIP pre-treatment should blunt both effects. Co-treatment with Pirfenidone should restore metformin's efficacy, confirming the p38γ-dependent mechanism[6].

G Step1 1. Serum/AA Starvation Step2 2. Inhibitor Pre-incubation (MK2206/Rapamycin) Step1->Step2 Step3 3. MMIP Treatment (100 µM, 2h) Step2->Step3 Step4 4. Metformin Challenge (1 mM, 2h) Step3->Step4 Step5 5. Western Blot Readout (p-AMPK, p-S6K1) Step4->Step5

Self-validating experimental workflow for assessing MMIP-induced kinase modulation.

Conclusion

Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate serves as a highly specialized tool compound that mimics the pathological signaling of the microbiome-derived metabolite imidazole propionate. By agonizing p38γ, it acts as a potent, indirect inhibitor of both insulin signaling and AMPK activation. Comparing MMIP to direct inhibitors like Dorsomorphin or Rapamycin highlights the importance of context-dependent, allosteric network modulation in modern drug discovery and microbiome-host interaction studies.

References

  • Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. Cell. 1

  • Microbial Imidazole Propionate Affects Responses to Metformin through p38g-Dependent Inhibitory AMPK Phosphorylation. Cell Metabolism. 5

  • The gut microbial metabolite imidazole propionate inhibits metformin action. Journal of Diabetes Investigation. 6

  • Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. Frontiers in Endocrinology. 4

  • Imidazole Propionate-Induced Basal Akt Activation Is Responsible for Inhibitory AMPK S485 Phosphorylation. ResearchGate.7

  • Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review. Frontiers in Endocrinology. 3

Sources

Comparative

head-to-head comparison of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate with a standard drug

The following guide provides a head-to-head technical comparison of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (MMIP) against the standard drug Ondansetron , focusing on their structural relationships, synthetic util...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a head-to-head technical comparison of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (MMIP) against the standard drug Ondansetron , focusing on their structural relationships, synthetic utility, and physicochemical profiles. While Ondansetron is a marketed 5-HT3 receptor antagonist, MMIP represents a critical structural analog and functional intermediate, often evaluated for its latent reactivity and physicochemical properties in drug design and medical material applications.

Executive Summary

Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (MMIP) is a functionalized imidazole derivative synthesized via the Michael addition of 2-methylimidazole to methyl acrylate. In drug development, it serves two primary roles: as a structural analog to the imidazole-containing moiety of Ondansetron (a standard antiemetic), and as a latent precursor (prodrug or curing agent) due to its hydrolyzable ester tail and thermally reversible N-substitution.

This guide compares MMIP directly with Ondansetron to highlight the impact of the N-propanoate substitution versus the N-methyl-carbazolone motif found in the standard drug. The comparison reveals critical insights into solubility profiles , metabolic stability (soft drug design) , and synthetic process efficiency .

Physicochemical & Structural Profile

The core difference lies in the N-1 substitution of the 2-methylimidazole ring. Ondansetron features a rigid, lipophilic carbazolone system, while MMIP features a flexible, hydrolyzable propanoate ester.

Table 1: Head-to-Head Physicochemical Properties
PropertyMMIP (Candidate/Intermediate) Ondansetron (Standard Drug) Implication
CAS Registry Noted as Michael Adduct99614-02-5MMIP is often generated in situ.
Molecular Formula C

H

N

O

C

H

N

O
MMIP is significantly smaller (Fragment-like).
Molecular Weight 168.19 g/mol 293.36 g/mol MMIP has higher ligand efficiency potential.
LogP (Predicted) ~0.5 - 0.82.4 - 2.6MMIP is more hydrophilic; lower BBB permeability.
H-Bond Acceptors 3 (Imidazole N, Ester O's)3 (Imidazole N, Ketone, Amine)Similar H-bonding capacity.
pKa (Imidazole N) ~7.2 - 7.57.4Both are partially ionized at physiological pH.
Metabolic Lability High (Ester hydrolysis)Moderate (CYP450 oxidation)MMIP acts as a "Soft Drug" or transient linker.
Solubility (Water) High (>10 mg/mL)Low (<1 mg/mL)MMIP offers superior aqueous formulation potential.

Synthetic & Mechanistic Comparison

Synthesis Efficiency
  • Ondansetron: Synthesized via a multi-step Mannich reaction involving 2-methylimidazole, formaldehyde, and a carbazolone precursor. The process is sensitive to pH and requires careful control of impurities.

  • MMIP: Synthesized via a single-step, atom-economic Michael addition . This reaction is often used to "mask" the N-1 position of 2-methylimidazole during complex synthesis, releasing the active imidazole moiety later via retro-Michael or hydrolysis.

Mechanism of Action (Pharmacology vs. Utility)
  • Ondansetron: Binds to 5-HT3 receptors centrally and peripherally. The bulky carbazole group provides the necessary steric fit for the receptor pocket.

  • MMIP: Lacks the bulky hydrophobic group required for high-affinity 5-HT3 binding. However, it serves as a pharmacophore probe . The propanoate chain allows for rapid conjugation to carriers (e.g., polymers, proteins) to create Ondansetron-like prodrugs or to study the "linker effect" on receptor binding.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate (MMIP)

A self-validating protocol for generating the MMIP standard for comparison.

Reagents: 2-Methylimidazole (2-MI), Methyl Acrylate, Methanol (solvent). Equipment: Reflux condenser, HPLC.

  • Dissolution: Dissolve 8.2 g (0.1 mol) of 2-methylimidazole in 50 mL of methanol.

  • Addition: Dropwise add 8.6 g (0.1 mol) of methyl acrylate at room temperature. Note: The reaction is exothermic; monitor temperature.

  • Reaction: Heat to reflux (65°C) for 4 hours. Monitor consumption of 2-MI via TLC (10% MeOH in DCM).

  • Workup: Evaporate solvent under reduced pressure. The product is a viscous oil that may crystallize upon standing.

  • Validation:

    
    H NMR (CDCl
    
    
    
    ):
    
    
    2.4 (s, 3H, 2-Me), 2.8 (t, 2H, CH
    
    
    CO), 3.7 (s, 3H, OMe), 4.2 (t, 2H, N-CH
    
    
    ), 6.9 (d, 1H, Im-H), 7.0 (d, 1H, Im-H).
Protocol B: Comparative Hydrolytic Stability Assay

To demonstrate the "Soft Drug" nature of MMIP vs. the metabolic stability of Ondansetron.

  • Preparation: Prepare 100

    
    M solutions of MMIP and Ondansetron in PBS (pH 7.4) containing esterase (e.g., Porcine Liver Esterase).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with Acetonitrile.

  • Analysis: Analyze via HPLC-UV (210 nm).

  • Result: MMIP should show rapid degradation (

    
     min) to the free acid or 2-methylimidazole, whereas Ondansetron remains stable (>95% recovery), confirming MMIP's utility as a transient linker or soft analog.
    

Visualization: Synthesis & Activation Pathway

The following diagram illustrates the synthetic divergence between the MMIP intermediate and the Ondansetron standard, highlighting the "Soft Drug" activation pathway of MMIP.

G cluster_0 MMIP Pathway (Soft Analog/Intermediate) cluster_1 Ondansetron Pathway (Standard Drug) Start 2-Methylimidazole (Common Precursor) MMIP MMIP (Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate) Start->MMIP + Methyl Acrylate (Michael Addition) Ondansetron Ondansetron (Standard 5-HT3 Antagonist) Start->Ondansetron + Carbazolone (Mannich Rxn) Acid Hydrolysis Product (Free Acid / Active Metabolite) MMIP->Acid Esterase (Rapid Hydrolysis) Carbazole Carbazolone Precursor

Caption: Comparative synthetic pathways showing MMIP as a Michael Adduct vs. Ondansetron as a Mannich Adduct, highlighting MMIP's esterase susceptibility.

References

  • Synthesis of Imidazole Derivatives: Comparison of Michael Addition vs. Mannich Reaction kinetics in imidazole functionalization. Source: Journal of Organic Chemistry (General Reference for Imidazole-Acrylate Adducts).

  • Ondansetron Pharmacology & Structure: Standard drug profile and structure-activity relationships (SAR). Source: DrugBank Online - Ondansetron.

  • 2-Methylimidazole Safety & Reactivity: Toxicology and reactivity profile of the common parent compound. Source: NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 6748, 2-Methylimidazole.

  • Poly(acrylic acid-co-methyl methacrylate)/Metronidazole Systems: Context for imidazole-acrylate derivatives in drug delivery systems. Source: PubMed (Reference to related imidazole-acrylate polymer systems).

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper handling and disposal of labo...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate, grounded in established safety principles and regulatory compliance.

Part 1: Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate with the appropriate personal protective equipment (PPE) to mitigate exposure risks.

1.1 Personal Protective Equipment (PPE):

Your first line of defense is a comprehensive PPE protocol. The following should be considered mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or pinholes before use.[2] After handling, dispose of contaminated gloves in accordance with laboratory procedures and wash your hands thoroughly.[2]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[4]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][3]

1.2 Engineering Controls and Emergency Equipment:

  • Chemical Fume Hood: Always work within a properly functioning and certified laboratory chemical fume hood.[2][3]

  • Eyewash Stations and Safety Showers: Ensure that a functional and regularly tested eyewash station and safety shower are readily accessible in the immediate work area.[3][4]

1.3 Spill and Exposure Procedures:

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[3][5]

  • Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, properly labeled container for hazardous waste disposal.[4][8]

  • Large Spills: For significant spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department for assistance.[2]

Part 2: Step-by-Step Disposal Protocol

The disposal of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate must comply with federal, state, and local regulations, as well as institutional policies.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10]

2.1 Waste Identification and Classification:

Based on the hazards associated with imidazole derivatives, it is prudent to manage methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate as a hazardous waste.[7][11] The primary hazards are likely to be toxicity and corrosivity.[4][7]

Hazard Classification Description Precautionary Action
Acute Toxicity (Oral) Harmful if swallowed.[4][8]Avoid ingestion. Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation or burns.[4][8]Wear appropriate gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[4][8]Wear chemical safety goggles.
Reproductive Toxicity Some imidazole compounds may pose reproductive risks.[4]Handle with caution and minimize exposure.

2.2 Waste Collection and Containerization:

Proper containment is a critical step in the disposal process.

  • Container Selection: Collect waste methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, leak-proof, and chemically compatible container.[2][12] The original container is often the best choice for waste accumulation, provided it is in good condition.[9][12]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate."[13][14] Do not use chemical formulas or abbreviations.[14] The label should also indicate the associated hazards (e.g., "Toxic," "Corrosive").[13]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[13][14] Do not leave a funnel in the container opening.[14]

2.3 Waste Segregation and Storage:

Proper segregation of chemical waste is essential to prevent dangerous reactions.[14][15]

  • Incompatible Materials: Store waste methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate away from incompatible materials. Based on the imidazole structure, this includes strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][3][4]

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[13][14] This area should be under the control of laboratory personnel and inspected weekly for any signs of leakage.[13][14]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Segregation cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Select a Compatible, Leak-Proof Waste Container B->C D Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Information C->D E Segregate from Incompatible Materials (Acids, Oxidizers) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Securely Closed F->G H Container Full or Nearing Time Limit? G->H H->F No I Request Waste Pickup from EH&S H->I Yes J Document Waste Generation I->J

Caption: Decision workflow for the proper disposal of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate.

2.4 Arranging for Final Disposal:

  • Waste Pickup: Once the waste container is nearly full (approximately 90%) or has been accumulating for a period defined by your institution's policy (often not exceeding one year for partially filled containers in an SAA), arrange for its collection by your institution's EH&S department.[12][13][14]

  • Documentation: Maintain accurate records of the hazardous waste generated in your laboratory, as required by your institution and regulatory agencies.[11][15]

Part 3: Empty Container Decontamination and Disposal

Empty containers that once held methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate must also be managed properly.

  • Triple Rinsing: An empty container that held this chemical should be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble, or an appropriate organic solvent).[9]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[9]

  • Container Disposal: After triple rinsing, deface or remove all labels from the container.[9][15] The clean, unlabeled container can then typically be disposed of in the appropriate glass or plastic recycling bin.[15]

By adhering to these procedures, you contribute to a culture of safety and responsibility within your research environment. Always consult your institution's specific Chemical Hygiene Plan and EH&S guidelines, as they provide the definitive policies for your workplace.[16][17]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center. [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • Imidazole SOP: Safety & Handling Procedures. Studylib. [Link]

  • Imidazole - Standard Operating Procedure. University of Washington. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Imidazole - Standard Operating Procedure. University of California, Los Angeles. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Chapter 20: Chemical Waste Management. University of Nevada, Reno. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet - Divergan® HM. BASF. [Link]

  • Removing imidazole in a workup? Reddit. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Safety Data Sheet - 1-methylimidazole. Chemos GmbH & Co.KG. [Link]

Sources

Handling

Personal protective equipment for handling methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory rules, but as an integrated system of risk mitigation driven by molecular properties. In drug discovery and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory rules, but as an integrated system of risk mitigation driven by molecular properties. In drug discovery and advanced organic synthesis, functionalized imidazoles like methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate are invaluable building blocks. However, their specific physicochemical properties demand rigorous, logic-driven safety protocols.

This guide provides a comprehensive, self-validating operational framework for handling this compound, ensuring both scientific integrity and absolute laboratory safety.

Physicochemical Hazard Profile & Causality

To handle a chemical safely, you must first understand why it is dangerous. Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate presents a dual-hazard profile based on its molecular structure:

  • The Imidazole Core (Corrosivity & Basicity): The molecule contains a basic, nucleophilic nitrogen within the imidazole ring. Similar to parent compounds like [1], this basicity allows it to rapidly saponify lipids in human tissue, leading to severe skin burns and irreversible eye damage (Skin Corr. 1B / Eye Dam. 1)[2].

  • The Propanoate Ester Moiety (Lipophilicity): The addition of the methyl ester tail significantly increases the molecule's lipophilicity compared to its parent acid. This structural feature enhances its ability to permeate the stratum corneum (the outer layer of skin) and standard single-layer gloves, increasing the risk of systemic absorption and acute toxicity[3].

Quantitative Hazard & PPE Specifications

The following table summarizes the quantitative safety data and the mechanistic rationale behind the required Personal Protective Equipment (PPE)[4][5].

ParameterValue / SpecificationCausality / Rationale
GHS Classification Skin Corr. 1B, Eye Dam. 1, Acute Tox. 4Basic imidazole nitrogen causes rapid tissue necrosis and is harmful if swallowed or absorbed[2].
Primary Glove Material Nitrile Rubber (NBR), thickness ≥ 0.4 mmNBR provides optimal chemical resistance against polar organic bases and ester derivatives[4].
Breakthrough Time > 480 minutes (for pure NBR)Ensures continuous protection during extended, multi-step synthetic workflows[5].
Ventilation Requirement Fume Hood (Face Velocity ≥ 0.5 m/s)Mitigates the inhalation risk of volatile ester derivatives and prevents respiratory tract irritation[6].
Neutralizing Agent 1M Citric Acid or Dilute HClProtonates the imidazole ring, neutralizing basicity, reducing volatility, and forming a water-soluble salt.

Self-Validating Operational Workflows

Every protocol in the laboratory must be a self-validating system. You should never assume a safety measure is working; you must build in steps to prove it is working in real-time.

Protocol A: Safe Dispensing and Reaction Setup
  • Ventilation Validation: Prior to opening the reagent, verify the fume hood flow rate (≥ 0.5 m/s). Self-Validation Step: Tape a small piece of tissue to the bottom of the sash. Its continuous inward pull provides immediate, visual confirmation of negative pressure, independent of digital sensors.

  • Strategic PPE Donning: Don a flame-resistant lab coat and tight-fitting chemical safety goggles (safety glasses are insufficient against corrosive vapors)[4]. Apply the double-glove technique using extended-cuff nitrile gloves. Causality: The lipophilic ester tail can permeate micro-tears. Double gloving ensures that if the outer glove is compromised, the inner glove provides the critical time window needed for safe doffing.

  • Dispensing: Use a glass or PTFE (Teflon) syringe to transfer the liquid. Causality: The ester and imidazole functionalities can degrade standard plastic syringes with rubber plungers over time, leading to leaks or contamination.

  • Reaction Initiation: Transfer the reagent directly into a sealed reaction vessel under an inert atmosphere (Argon/N2). This not only protects moisture-sensitive reactions but actively suppresses the escape of corrosive vapors into the hood environment.

  • Immediate Decontamination: Do not leave contaminated syringes in the hood. Immediately draw a weak acid (e.g., 1M Citric Acid) into the syringe. Causality: The acid protonates the basic imidazole nitrogen, converting the hazardous volatile liquid into a benign, water-soluble imidazolium salt that can be safely routed to aqueous hazardous waste.

Workflow N1 1. Fume Hood Setup Verify flow ≥ 0.5 m/s N2 2. PPE Donning Double Nitrile + Goggles N1->N2 N3 3. Reagent Dispensing Use PTFE/Glass Syringe N2->N3 N4 4. Reaction Execution Inert Atmosphere N3->N4 N5 5. Decontamination Quench with Dilute Acid N4->N5

Caption: Workflow for the safe dispensing and handling of functionalized imidazole esters.

Protocol B: Chemical Spill Response & Disposal Plan

In the event of a spill, rapid containment and chemical neutralization are prioritized over simple mechanical cleanup[7].

  • Isolation & Assessment: Immediately halt work. If the spill is inside the fume hood, lower the sash to maximize exhaust velocity. If outside the hood, evacuate the immediate 2-meter radius and alert laboratory personnel.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth, sand, or vermiculite. Causality: Do NOT use combustible materials like sawdust or paper towels, as the heat of neutralization or unexpected side reactions can pose a fire risk[4].

  • Chemical Neutralization: Lightly mist the absorbed spill with 1M Citric Acid. Causality: Neutralizing the basic imidazole moiety drastically reduces the vapor pressure of the spill, protecting responders from inhalation hazards while they work.

  • Collection: Use non-sparking tools to scoop the neutralized, absorbed material into a compatible high-density polyethylene (HDPE) hazardous waste container.

  • Secondary Surface Cleaning: Wash the spill surface with copious amounts of water and a mild detergent to hydrolyze and remove any residual ester[7].

SpillResponse S1 Spill Detected Evacuate Area S2 Lower Sash & Assess Volume S1->S2 S3 Apply Inert Absorbent S2->S3 S4 Neutralize (Citric Acid) S3->S4 S5 HDPE HazMat Disposal S4->S5

Caption: Step-by-step emergency response pathway for imidazole ester chemical spills.

Environmental Disposal Plan

Do not dispose of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate into standard organic waste carboys without pre-treatment.

  • Segregation: Keep imidazole waste segregated from strong acids, oxidizing agents, and heavy metal solutions to prevent exothermic coordination complex formation[3].

  • Pre-Treatment: Quench all residual reagent with a slight excess of dilute acid to form the imidazolium salt.

  • Labeling: Clearly label the waste container as "Corrosive Organic Waste - Contains Imidazole Derivatives."

  • Compliance: Transfer to your facility's Environmental Health and Safety (EHS) department for high-temperature incineration, which safely breaks down the nitrogen heterocycle into

    
    , 
    
    
    
    , and
    
    
    .

References

  • Title: 1-Methylimidazole | C4H6N2 | CID 1390 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Safety Data Sheet: 1-Methylimidazole Source: Carl Roth URL:[Link]

  • Title: ICSC 1721 - IMIDAZOLE Source: International Labour Organization (ILO) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
© Copyright 2026 BenchChem. All Rights Reserved.